molecular formula C16H13F3KN3O3S B565349 5-Hydroxy Lansoprazole Potassium salt CAS No. 1329613-29-7

5-Hydroxy Lansoprazole Potassium salt

Katalognummer: B565349
CAS-Nummer: 1329613-29-7
Molekulargewicht: 423.452
InChI-Schlüssel: IYCSATAMPVYCTA-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxy Lansoprazole Potassium salt, also known as this compound, is a useful research compound. Its molecular formula is C16H13F3KN3O3S and its molecular weight is 423.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

potassium;2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O3S.K/c1-9-13(20-5-4-14(9)25-8-16(17,18)19)7-26(24)15-21-11-3-2-10(23)6-12(11)22-15;/h2-6,23H,7-8H2,1H3,(H,21,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCSATAMPVYCTA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)[O-])OCC(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3KN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724517
Record name Potassium 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazol-6-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329613-29-7
Record name Potassium 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazol-6-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Hydroxy Lansoprazole Potassium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, research-level overview of the synthesis and characterization of 5-hydroxy lansoprazole potassium salt, a significant metabolite of the proton pump inhibitor, lansoprazole. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delineates a plausible and scientifically grounded synthetic pathway, from commercially available starting materials to the final potassium salt, and details the necessary analytical techniques for its complete characterization. The guide emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles. All protocols are presented with the intent of being self-validating, and key claims are supported by authoritative citations.

Introduction: The Significance of 5-Hydroxy Lansoprazole and its Potassium Salt

Lansoprazole, a substituted benzimidazole, is a widely used proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by targeting the H+/K+-ATPase in gastric parietal cells[1]. Its metabolism in humans is extensive, primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4, leading to the formation of several metabolites[2]. Among these, 5-hydroxy lansoprazole is a major active metabolite, making its synthesis and characterization crucial for comprehensive pharmacokinetic and pharmacodynamic studies, as well as for use as a reference standard in analytical method development[3][4].

The conversion of the active pharmaceutical ingredient (API) into a salt form is a common strategy in drug development to enhance properties such as solubility, stability, and bioavailability. The potassium salt of 5-hydroxy lansoprazole is of particular interest for these reasons. This guide will provide a detailed exposition of a viable synthetic route and a thorough characterization protocol for this compound.

Synthetic Strategy and Experimental Protocols

The synthesis of this compound can be logically approached in a multi-step sequence, commencing with the synthesis of the core heterocyclic structures, followed by their coupling, a selective oxidation, and concluding with the salt formation.

Diagram of the Overall Synthetic Workflow

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_core_synthesis Core Synthesis cluster_final_product Final Product Formation A Synthesis of 5-Hydroxy-2-mercaptobenzimidazole C Coupling to form 5-Hydroxy Lansoprazole Sulfide A->C B Synthesis of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl B->C D Oxidation to 5-Hydroxy Lansoprazole C->D E Formation of this compound D->E

Caption: Overall workflow for the synthesis of this compound.

Part 2.1: Synthesis of Precursor 1: 5-Hydroxy-2-mercaptobenzimidazole

The synthesis of the hydroxylated benzimidazole core is a critical first step. A plausible route begins with the formation of 5-hydroxy-1H-benzimidazole, followed by its conversion to the 2-mercapto derivative.

Step 2.1.1: Synthesis of 5-Hydroxy-1H-benzimidazole

This procedure is adapted from a known method for synthesizing hydroxylated benzimidazoles[3].

  • Protocol:

    • Reflux a mixture of 4-methoxy-1,2-phenylenediamine hydrochloride (0.114 mol), 88% formic acid (30 ml), concentrated HCl (15 ml), and water (90 ml) for 8 hours.

    • Remove the solvent in vacuo.

    • Treat the residue with concentrated NH4OH (100 ml) and extract with dichloromethane (2 x 200 ml).

    • Dry the organic layer over MgSO4 and concentrate to yield a thick oil.

    • Convert the oil to its HCl salt and reflux with concentrated HBr (125 ml) under an argon atmosphere for 3 hours to cleave the methyl ether.

    • After evaporation in vacuo, dissolve the residue in water and neutralize with solid NaHCO3 to precipitate the product.

    • Recrystallize the product from water to yield 5-hydroxy-1H-benzimidazole.

Step 2.1.2: Synthesis of 5-Hydroxy-2-mercaptobenzimidazole

This step introduces the mercapto group, which is essential for the subsequent coupling reaction. The methodology is based on established procedures for the synthesis of 2-mercaptobenzimidazoles[5][6].

  • Protocol:

    • In a flask, dissolve potassium hydroxide (0.03 mol) in a mixture of ethanol (30 ml) and water (30 ml).

    • Add carbon disulfide (0.03 mol) to the stirred solution.

    • Bring the mixture to a boil and add a solution of 5-hydroxy-1H-benzimidazole (0.03 mol) in ethanol (20 ml) dropwise.

    • Reflux the reaction mixture for 6 hours.

    • Remove the ethanol by distillation.

    • Dissolve the white residue in water and precipitate the product by adding 50% dilute acetic acid.

    • Recrystallize the product from a water-ethanol mixture (1:1) to obtain 5-hydroxy-2-mercaptobenzimidazole.

Part 2.2: Synthesis of Precursor 2: 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride

This pyridine derivative provides the other key fragment of the lansoprazole structure. Its synthesis is well-documented in the context of lansoprazole production[7][8][9][10].

  • Protocol:

    • Dissolve 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine (0.03 mol) in dichloromethane (20 ml) in a three-necked flask.

    • Add a catalytic amount of DMF.

    • In an ice bath, add a mixture of thionyl chloride (0.09 mol) and dichloromethane (10 ml) dropwise.

    • Maintain the reaction temperature between -10°C and 10°C for 3-6 hours, ensuring proper absorption of the evolved gases.

    • Upon completion, concentrate the reaction mixture under reduced pressure at a temperature below 40°C.

    • Add ethyl acetate dropwise to the concentrate to precipitate the white crystalline product, 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.

Part 2.3: Coupling and Oxidation to Form 5-Hydroxy Lansoprazole

Step 2.3.1: Synthesis of 5-Hydroxy Lansoprazole Sulfide

This step involves the coupling of the two synthesized precursors to form the thioether intermediate. The reaction is typically carried out under basic conditions[11].

  • Protocol:

    • Suspend 5-hydroxy-2-mercaptobenzimidazole (1 equivalent) in a suitable solvent such as aqueous acetone.

    • Add a base, for example, potassium carbonate or sodium hydroxide (2-3 equivalents), to the suspension.

    • Add 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (1 equivalent) to the reaction mixture.

    • Stir the reaction at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 5-hydroxy lansoprazole sulfide.

Step 2.3.2: Oxidation to 5-Hydroxy Lansoprazole

The selective oxidation of the thioether to a sulfoxide is a critical transformation. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this purpose[12][13][14][15][16].

  • Protocol:

    • Dissolve the crude 5-hydroxy lansoprazole sulfide in a chlorinated solvent such as dichloromethane or chloroform and cool the solution to -10°C.

    • Slowly add a solution of m-CPBA (1.0-1.1 equivalents) in the same solvent over a period of 1-2 hours, maintaining the temperature at -10°C.

    • Monitor the reaction by TLC.

    • After the reaction is complete, wash the reaction mixture with an aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 5-hydroxy lansoprazole.

    • Purify the crude product by column chromatography or recrystallization.

Part 2.4: Formation of this compound

The final step is the formation of the potassium salt to potentially improve the physicochemical properties of the compound. This is achieved by reacting the free base with a suitable potassium source[17][18][19].

  • Protocol:

    • Dissolve the purified 5-hydroxy lansoprazole in a suitable solvent such as deionized water or a mixture of water and a water-miscible organic solvent.

    • Prepare a solution of potassium hydroxide (1.0 equivalent) in deionized water.

    • Slowly add the potassium hydroxide solution to the solution of 5-hydroxy lansoprazole with stirring.

    • The reaction mixture can be heated gently (e.g., to 60-65°C) for a period of time (e.g., 2 hours) to ensure complete salt formation.

    • Cool the mixture to a lower temperature (e.g., 16°C) and continue stirring for several hours to facilitate precipitation.

    • Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

Diagram of the Analytical Workflow

Analytical_Workflow Start Synthesized 5-Hydroxy Lansoprazole K+ Salt HPLC High-Performance Liquid Chromatography (HPLC) Start->HPLC Purity Assessment MS Mass Spectrometry (MS) Start->MS Molecular Weight Confirmation NMR Nuclear Magnetic Resonance (NMR) (1H, 13C) Start->NMR Structural Elucidation IR Infrared (IR) Spectroscopy Start->IR Functional Group Analysis End Structure and Purity Confirmed HPLC->End MS->End NMR->End IR->End

Caption: A typical analytical workflow for the characterization of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the final compound and for separating it from any unreacted starting materials or byproducts[3][6][20].

  • Experimental Protocol:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). A mobile phase of methanol and 0.2% ammonium acetate with 0.1% methanoic acid in water (75:25, v/v) has been reported for similar compounds[3].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 285 nm).

    • Injection Volume: 10-20 µL.

    • Sample Preparation: Dissolve a small amount of the synthesized salt in the mobile phase.

ParameterExpected Result
Retention Time A single, sharp peak corresponding to 5-hydroxy lansoprazole.
Purity >99% (as determined by peak area integration).
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound[3][20][21][22].

  • Experimental Protocol:

    • Ionization Source: Electrospray Ionization (ESI), positive or negative ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Sample Introduction: Direct infusion or coupled with an LC system (LC-MS).

IonExpected m/z
[M-K+2H]+ (as free acid) 386.07 (Calculated for C16H15F3N3O3S+)
[M-H]- (as free acid) 384.06 (Calculated for C16H13F3N3O3S-)
[M]+ (as K+ salt) 424.03 (Calculated for C16H13F3KN3O3S+)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound[2][5][13][23][24][25][26][27].

  • Experimental Protocol:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD).

    • Spectrometer: 400 MHz or higher.

    • Experiments: 1H NMR, 13C NMR, and optionally 2D experiments like COSY and HSQC for complete assignment.

Proton (¹H)Expected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic-OH~9.5-10.5br s1HPhenolic OH
Benzimidazole-NH~12.0-13.0br s1HN-H
Pyridine-H~8.2-8.4d1HPyridine ring proton
Benzimidazole-H~6.8-7.5m3HBenzimidazole ring protons
Pyridine-H~6.9-7.1d1HPyridine ring proton
-OCH2-~4.6-4.8q2HO-CH2-CF3
-S-CH2-~4.7-4.9s2HS-CH2-Pyridine
-CH3~2.1-2.3s3HPyridine-CH3
Carbon (¹³C)Expected Chemical Shift (δ, ppm)Assignment
C=O (Sulfoxide)~150-160C=S=O
Aromatic C-O~150-155C-OH
Aromatic/Heterocyclic C~105-165Aromatic and heterocyclic carbons
-OCH2-~65-70O-CH2-CF3
-S-CH2-~55-60S-CH2-Pyridine
-CH3~10-15Pyridine-CH3
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule[1][24][28][29][30].

  • Experimental Protocol:

    • Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

    • Range: 4000-400 cm-1.

Wavenumber (cm⁻¹)Assignment
~3400-3200 (broad)O-H stretch (phenolic)
~3200-3100N-H stretch (benzimidazole)
~3100-3000Aromatic C-H stretch
~2900-2800Aliphatic C-H stretch
~1620-1580C=N and C=C stretch (aromatic rings)
~1250-1100C-F stretch (strong)
~1200C-O stretch (phenolic)
~1050-1000S=O stretch (sulfoxide)

Conclusion

This technical guide has outlined a robust and scientifically sound methodology for the synthesis and characterization of this compound. By following the detailed protocols for the synthesis of the key precursors, their subsequent coupling and oxidation, and the final salt formation, researchers can reliably produce this important metabolite. The comprehensive characterization workflow, employing HPLC, MS, NMR, and IR spectroscopy, ensures the confirmation of the product's identity, purity, and structure. The insights provided into the rationale behind the experimental choices are intended to empower researchers to adapt and optimize these methods for their specific applications in drug metabolism studies, reference standard development, and other areas of pharmaceutical research.

References

  • Illustrated Glossary of Organic Chemistry - mCPBA (meta-chloroperoxybenzoic acid). (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Song, M., et al. (2008). Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1181-1186. Retrieved from [Link]

  • Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative. (2014). CN103539728A. Google Patents.
  • Lansoprazole. (n.d.). PubChem. Retrieved from [Link]

  • Agrawala, M., et al. (2017). Conformational stability, spectroscopic signatures and biological interactions of proton pump inhibitor drug lansoprazole based on structural motifs. RSC Advances, 7(75), 47582-47601. Retrieved from [Link]

  • Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). (n.d.). ResearchGate. Retrieved from [Link]

  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Scientific Research Publishing. Retrieved from [Link]

  • Musto, P., et al. (2018). Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study. ACS Omega, 3(9), 11494-11504. Retrieved from [Link]

  • Chemoselective thioether oxidation. (2020). Reddit. Retrieved from [Link]

  • Process for preparation of lansoprazole. (2008). WO2008087665A2. Google Patents.
  • Kostolanská, K., et al. (2019). Determination of lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone in human plasma for CYP2C19 and CYP3A4 phenotyping. Chemical Papers, 73(12), 2955-2963. Retrieved from [Link]

  • Processes for the preparation of lansoprazole. (2007). WO2007138468A2. Google Patents.
  • Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. (2016). Oriental Journal of Chemistry, 32(3), 1621-1629. Retrieved from [Link]

  • Iesce, M. R., et al. (2013). Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of. Pharmazie, 68(10), 751-756. Retrieved from [Link]

  • A process for the preparation of benzimidazole derivatives and their salts. (2008). WO2008045777A2. Google Patents.
  • Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study. (2018). ACS Omega. Retrieved from [Link]

  • FT-IR overlay spectrum of N-alkylated benzimidazoles (1-7). (n.d.). ResearchGate. Retrieved from [Link]

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Shandilya, D. K., et al. (2017). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. International Journal of Analytical Mass Spectrometry and Chromatography, 5(3), 57-69. Retrieved from [Link]

  • Process for the preparation of benzimidazole derivatives and salts thereof. (2013). WO2013150545A2. Google Patents.
  • Characterization of Lansoprazole by Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved from [Link]

  • Freeman, F., & Angeletakis, C. N. (1982). Formation of elusive vic-disulfoxides and OS-sulfenyl sulfinates during the m-chloroperoxybenzoic acid (MCPBA) oxidation of alkyl aryl disulfides and their regioisomeric sulfinothioic acid S-esters. The Journal of Organic Chemistry, 47(22), 4194-4197. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005008). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Spectrophotometric Estimation of the Lansoprazole by Oxidative Coupling Reaction with 2, 4-Dinitrophenyl Hydrazine. (2021). Impact Factor. Retrieved from [Link]

  • 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Process for preparing sodium salts or potassium salts of 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate. (2015). US9056848B2. Google Patents.
  • ChemInform Abstract: One-Pot Synthesis of New Benzimidazole Derivatives Promoted by Potassium Carbonate. (2015). ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2015). Stereochemistrical Determination of Dexlansoprazole by Optical Rotation, ECD and 13C-NMR. Hilaris Publisher. Retrieved from [Link]

  • Complexing agent salt formulations of pharmaceutical compounds. (2022). WO2022109050A1. Google Patents.

Sources

5-hydroxy lansoprazole potassium salt mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 5-Hydroxy Lansoprazole Potassium Salt

Executive Summary

Lansoprazole is a cornerstone of acid-suppression therapy, belonging to the proton pump inhibitor (PPI) class of drugs.[1][2] Its clinical efficacy is intrinsically linked to its metabolic pathway, which is dominated by the formation of its principal active metabolite, 5-hydroxy lansoprazole, a process primarily catalyzed by the cytochrome P450 enzyme, CYP2C19.[3][4][5] This guide provides a detailed examination of the mechanism of action, beginning with the metabolic activation of the parent compound, the specific role of 5-hydroxy lansoprazole, and the pharmacological implications of its formation. We will explore the critical influence of pharmacogenetics, particularly CYP2C19 polymorphisms, which dictates inter-individual variability in therapeutic response.[6][7] Furthermore, this document will elucidate the rationale and potential advantages of the potassium salt formulation and present validated experimental protocols for the study of this compound in a research and development setting. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of 5-hydroxy lansoprazole's molecular pharmacology.

The Proton Pump Inhibitor Paradigm: From Prodrug to Action

The Gastric H+/K+ ATPase: The Molecular Target

The therapeutic effect of lansoprazole and its metabolites originates with the inhibition of the H+/K+ ATPase enzyme, commonly known as the gastric proton pump.[1][2] This enzyme is located in the secretory canaliculi of parietal cells within the stomach lining and represents the final, crucial step in the secretion of gastric acid.[8][9] By catalyzing the exchange of intracellular hydronium ions (H+) for extracellular potassium ions (K+), the pump is directly responsible for the acidic environment of the stomach.[1]

Lansoprazole: An Acid-Activated Prodrug

Lansoprazole is administered as an inactive prodrug.[1] Its mechanism is elegantly designed to ensure targeted action. After absorption into the systemic circulation, lansoprazole is distributed to the parietal cells.[1] The highly acidic environment of the parietal cell secretory canaliculi (with a pH < 2) is the key to its activation. In this acidic milieu, lansoprazole undergoes a molecular rearrangement to its active form, a reactive tetracyclic sulfenamide.[1][8] This localized activation ensures that the drug's inhibitory action is concentrated precisely where gastric acid is produced.

This active metabolite then forms a stable, irreversible covalent bond, specifically with cysteine residues on the alpha-subunit of the H+/K+ ATPase.[1][8] This irreversible binding inactivates the pump, effectively shutting down acid secretion until new enzyme units are synthesized by the parietal cell, a process that can take 24-48 hours.[1][9] This covalent inhibition is the reason for the prolonged duration of action that characterizes the PPI class, extending far beyond the drug's plasma half-life.[1]

Metabolic Transformation: The Genesis of 5-Hydroxy Lansoprazole

While the parent drug initiates the action at the parietal cell, its systemic clearance and overall pharmacokinetic profile are governed by extensive hepatic metabolism.

The Central Role of Cytochrome P450 Isozymes

Lansoprazole is cleared from the body primarily through metabolism by the cytochrome P450 (CYP) system in the liver.[1] Two main isozymes are responsible for its transformation: CYP3A4 and CYP2C19.[3][4] CYP3A4 primarily catalyzes the formation of lansoprazole sulfone, another major metabolite.[3][4] However, the principal pathway for the formation of 5-hydroxy lansoprazole is hydroxylation, a reaction catalyzed almost exclusively by CYP2C19.[3][4]

Stereoselectivity and Pharmacogenetic Ramifications

Lansoprazole is administered as a racemic mixture of (R)- and (S)-enantiomers, and its metabolism is stereoselective.[3][10] The (S)-enantiomer is preferentially metabolized by CYP2C19 to form 5-hydroxy lansoprazole, while the (R)-enantiomer (dexlansoprazole) is more substantially metabolized by CYP3A4 to the sulfone form.[3][6][10]

This metabolic preference has profound clinical implications due to the well-established genetic polymorphism of the CYP2C19 gene.[4][6] Individuals can be classified based on their genotype:

  • Extensive Metabolizers (EMs): Carry two functional alleles, leading to normal, rapid metabolism of lansoprazole.

  • Intermediate Metabolizers (IMs): Carry one functional and one non-functional allele, resulting in reduced metabolic capacity.

  • Poor Metabolizers (PMs): Carry two non-functional alleles, leading to significantly slowed metabolism and, consequently, higher plasma concentrations and prolonged exposure to the parent drug.[4][7]

Because CYP2C19 is the main pathway for clearance, PMs exhibit significantly higher plasma concentrations of lansoprazole compared to EMs, which can lead to enhanced acid suppression and higher efficacy, but also a potential for increased adverse effects.[4][7] The formation rate and plasma concentration of 5-hydroxy lansoprazole are therefore direct biomarkers of an individual's CYP2C19 metabolic status.[4][11]

Mechanism of Action of 5-Hydroxy Lansoprazole

Contribution to the Anti-Secretory Effect

5-hydroxy lansoprazole is described as an active metabolite.[5] Structurally, it retains the core benzimidazole sulfoxide moiety necessary for activity. It is therefore plausible that any 5-hydroxy lansoprazole that reaches the parietal cell canaliculus can undergo the same acid-catalyzed conversion to a sulfenamide derivative and subsequently inhibit the H+/K+ ATPase. However, its primary significance lies in its role as the major product of the dominant metabolic clearance pathway. The rate of its formation dictates the systemic exposure to the parent drug, which is the primary species that travels to the parietal cell to exert its effect. Therefore, the mechanism of action is intrinsically tied to the pharmacokinetics of the parent compound, which is governed by the rate of 5-hydroxylation.

Visualizing the Metabolic and Mechanistic Pathway

The following diagram illustrates the dual journey of lansoprazole: its metabolic conversion in the liver and its activation and action at the gastric parietal cell.

Lansoprazole_Pathway cluster_Systemic Systemic Circulation & Liver cluster_Parietal Gastric Parietal Cell Lansoprazole Lansoprazole (Prodrug) in Bloodstream Metabolism Hepatic Metabolism Lansoprazole->Metabolism Parietal_Cell Parietal Cell Uptake Lansoprazole->Parietal_Cell Distribution to Target CYP2C19 CYP2C19 Metabolism->CYP2C19 Primary Pathway Five_OH 5-Hydroxy Lansoprazole (Metabolite) CYP2C19->Five_OH Hydroxylation Canaliculus Acidic Canaliculus (pH < 2) Parietal_Cell->Canaliculus Active_Form Active Sulfenamide Canaliculus->Active_Form Acid-Catalyzed Conversion Pump H+/K+ ATPase (Proton Pump) Active_Form->Pump Covalent Bonding Inhibition Inhibition of Acid Secretion Pump->Inhibition

Caption: Metabolic fate and mechanism of action of lansoprazole.

Emerging Research: Alternative Bioactivity

Recent studies have uncovered novel biological activities for lansoprazole metabolites that are distinct from proton pump inhibition. Specifically, the metabolite 5-hydroxy lansoprazole sulfide (5HLS), has been shown to inhibit Fatty Acid Synthase (FASN), an enzyme overexpressed in certain cancers.[12][13] This finding suggests that metabolites of lansoprazole may have therapeutic potential beyond gastroenterology, although this FASN-inhibitory activity has been specifically attributed to the sulfide metabolite, not 5-hydroxy lansoprazole itself.[12] This remains an active area of investigation.

The Significance of the Potassium Salt Formulation

The "potassium salt" designation refers to the formulation of the 5-hydroxy lansoprazole compound itself, not its mechanism of action. In pharmaceutical development, converting a molecule to a salt is a common strategy to improve its physicochemical properties.

Principles of Pharmaceutical Salts

The primary reasons for developing a salt form of an active pharmaceutical ingredient (API) include:

  • Enhanced Solubility: Salt forms are often more water-soluble than the free acid or free base form, which can improve dissolution rates in the gastrointestinal tract.

  • Improved Stability: Salts can exhibit greater solid-state stability, leading to a longer shelf life.

  • Modified Bioavailability: By improving solubility and dissolution, a salt form can lead to more predictable and complete absorption, thus enhancing bioavailability.

  • Ease of Manufacturing: Crystalline salt forms can be easier to handle, purify, and formulate into final dosage forms.

The choice of a potassium salt for 5-hydroxy lansoprazole would have been a deliberate decision based on laboratory data demonstrating optimal characteristics compared to the free form or other salts.

Important Distinction from P-CABs

It is critical to distinguish the potassium salt of a PPI metabolite from the drug class known as Potassium-Competitive Acid Blockers (P-CABs), such as vonoprazan.[14][15][16]

  • PPIs (and their metabolites): Bind covalently and irreversibly to the proton pump after acid activation.[1]

  • P-CABs: Bind ionically and reversibly to the proton pump, competing directly with potassium ions. They do not require acid activation.[15][16]

The "potassium salt" of 5-hydroxy lansoprazole is a formulation characteristic, whereas being a "potassium-competitive" inhibitor is a fundamental mechanistic definition.

Methodologies for Preclinical and Clinical Assessment

Studying the formation and disposition of 5-hydroxy lansoprazole is crucial for drug development. The following are standard, validated protocols.

Protocol: In Vitro Metabolism in Human Liver Microsomes

Objective: To determine the kinetic parameters (Km and Vmax) of 5-hydroxy lansoprazole formation from its parent compound.

Methodology:

  • Preparation: Prepare a stock solution of lansoprazole in a suitable organic solvent (e.g., acetonitrile).

  • Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.2 mg/mL), a phosphate buffer (pH 7.4), and lansoprazole at a range of concentrations (e.g., 1-100 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow thermal equilibration.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. The final incubation volume is typically 200 µL.

  • Reaction: Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 15 minutes), ensuring the reaction is within the linear range.

  • Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., omeprazole).

  • Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

  • Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS to quantify the amount of 5-hydroxy lansoprazole formed.

  • Data Analysis: Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol: Pharmacokinetic Analysis in Human Plasma via LC-MS/MS

Objective: To quantify the concentrations of lansoprazole and 5-hydroxy lansoprazole in plasma samples over time following drug administration.

Methodology:

  • Sample Collection: Collect blood samples from subjects at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dose into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at high speed for 10 minutes.

  • Analysis:

    • Transfer the clear supernatant to a 96-well plate or HPLC vial.

    • Inject a small volume (e.g., 5 µL) into an LC-MS/MS system.

    • Use a suitable C18 analytical column for chromatographic separation.

    • Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect and quantify the specific mass transitions for lansoprazole, 5-hydroxy lansoprazole, and the internal standard.

  • Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.[17]

Workflow for a Pharmacokinetic/Pharmacodynamic Study

PKPD_Workflow cluster_Clinical Clinical Phase cluster_Analytical Analytical Phase cluster_Analysis Data Analysis Phase Dosing Subject Dosing (e.g., Oral Lansoprazole) Sampling Timed Blood Sampling Dosing->Sampling Separation Plasma Separation (Centrifugation) Sampling->Separation Preparation Sample Preparation (Protein Precipitation) Separation->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Quant Quantification LCMS->Quant PK_Model Pharmacokinetic Modeling (Cmax, AUC, t1/2) Quant->PK_Model Correlation PK/PD Correlation PK_Model->Correlation PD_Model Pharmacodynamic Analysis (e.g., Intragastric pH) PD_Model->Correlation

Sources

An In-depth Technical Guide to the Chemical and Physical Properties of 5-Hydroxy Lansoprazole Potassium Salt

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical and physical properties of 5-hydroxy lansoprazole potassium salt, a primary metabolite of the proton pump inhibitor, lansoprazole. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of this compound, offering field-proven insights and detailed experimental protocols.

Introduction: The Metabolic Journey of Lansoprazole

Lansoprazole, a substituted benzimidazole, is a widely prescribed proton pump inhibitor that effectively suppresses gastric acid secretion.[1][2][3] Its therapeutic action is contingent on its metabolic conversion within the body. The primary metabolic pathway involves hydroxylation at the 5-position of the benzimidazole ring, mediated predominantly by the cytochrome P450 enzyme CYP2C19, to form 5-hydroxy lansoprazole.[1] This metabolite is then further conjugated and excreted. Understanding the properties of this major metabolite is crucial for comprehensive pharmacokinetic and pharmacodynamic profiling, as well as for impurity analysis in drug manufacturing. The potassium salt of 5-hydroxy lansoprazole is a form often utilized in research and as a reference standard due to its potential for improved stability and handling characteristics.

Chemical Identity and Structure

The chemical identity of this compound is well-defined, providing a solid foundation for its scientific investigation.

IdentifierValueSource
Chemical Name potassium;2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazol-5-olate[4][5]
CAS Number 1329613-29-7[4]
Molecular Formula C₁₆H₁₃F₃KN₃O₃S[4]
Molecular Weight 423.45 g/mol [4]
Alternate Names 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazol-5-ol Potassium Salt[4]

The molecular structure of 5-hydroxy lansoprazole retains the core benzimidazole and pyridine rings of the parent drug, with the addition of a hydroxyl group at the 5-position of the benzimidazole ring. The potassium salt is formed by the deprotonation of this hydroxyl group.

synthesis_pathway cluster_synthesis Plausible Synthesis of this compound start 2-Mercapto-5-hydroxybenzimidazole intermediate1 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylthio]-1H-benzimidazol-5-ol start->intermediate1 Condensation with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine intermediate2 5-Hydroxy Lansoprazole (Free Base) intermediate1->intermediate2 Oxidation (e.g., with m-CPBA) end This compound intermediate2->end Salt formation with Potassium Hydroxide or Potassium Carbonate hplc_workflow cluster_hplc HPLC Analysis Workflow sample_prep Sample Preparation (Dissolution in appropriate solvent) hplc_system HPLC System (C18 column, Gradient elution) sample_prep->hplc_system detection UV Detection (λ = 285 nm) hplc_system->detection data_analysis Data Analysis (Quantification and Purity Assessment) detection->data_analysis

Sources

Navigating the Metabolic Maze: A Technical Guide to the Biological Activity of 5-Hydroxy Lansoprazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activity of 5-hydroxy lansoprazole, the principal metabolite of the widely prescribed proton pump inhibitor (PPI), lansoprazole. Moving beyond a superficial description, this document delves into the nuanced biochemistry, pharmacology, and emerging therapeutic insights surrounding this key metabolic product. We will dissect its formation, its role—or lack thereof—in gastric acid suppression, and explore its potential in other therapeutic arenas, providing a robust resource for researchers in pharmacology and drug development.

The Metabolic Genesis of 5-Hydroxy Lansoprazole: A Cytochrome P450 Affair

Lansoprazole, a prodrug designed to quell the fires of acid-related gastrointestinal disorders, undergoes extensive hepatic metabolism following administration.[1][2] The primary pathway for its biotransformation into 5-hydroxy lansoprazole is orchestrated by the polymorphic cytochrome P450 enzyme, CYP2C19.[3][4] A secondary route, involving CYP3A4, also contributes to a lesser extent.[2][3]

The stereochemistry of lansoprazole, which is administered as a racemic mixture of (R)- and (S)-enantiomers, adds another layer of complexity to its metabolism.[3] CYP2C19 exhibits a preferential affinity for the (S)-enantiomer in the 5-hydroxylation reaction, while the (R)-enantiomer is more readily converted to lansoprazole sulfone by CYP3A4.[5][6] This stereoselective metabolism has significant implications for the pharmacokinetic profile of lansoprazole, with genetic variations in CYP2C19 leading to inter-individual differences in drug clearance and exposure.[5][7]

Lansoprazole_Metabolism lansoprazole Lansoprazole ((R)- and (S)-enantiomers) cyp2c19 CYP2C19 lansoprazole->cyp2c19 (S)-enantiomer preference cyp3a4 CYP3A4 lansoprazole->cyp3a4 (R)-enantiomer preference hydroxy_lansoprazole 5-Hydroxy Lansoprazole cyp2c19->hydroxy_lansoprazole lansoprazole_sulfone Lansoprazole Sulfone cyp3a4->lansoprazole_sulfone

Figure 1: Metabolic pathways of lansoprazole, highlighting the roles of CYP2C19 and CYP3A4.

The Core Biological Activity: A Tale of Inactivity at the Proton Pump

The primary mechanism of action for lansoprazole is the irreversible inhibition of the gastric H+/K+-ATPase, the proton pump responsible for the final step in acid secretion by parietal cells.[8][9][10] It is crucial to understand that lansoprazole itself is a prodrug; it requires conversion to its active sulfenamide form within the acidic environment of the parietal cell canaliculi to exert its inhibitory effect.[9]

A pivotal question for drug development professionals is whether the major metabolite, 5-hydroxy lansoprazole, contributes to this therapeutic effect. The available evidence strongly indicates that 5-hydroxy lansoprazole is an inactive metabolite in the context of proton pump inhibition.[11] The hydroxylation at the 5-position of the benzimidazole ring effectively prevents the necessary acid-catalyzed conversion to the active sulfenamide. This metabolic step is, therefore, a detoxification and inactivation pathway, preparing the molecule for excretion.

CompoundActivity at H+/K+-ATPaseRequirement for Acid Activation
LansoprazoleProdrug, becomes active upon conversionYes
Lansoprazole SulfenamideActive InhibitorNo (is the activated form)
5-Hydroxy LansoprazoleInactive N/A

Table 1: Activity profile of lansoprazole and its 5-hydroxy metabolite at the gastric proton pump.

Emerging Biological Frontiers: A New Role in Oncology?

While 5-hydroxy lansoprazole may be a bystander in the battle against gastric acid, recent research has unveiled a potential new role for lansoprazole and its metabolites in oncology. This activity is independent of the proton pump and centers on the inhibition of fatty acid synthase (FASN), an enzyme overexpressed in many cancers and crucial for tumor cell proliferation and survival.[12][13][14][15]

Intriguingly, the downstream metabolite, 5-hydroxy lansoprazole sulfide (5HLS), has been identified as a more potent inhibitor of FASN than the parent drug, lansoprazole.[12][13][14] While the direct inhibitory activity of 5-hydroxy lansoprazole on FASN is likely less pronounced than that of 5HLS, its position as a metabolic precursor suggests it may contribute to the overall anti-FASN activity observed with lansoprazole administration.[12][13] This discovery opens up new avenues for the repurposing of lansoprazole and the investigation of its metabolites as potential anticancer agents.

FASN_Inhibition lansoprazole Lansoprazole hydroxy_lansoprazole 5-Hydroxy Lansoprazole lansoprazole->hydroxy_lansoprazole Metabolism fasn Fatty Acid Synthase (FASN) lansoprazole->fasn Inhibition hls 5-Hydroxy Lansoprazole Sulfide (5HLS) hydroxy_lansoprazole->hls Further Metabolism hls->fasn Potent Inhibition cancer_proliferation Cancer Cell Proliferation fasn->cancer_proliferation Promotes

Figure 2: Proposed mechanism of anticancer activity of lansoprazole metabolites via FASN inhibition.

Experimental Protocols: Assessing the Biological Activity

To rigorously evaluate the biological activity of 5-hydroxy lansoprazole, a series of well-defined experimental protocols are necessary.

In Vitro H+/K+-ATPase Inhibition Assay

This assay is fundamental to determining the direct effect of a compound on the gastric proton pump.

Objective: To measure the inhibitory potential of 5-hydroxy lansoprazole on H+/K+-ATPase activity.

Methodology:

  • Preparation of H+/K+-ATPase Vesicles: Isolate gastric vesicles rich in H+/K+-ATPase from rabbit or porcine gastric mucosa.

  • Acid Activation (for Prodrugs): Pre-incubate the test compounds (lansoprazole as a positive control, 5-hydroxy lansoprazole) in an acidic buffer (pH < 4.0) to facilitate the conversion of the prodrug to its active form. A parallel set of experiments without acid pre-incubation should be run.

  • Incubation with Vesicles: Add the activated and non-activated compounds to the vesicle suspension.

  • ATPase Activity Measurement: Initiate the enzymatic reaction by adding ATP. Measure the rate of ATP hydrolysis, typically by quantifying the release of inorganic phosphate (Pi) using a colorimetric method (e.g., Malachite Green assay).

  • Data Analysis: Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.

Fatty Acid Synthase (FASN) Inhibition Assay

This assay assesses the potential anticancer activity of the metabolite.

Objective: To determine the inhibitory effect of 5-hydroxy lansoprazole on FASN activity.

Methodology:

  • Enzyme Source: Use purified human FASN or a cell lysate from a cancer cell line known to overexpress FASN (e.g., MDA-MB-231 breast cancer cells).

  • Reaction Mixture: Prepare a reaction buffer containing acetyl-CoA, malonyl-CoA, and NADPH.

  • Incubation: Add the test compounds (5-hydroxy lansoprazole, 5-hydroxy lansoprazole sulfide as a positive control) to the reaction mixture.

  • Activity Measurement: Monitor the oxidation of NADPH at 340 nm, which is directly proportional to FASN activity.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

For drug development professionals, a thorough understanding of this metabolic pathway is essential for predicting drug-drug interactions, understanding inter-individual variability in response, and exploring the potential for drug repurposing. Future research should focus on definitively quantifying the FASN inhibitory activity of 5-hydroxy lansoprazole and elucidating the complete metabolic cascade that leads to the potent anticancer effects of its downstream metabolites.

References

  • PharmGKB. Lansoprazole Pathway, Pharmacokinetics. [Link]

  • Delchier, J. C., & Spencer, C. M. (1995). Lansoprazole. A review of its pharmacodynamic and pharmacokinetic properties and its clinical efficacy in the management of acid-related disorders. Drugs, 49(5), 719-744. [Link]

  • PathWhiz. Lansoprazole Metabolism Pathway (old). [Link]

  • Pearce, R. E., Rodrigues, A. D., Goldstein, J. A., & Parkinson, A. (1996). Identification of the human P450 enzymes involved in lansoprazole metabolism. The Journal of pharmacology and experimental therapeutics, 277(2), 805–816. [Link]

  • Miura, M., Tada, H., Yasui-Furukori, N., Uno, T., Sugawara, K., & Tateishi, T. (2005). Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes. British journal of clinical pharmacology, 59(4), 437–444. [Link]

  • Patsnap Synapse. What is the mechanism of Lansoprazole? [Link]

  • Liu, J. Y., Barlow, L., Li, X., Nakshatri, H., Josephraj, S., Wang, C. J., Zhang, J. T., Beebe, J., Danielson, J., Huang, C., Cui, Q., Zhang, R. H., Dong, Z., & Zhang, T. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. Journal of medicinal chemistry, 65(20), 13681–13691. [Link]

  • Miura, M., Tada, H., Yasui-Furukori, N., Uno, T., Sugawara, K., & Tateishi, T. (2005). Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes. European journal of clinical pharmacology, 61(8), 585–591. [Link]

  • Kim, H. K., Park, J. Y., Lee, H. I., & Lee, H. S. (2010). Pharmacokinetics and pharmacodynamics of the proton pump inhibitors. Journal of neurogastroenterology and motility, 16(1), 27–35. [Link]

  • Liu, J. Y., Barlow, L., Li, X., Nakshatri, H., Josephraj, S., Wang, C. J., Zhang, J. T., Beebe, J., Danielson, J., Huang, C., Cui, Q., Zhang, R. H., Dong, Z., & Zhang, T. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. Journal of Medicinal Chemistry, 65(20), 13681–13691. [Link]

  • Synapse. 5-Hydroxy Lansoprazole Sulfide. [Link]

  • Pichard, L., Curi-Pedrosa, R., Bonfils, C., Domergue, J., Joyeux, H., & Maurel, P. (1995). Oxidative metabolism of lansoprazole by human liver cytochromes P450. Molecular pharmacology, 47(2), 410–418. [Link]

  • PharmaCompass. Lansoprazole. [Link]

  • Tateishi, T., Krivoruk, Y., Ujiie, S., & Tsuru, H. (2001). Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes. Xenobiotica; the fate of foreign compounds in biological systems, 31(10), 693–704. [Link]

  • Kim, K. A., Park, J. Y., Lee, J. S., & Kim, J. R. (2003). Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes. Drug metabolism and disposition: the biological fate of chemicals, 31(11), 1357–1362. [Link]

  • Semantic Scholar. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. [Link]

  • Chinese Pharmaceutical Journal. (2012). Determination of 5-Hydroxylansoprazole/Lansoprazole Sulfone by HPLC-MS/MS in Incubation System in Vitro. [Link]

  • PubChem. Lansoprazole. [Link]

  • Drugs.com. Lansoprazole Monograph for Professionals. [Link]

  • Yamagishi, N., Yamamoto, Y., Nishi, T., Ito, T., Kanai, Y., & Naito, A. (2023). Lansoprazole protects hepatic cells against cisplatin-induced oxidative stress through the p38 MAPK/ARE/Nrf2 pathway. PloS one, 18(6), e0287848. [Link]

  • Ritter, M., & Wöll, E. (2000). The Gastric H,K-ATPase Blocker Lansoprazole Is an Inhibitor of Chloride Channels. British journal of pharmacology, 131(6), 1125–1134. [Link]

  • Frontiers in Pharmacology. (2019). Lansoprazole Alone or in Combination With Gefitinib Shows Antitumor Activity Against Non-small Cell Lung Cancer A549 Cells in vitro and in vivo. [Link]

  • Becker, J. C., Domschke, W., & Pohle, T. (2009). Molecular mechanism and functional consequences of lansoprazole-mediated heme oxygenase-1 induction. World journal of gastroenterology, 15(35), 4427–4433. [Link]

  • Figura, N., Crabtree, J. E., & Dattilo, M. (1997). In-vitro activity of lansoprazole against Helicobacter pylori. The Journal of antimicrobial chemotherapy, 39(5), 585–590. [Link]

  • Sachs, G., Shin, J. M., Briving, C., Wallmark, B., & Hersey, S. (1995). The pharmacology of the gastric acid pump: the H+, K+ ATPase. Annual review of pharmacology and toxicology, 35, 277–305. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). Formulation and In Vitro Evaluation of Lansoprazole Micropellets. [Link]

  • Shin, J. M., & Sachs, G. (2008). Pharmacology of proton pump inhibitors. Current gastroenterology reports, 10(6), 528–534. [Link]

  • Freston, J. W. (1992). The effects of lansoprazole, a new H+,K(+)-ATPase inhibitor, on gastric pH and serum gastrin. Alimentary pharmacology & therapeutics, 6(3), 359–372. [Link]

  • eScholarship.org. Gastric H,K-ATPase as a drug target. [Link]

  • AAPS PharmSciTech. (2017). Formulation Development, Process Optimization, and In Vitro Characterization of Spray-Dried Lansoprazole Enteric Microparticles. [Link]

  • RSC Publishing. (2015). Conformational stability, spectroscopic signatures and biological interactions of proton pump inhibitor drug lansoprazole based on structural motifs. [Link]

  • Luciani, F., Spada, M., De Milito, A., Molinari, A., Rivoltini, L., Montinaro, A., Marra, M., Podo, F., & Fais, S. (2004). Influence of the proton pump inhibitor lansoprazole on distribution and activity of doxorubicin in solid tumors. Journal of the National Cancer Institute, 96(22), 1702–1713. [Link]

Sources

5-Hydroxy Lansoprazole: A Key Metabolite in Proton Pump Inhibitor Pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Lansoprazole is a widely prescribed proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells.[1][2] Like most pharmaceuticals, lansoprazole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][2][3] This metabolic process yields several derivatives, with 5-hydroxy lansoprazole emerging as a principal and pharmacologically significant metabolite.[1][4][5] Understanding the discovery, formation, and clinical relevance of 5-hydroxy lansoprazole is critical for optimizing therapeutic strategies, predicting drug-drug interactions, and advancing personalized medicine. This guide provides a comprehensive technical overview of 5-hydroxy lansoprazole for professionals in pharmaceutical research and development.

Discovery and Metabolic Formation

The journey to understanding 5-hydroxy lansoprazole begins with the elucidation of its parent compound's metabolic pathway. Lansoprazole is primarily cleared from the body through hepatic biotransformation, a process catalyzed by two key CYP isoenzymes: CYP2C19 and CYP3A4.[1][3][6][7][8][9]

The formation of 5-hydroxy lansoprazole is predominantly catalyzed by CYP2C19 through aromatic hydroxylation.[4][6][7] Simultaneously, CYP3A4 mediates the oxidation of lansoprazole to form lansoprazole sulfone.[4][6][7] These two pathways represent the major metabolic routes for lansoprazole clearance.[4][10] It is noteworthy that lansoprazole is administered as a racemic mixture of (R)- and (S)-enantiomers, and its metabolism is stereoselective.[7][11] The CYP2C19-mediated 5-hydroxylation pathway shows a greater contribution to the metabolism of the (S)-enantiomer of lansoprazole compared to the (R)-enantiomer.[10][11][12]

Caption: Metabolic pathways of Lansoprazole enantiomers.

Physicochemical Properties

PropertyValueSource
Chemical Name 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazol-5-ol[13]
Molecular Formula C16H14F3N3O3S[13]
Molecular Weight 385.36 g/mol [13]
CAS Number 131926-98-2[13][14]
Appearance Off-White Solid[13]
Solubility Soluble in Methanol, DMSO[13]

Pharmacological and Clinical Significance

The formation of 5-hydroxy lansoprazole is not merely a detoxification step; it has profound implications for the drug's overall efficacy, safety, and inter-individual variability in patient response.

Pharmacogenomic Variability

The gene encoding the CYP2C19 enzyme is highly polymorphic, leading to distinct phenotypes in the population: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers.[3][4] This genetic variation is a primary determinant of lansoprazole's pharmacokinetic variability.[3][4]

  • Poor Metabolizers (PMs): Individuals lacking functional CYP2C19 alleles exhibit significantly reduced formation of 5-hydroxy lansoprazole. This leads to decreased clearance and consequently, much higher plasma concentrations and area under the curve (AUC) of the parent drug, lansoprazole.[4][11]

  • Extensive Metabolizers (EMs): These individuals have normal CYP2C19 activity and metabolize lansoprazole efficiently, resulting in lower plasma concentrations of the parent drug and higher levels of the 5-hydroxy metabolite.[4][11]

This genotype-dependent metabolism directly impacts clinical outcomes. PMs often show a more pronounced and sustained acid suppression, which can be beneficial for conditions like reflux esophagitis but may also increase the risk of concentration-dependent adverse effects.[2]

Biomarker for CYP2C19 Activity

The ratio of the parent drug concentration to its metabolite concentration in plasma is a well-established method for in vivo phenotyping of drug-metabolizing enzymes. The lansoprazole/5-hydroxy lansoprazole metabolic ratio has been successfully evaluated and used as a reliable probe to determine an individual's CYP2C19 activity or phenotype.[15] This is a crucial tool in clinical pharmacology studies and for personalizing therapy with other drugs that are also substrates of CYP2C19.[15][16]

Drug-Drug Interactions

As lansoprazole is a substrate for CYP2C19 and CYP3A4, there is a potential for drug-drug interactions (DDIs) with co-administered drugs that inhibit or induce these enzymes.[17][18][19] For instance, potent CYP2C19 inhibitors like fluvoxamine can significantly increase plasma concentrations of lansoprazole, particularly the (S)-enantiomer, by blocking its conversion to 5-hydroxy lansoprazole.[10] Understanding the metabolic profile, including the formation of 5-hydroxy lansoprazole, is essential for predicting and managing such interactions.

Novel Therapeutic Activity

Recent research has uncovered novel therapeutic potential for lansoprazole metabolites beyond their role in acid suppression. A study has shown that 5-hydroxy lansoprazole sulfide (5HLS), a subsequent metabolite, is more potent than lansoprazole itself in inhibiting fatty acid synthase (FASN), an enzyme overexpressed in certain cancers like triple-negative breast cancer.[20][21][22][23] This finding suggests that the metabolites of PPIs may contribute to their observed anticancer effects and opens new avenues for drug repurposing and development.[20][21]

Analytical Methodologies for Quantification

Accurate quantification of 5-hydroxy lansoprazole in biological matrices, typically plasma, is fundamental for pharmacokinetic studies, therapeutic drug monitoring, and CYP2C19 phenotyping. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and throughput.[24][25][26]

Representative Experimental Protocol: LC-MS/MS Quantification

This protocol synthesizes common steps described in the literature for the simultaneous determination of lansoprazole and 5-hydroxy lansoprazole in human plasma.[24][25][27][28]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Rationale: To remove proteins and other interfering substances from the plasma matrix, concentrating the analytes of interest. SPE is often preferred over liquid-liquid extraction for its cleaner extracts and potential for automation.[28]

  • Steps:

    • To 500 µL of human plasma in a polypropylene tube, add an internal standard (e.g., pantoprazole or a stable isotope-labeled lansoprazole).[28]

    • Vortex the sample briefly.

    • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the analytes with 1 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100-200 µL of the mobile phase for injection into the LC-MS/MS system.[28]

2. Chromatographic Separation (HPLC)

  • Rationale: To separate 5-hydroxy lansoprazole from its parent drug and other metabolites before detection, ensuring accurate quantification without isobaric interference. A C18 reversed-phase column is commonly used.[16][27]

  • Parameters:

    • Column: C18 analytical column (e.g., 50 mm x 4.6 mm, 5 µm).[28]

    • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 2 mM ammonium acetate or 10 mM formic acid).[27][28]

    • Flow Rate: 0.5 - 1.0 mL/min.[28]

    • Column Temperature: 30-40°C.

    • Injection Volume: 5-10 µL.

3. Detection (Tandem Mass Spectrometry - MS/MS)

  • Rationale: Provides highly sensitive and selective detection by monitoring specific precursor-to-product ion transitions for each analyte in Multiple Reaction Monitoring (MRM) mode.[27]

  • Parameters:

    • Ionization Source: Electrospray Ionization (ESI), typically in positive or negative ion mode.[27][28]

    • MRM Transitions: Specific mass transitions for lansoprazole, 5-hydroxy lansoprazole, and the internal standard must be optimized.

    • Instrument Settings: Parameters such as ion spray voltage, source temperature, and collision energy should be optimized for maximum signal intensity.[28]

Caption: General workflow for LC-MS/MS analysis of 5-hydroxy lansoprazole.

Conclusion

5-hydroxy lansoprazole is far more than a simple byproduct of drug metabolism. Its discovery and characterization have been instrumental in understanding the complex interplay between pharmacogenomics, drug efficacy, and safety in the context of proton pump inhibitors. As the primary metabolite formed via the polymorphic CYP2C19 enzyme, it serves as a critical biomarker for phenotyping studies and is central to the pronounced inter-individual variability observed with lansoprazole therapy. The development of robust analytical methods for its quantification remains a cornerstone of clinical and preclinical research. Furthermore, emerging evidence of the unique biological activities of its downstream metabolites heralds exciting new possibilities for therapeutic innovation, reinforcing the importance of comprehensive metabolite profiling in modern drug development.

References

  • Miura, M., et al. (2004). Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes. British Journal of Clinical Pharmacology, 58(5), 589–594. [Link]

  • Delhotal-Landes, B., et al. (1991). Clinical pharmacokinetics of lansoprazole. Clinical Pharmacokinetics, 20(5), 398–405. [Link]

  • Katsuki, H., et al. (2001). Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes. European Journal of Clinical Pharmacology, 57(8), 563–569. [Link]

  • Meyer, U. A. (1996). Metabolic interactions of the proton-pump inhibitors lansoprazole, omeprazole and pantoprazole with other drugs. European Journal of Gastroenterology & Hepatology, 8 Suppl 1, S21–S25. [Link]

  • Thorn, C. F., et al. (2021). Lansoprazole Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Meyer, U. A. (1996). Metabolic interactions of the proton-pump inhibitors lansoprazole, omeprazole and pantoprazole with other drugs. European journal of gastroenterology & hepatology. [Link]

  • Meyer, U. A. (1996). Metabolic interactions of the proton-pump inhibitors lansoprazole, omeprazole and pantoprazole with other drugs. Semantic Scholar. [Link]

  • PrescriberPoint. (n.d.). Drug Interactions for Lansoprazole. PrescriberPoint. [Link]

  • Blume, H., et al. (2013). Pharmacokinetic Drug Interaction Profiles of Proton Pump Inhibitors: An Update. Drug Safety, 36(7), 547–561. [Link]

  • Lima, J. J., & Self, T. H. (2019). Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine. Expert Opinion on Drug Metabolism & Toxicology, 15(11), 915–929. [Link]

  • Xu, H. R., et al. (2010). The effect of CYP2C19 activity on pharmacokinetics of lansoprazole and its active metabolites in healthy subjects. Pharmaceutical Biology, 48(8), 947–952. [Link]

  • Miura, M., et al. (2004). Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes. ProQuest. [Link]

  • Miura, M., et al. (2004). Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes. springermedizin.de. [Link]

  • Yasui-Furukori, N., et al. (2004). Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine. British Journal of Clinical Pharmacology, 57(4), 460–467. [Link]

  • Liu, J. Y., et al. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. Journal of Medicinal Chemistry, 65(20), 13681–13691. [Link]

  • Kostolanská, K., et al. (2019). Determination of lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone in human plasma for CYP2C19 and CYP3A4 phenotyping. Chemical Papers, 73(12), 2955–2963. [Link]

  • Liu, J. Y., et al. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. ACS Publications. [Link]

  • Gumus, E., et al. (2012). Evaluation of lansoprazole as a probe for assessing cytochrome P450 2C19 activity and genotype-phenotype correlation in childhood. European Journal of Clinical Pharmacology, 68(3), 275–283. [Link]

  • Liu, J. Y., et al. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. Semantic Scholar. [Link]

  • Liu, J. Y., et al. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. Synapse. [Link]

  • Miura, M., et al. (2004). Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes. ResearchGate. [Link]

  • Song, M., et al. (2008). Determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by reversed-phase HPLC. Chinese Journal of Pharmaceutical Analysis. [Link]

  • Uno, T., et al. (2005). Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity. Journal of Chromatography B, 816(1-2), 309–314. [Link]

  • Xu, H. R., et al. (2010). The Effect of CYP2C19 Activity on Pharmacokinetics of Lansoprazole and Its Active Metabolites in Healthy Subjects. PubMed. [Link]

  • Furuta, T., et al. (2016). Pharmacogenomics of Gastrointestinal Drugs: Focus on Proton Pump Inhibitors. Basicmedical Key. [Link]

  • Oliveira, C. H., et al. (2003). Lansoprazole quantification in human plasma by liquid chromatography-electrospray tandem mass spectrometry. ResearchGate. [Link]

  • Allmpus. (n.d.). Lansoprazole 5-Hydroxy Impurity. Allmpus. [Link]

  • Gpatindia. (2020). LANSOPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • Molsyns. (n.d.). 5-Hydroxy Lansoprazole. molsyns.com. [Link]

  • Aoki, I., et al. (1992). Determination of lansoprazole and its metabolites in plasma by high-performance liquid chromatography using a loop column. Semantic Scholar. [Link]

  • Patel, B. N., et al. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. Bentham Open. [Link]

  • Liu, D., et al. (2012). Determination of 5-Hydroxylansoprazole/Lansoprazole Sulfone by HPLC-MS/MS in Incubation System in Vitro. Chinese Pharmaceutical Journal. [Link]

Sources

spectroscopic analysis of 5-hydroxy lansoprazole potassium salt

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydroxy Lansoprazole Potassium Salt

Introduction

5-Hydroxy lansoprazole is a principal metabolite of lansoprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders.[1][2] The potassium salt of this metabolite is of significant interest to researchers, scientists, and drug development professionals, primarily as a reference standard for impurity profiling and metabolic studies.[3][4] Ensuring the structural integrity and purity of this compound is paramount for accurate pharmacokinetic assessments and for meeting stringent regulatory requirements set by bodies like the International Council for Harmonisation (ICH).[5]

This technical guide provides a comprehensive overview of the core spectroscopic techniques required for the unambiguous characterization of this compound. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for robust and reliable analysis.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound (C₁₆H₁₃F₃KN₃O₃S) dictates its interaction with electromagnetic radiation, providing a unique spectroscopic fingerprint.[6][7] Key structural features include:

  • A substituted benzimidazole core , which is a heterocyclic aromatic system.[1]

  • A pyridine ring , also aromatic and containing a nitrogen atom.

  • A sulfinyl bridge , which introduces a chiral center.

  • A trifluoroethoxy group , providing distinct signals in ¹⁹F NMR (if performed) and influencing the electronic environment of adjacent protons.

  • A hydroxyl group on the benzimidazole ring, which becomes a phenolate in the potassium salt form. This significantly impacts its IR and NMR spectra.

A thorough analysis requires an integrated approach, where each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.[8] For this compound, a combination of 1D (¹H, ¹³C) and 2D experiments is essential for unambiguous assignment of all protons and carbons.

Expertise & Rationale

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve the polar salt and because its residual solvent peak does not typically obscure key analyte signals.[9] Furthermore, the labile N-H proton of the benzimidazole ring is often observable in DMSO-d₆.[9] Two-dimensional experiments like COSY, HSQC, and HMBC are not merely confirmatory; they are necessary to definitively link protons to their adjacent carbons and to trace connectivity across the entire molecular framework, which is crucial for distinguishing it from other positional isomers or related substances.[10][11]

Experimental Protocol: ¹H, ¹³C, and 2D NMR
  • Sample Preparation : Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Instrument Setup : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[11] Ensure the instrument is properly tuned and shimmed for the sample.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical acquisition parameters: 16-32 scans, relaxation delay (d1) of 5 seconds to ensure full relaxation for quantitative analysis, spectral width covering -2 to 14 ppm.[9]

  • ¹³C{¹H} NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Set a spectral width of 0 to 200 ppm.[8]

  • 2D NMR Acquisition :

    • COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin-spin coupling networks, particularly within the aromatic rings.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the benzimidazole and pyridine moieties across the sulfinyl bridge.[11]

  • Data Processing : Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO peak at ~2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at ~39.52 ppm.

Data Interpretation

The spectra must be analyzed systematically:

  • ¹H NMR : Expect to see distinct signals for the methyl group on the pyridine ring (~2.2 ppm), the two methylene groups (-CH₂S- and -OCH₂-) which may appear as complex multiplets or distinct AB systems (~4.7-5.1 ppm), and a series of multiplets in the aromatic region (~7.0-8.4 ppm).[8][9] The N-H proton of the benzimidazole may appear as a broad signal at higher chemical shift (>10 ppm).[9]

  • ¹³C NMR : Signals corresponding to the aliphatic methyl and methylene carbons will be upfield, while the aromatic and heteroaromatic carbons will resonate between ~100 and 160 ppm.[8] The carbon bearing the phenolate group will be significantly shifted compared to its hydroxylated precursor.

  • 2D NMR : Use HSQC to assign carbons directly attached to protons. Use HMBC to confirm the connectivity between quaternary carbons and nearby protons, solidifying the overall structure. For instance, correlations from the -CH₂S- protons to carbons in both the benzimidazole and pyridine rings are definitive proof of the core structure.[12]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the analyte and offers structural insights through fragmentation analysis.[13] High-resolution mass spectrometry (HRMS) is particularly vital as it can determine the accurate mass to within a few parts per million (ppm), allowing for the confident assignment of an elemental formula.[10][13]

Expertise & Rationale

Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to its polar and salt-like nature. It typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation, making it ideal for determining the molecular weight.[14] Coupling liquid chromatography (LC) to the mass spectrometer (LC-MS) is the standard industry practice, as it allows for the separation of the analyte from any potential impurities before mass analysis, providing purity information alongside structural data.[15] Tandem mass spectrometry (MS/MS), which involves fragmenting the isolated molecular ion, is used to probe the molecular structure. The fragmentation pattern serves as a structural fingerprint.[14]

Experimental Protocol: LC-HRMS
  • Sample Preparation : Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like acetonitrile/water (50:50 v/v).[15]

  • Chromatographic Separation :

    • Column : Use a reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) for good separation.[15]

    • Mobile Phase : A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a common starting point. Formic acid aids in ionization.[10]

    • Flow Rate : Typically 0.2-0.4 mL/min.

  • Mass Spectrometer Setup (ESI Source) :

    • Operate in both positive and negative ion modes to capture all relevant ionic species.

    • Positive Mode : Expect to see the protonated molecule of the free acid form, [C₁₆H₁₄F₃N₃O₃S + H]⁺.

    • Negative Mode : Expect to see the deprotonated molecule, [C₁₆H₁₄F₃N₃O₃S - H]⁻.[14]

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

  • Data Acquisition :

    • Acquire full scan HRMS data (e.g., over an m/z range of 100-1000).

    • Perform data-dependent MS/MS on the most intense ions to obtain fragmentation spectra.

Data Interpretation
  • Full Scan MS : The measured accurate mass of the molecular ion should be compared to the theoretical mass. For the free acid C₁₆H₁₄F₃N₃O₃S, the monoisotopic mass is 385.0711.[6] The measured mass should be within 5 ppm of this value.

  • MS/MS Fragmentation : The collision-induced dissociation (CID) spectrum will reveal characteristic fragmentation patterns. A key fragmentation pathway for lansoprazole and its derivatives is the cleavage of the C-S bond linking the benzimidazole and pyridine rings, providing definitive structural information.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[16] The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds.

Expertise & Rationale

For this compound, the IR spectrum provides direct evidence for key functional groups. The conversion of the hydroxyl group to a potassium phenolate will cause the characteristic broad O-H stretching band (typically ~3200-3600 cm⁻¹) to disappear, which is a key diagnostic feature. The benzimidazole N-H stretch, aromatic C-H stretches, and the strong S=O and C-F stretches are all expected to be present.[17][18] Attenuated Total Reflectance (ATR) is often preferred over KBr pellets for solid samples as it requires minimal sample preparation and avoids potential interactions with the KBr matrix.

Experimental Protocol: FTIR-ATR
  • Sample Preparation : Place a small amount of the dry powder directly onto the ATR crystal.

  • Instrument Setup : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition :

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing : The spectrum is automatically ratioed against the background by the instrument software.

Data Interpretation

The spectrum should be analyzed for the presence of characteristic absorption bands.[19][20]

Vibrational ModeExpected Wavenumber (cm⁻¹)Rationale/Comments
N-H Stretch (Benzimidazole)3100 - 3300A relatively broad peak, characteristic of the imidazole amine.[18]
Aromatic C-H Stretch3000 - 3100Sharp peaks just above 3000 cm⁻¹.
Aliphatic C-H Stretch2850 - 3000From the methyl and methylene groups.
C=N & C=C Stretches1450 - 1650Multiple bands from the benzimidazole and pyridine rings.[17]
C-F Stretches1100 - 1300Strong, characteristic absorptions from the trifluoroethoxy group.
S=O Stretch (Sulfoxide)1030 - 1070A strong, sharp peak characteristic of the sulfinyl group.
C-O Stretch (Phenolate/Ether)1200 - 1300Bands associated with the aryl-O and alkyl-O ether linkages.

Table 1: Predicted Infrared Absorption Bands for this compound.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.[21] It is a simple, robust technique often used for quantitative analysis and for confirming the presence of chromophores.[22]

Expertise & Rationale

The conjugated benzimidazole and pyridine ring systems in this compound constitute the primary chromophore, which will absorb UV radiation, leading to π → π* transitions.[23] The choice of solvent is important as it can influence the absorption maximum (λmax). A polar protic solvent like methanol or ethanol is a common choice. The spectrum is useful for comparison against a reference standard and for quantitative assays based on the Beer-Lambert Law.[24]

Experimental Protocol
  • Sample Preparation : Prepare a stock solution by accurately weighing the sample and dissolving it in a suitable UV-grade solvent (e.g., methanol). Dilute this stock solution to a final concentration that gives an absorbance reading between 0.2 and 0.8 AU (typically in the µg/mL range).[24]

  • Instrument Setup : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

    • Rinse and fill the cuvette with the sample solution.

    • Scan the sample over a range of 200-400 nm.

  • Data Processing : The instrument software will display the absorbance spectrum. Identify the wavelength(s) of maximum absorbance (λmax). For lansoprazole, the λmax is typically around 285-298 nm, and a similar value is expected for its hydroxylated metabolite.[24][25]

Integrated Spectroscopic Strategy

No single technique can provide absolute certainty. The power of spectroscopic analysis lies in the integration of data from multiple orthogonal techniques. The logical workflow ensures a comprehensive and definitive characterization of the molecule.

Spectroscopic_Workflow cluster_preliminary Preliminary Analysis cluster_structural Core Structural Elucidation cluster_confirmation Final Confirmation UV_Vis UV-Vis Spectroscopy Final_Structure Unambiguous Structure & Purity Assessment UV_Vis->Final_Structure FTIR FTIR Spectroscopy FTIR->Final_Structure NMR NMR Spectroscopy (1H, 13C, 2D) NMR->Final_Structure HRMS High-Resolution MS (LC-MS) HRMS->Final_Structure Sample Analyte: 5-Hydroxy Lansoprazole Potassium Salt Sample->UV_Vis Chromophore ID Sample->FTIR Functional Groups Sample->NMR Atomic Connectivity Sample->HRMS Molecular Formula & Fragmentation

Caption: Integrated workflow for the .

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, MS, IR, and UV-Vis techniques. Each method provides unique and complementary data that, when combined, allow for the unambiguous confirmation of the molecule's identity, structure, and purity. The protocols and rationales outlined in this guide represent a robust, field-proven framework for researchers and drug development professionals, ensuring data integrity and supporting critical decision-making in the pharmaceutical pipeline.

References

  • The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Reddy, G. S., et al. (2012). A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms. Journal of Chromatographic Science. Available at: [Link]

  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Scientific Research Publishing. Available at: [Link]

  • Comprehensive analysis of lansoprazole using benchtop NMR spectroscopy. (2024). AZoM. Available at: [Link]

  • Patel, S., et al. (2021). Determination of Proton Pump Inhibitors by Spectrophotometric, Chromatographic and by Hyphenated Techniques: A Review. Critical Reviews in Analytical Chemistry. Available at: [Link]

  • IR spectra of benzimidazole and the complexes. ResearchGate. Available at: [Link]

  • Shandilya, D. K., et al. (2017). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. Scientific Research Publishing. Available at: [Link]

  • Gholve, S. B., et al. (2021). RP-HPLC Method Development and Validation for the Estimation of Lansoprazole in Presence of Related Substances by QbD Approach. Journal of Pharmaceutical Research International. Available at: [Link]

  • El-Didamony, A. M., et al. (2013). A Validated Spectrophotometric assay of some proton pump inhibitors using diazotized p-nitroaniline in alkaline medium. Allied Academies. Available at: [Link]

  • Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. (2018). Oriental Journal of Chemistry. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • FTIR and Raman studies on benzimidazole. (1990). Scilit. Available at: [Link]

  • Determination of Proton Pump Inhibitors by Spectrophotometric, Chromatographic and by Hyphenated Techniques: A Review. Semantic Scholar. Available at: [Link]

  • Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. (2021). ACS Publications. Available at: [Link]

  • Characterization of Lansoprazole by Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance. Available at: [Link]

  • Method for measuring impurities in lansoprazole and oral preparation by using HPLC. (2015). Google Patents.
  • 15N-NMR spectroscopic studies and investigation of spectral data property relationships of proton pump inhibitors. (2019). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of. (2007). Ingenta Connect. Available at: [Link]

  • Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study. (2012). NIH National Center for Biotechnology Information. Available at: [Link]

  • Assessment of the Pharmacopeial Analytical Methodologies in the Dissolution Test of Enteric-Coated Lansoprazole Preparations. (2016). ResearchGate. Available at: [Link]

  • Enantioselective Binding of Proton Pump Inhibitors to Alpha1-Acid Glycoprotein and Human Serum Albumin—A Chromatographic, Spectroscopic, and In Silico Study. (2024). MDPI. Available at: [Link]

  • Spectra of Lansoprazole and Peak purity plots. ResearchGate. Available at: [Link]

  • Lansoprazole. PubChem. Available at: [Link]

  • Lansoprazole 5-Hydroxy Impurity. GLP Pharma Standards. Available at: [Link]

  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005008). Human Metabolome Database. Available at: [Link]

  • UV-vis absorption spectra. ResearchGate. Available at: [Link]

  • A SIMPLE UV SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF LANSOPRAZOLE IN BULK AND PHARMACEUTICAL DOSAGE FORMS. (2012). International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

  • Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. (2015). Scientific Research Publishing. Available at: [Link]

  • Determination of Lansoprazole and Five Metabolites in Plasma by High-Performance Liquid Chromatography. (1995). PubMed. Available at: [Link]

  • Conformational stability, spectroscopic signatures and biological interactions of proton pump inhibitor drug lansoprazole based on structural motifs. (2016). RSC Publishing. Available at: [Link]

  • LANSOPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Gpatindia. Available at: [Link]

  • LANSOPRAZOLE. (2021). New Drug Approvals. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Hydroxy Lansoprazole Potassium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Hydroxy lansoprazole is the primary active metabolite of lansoprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders.[1] The potassium salt of this metabolite is of significant interest in drug development for its potential to offer improved physicochemical properties over the parent compound. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly characterize the solubility and stability of 5-hydroxy lansoprazole potassium salt.

This document is structured to provide not just protocols, but the scientific reasoning behind the experimental choices, ensuring a robust and self-validating approach to the characterization of this active pharmaceutical ingredient (API). We will delve into the critical aspects of solubility and stability testing, drawing upon established regulatory guidelines and leveraging knowledge of the parent compound, lansoprazole, to anticipate potential challenges and inform our experimental design.

Physicochemical Characterization and Rationale

A fundamental understanding of the physicochemical properties of this compound is the bedrock of any formulation development program. The salt form is often chosen to enhance solubility and stability compared to the free form. Our initial characterization will establish a baseline and guide subsequent, more complex studies.

Identity and Structure

Confirmation of the chemical identity and structure of the this compound is the first critical step. This is typically achieved through a combination of spectroscopic and spectrometric techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the organic moiety.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present and can be used to confirm the salt formation by observing shifts in characteristic peaks.

Physical Properties

A summary of the known and expected physical properties is presented in Table 1.

PropertyDescriptionSignificance
Appearance Typically a solid.Basic quality control parameter.
Molecular Formula C₁₆H₁₃F₃KN₃O₃S[2]Defines the elemental composition.
Molecular Weight 423.45 g/mol [2]Essential for all concentration calculations.
Melting Point >162°C (decomposition)[3]An indicator of purity and solid-state form.
pKa Estimated pKa values for lansoprazole are 1.1, 6.9, and 12.[1] The pKa of the 5-hydroxy metabolite is expected to be similar.Crucial for predicting pH-dependent solubility.

Solubility Profiling

The solubility of an API is a critical determinant of its bioavailability. For this compound, a thorough understanding of its solubility in various media is essential for developing a viable dosage form. The following protocols are designed in accordance with the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> on Solubility Measurements.[4][5][6][7][8]

Rationale for Solubility Studies

The ionization of 5-hydroxy lansoprazole, an amphoteric molecule, is pH-dependent. The potassium salt form is expected to exhibit higher aqueous solubility compared to the free form, particularly in neutral to acidic pH ranges. Our investigation will quantify this solubility across a physiologically relevant pH range and in biorelevant media to predict its in vivo behavior.

Experimental Workflow for Solubility Determination

The following diagram outlines the general workflow for determining the equilibrium solubility of this compound.

Sources

A Technical Guide to the Pharmacology of Lansoprazole and its Primary Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

Lansoprazole is a cornerstone of acid-suppression therapy, belonging to the proton pump inhibitor (PPI) class of drugs. Its efficacy is rooted in a highly specific, covalent inhibition of the gastric H+/K+ ATPase. However, the clinical pharmacology of lansoprazole is nuanced, heavily influenced by its extensive hepatic metabolism, which is governed by the polymorphic cytochrome P450 enzyme system. This guide provides an in-depth exploration of the pharmacodynamics, pharmacokinetics, and metabolic pathways of lansoprazole. We will dissect the roles of its primary metabolites, 5-hydroxy-lansoprazole and lansoprazole sulfone, and examine the profound impact of CYP2C19 genetic polymorphism on its disposition and therapeutic effect. Furthermore, this document details established analytical methodologies for the quantification of lansoprazole and its metabolites, providing a critical resource for preclinical and clinical research.

The Pharmacological Core: Mechanism of Action

Lansoprazole exerts its therapeutic effect by irreversibly blocking the final step in gastric acid production.[1][2] It is a prodrug, meaning it requires activation to become pharmacologically effective.[3]

1.1 Accumulation and Activation in the Parietal Cell

As a weak base, lansoprazole freely crosses cell membranes and preferentially accumulates in the highly acidic secretory canaliculi of the gastric parietal cells.[4] In this acidic environment (pH < 2), lansoprazole undergoes a rapid acid-catalyzed conversion into its active form, a tetracyclic sulfenamide.[3][4] This localized activation is a key feature of the PPI class, ensuring that the drug's action is targeted specifically to the site of acid secretion, minimizing systemic effects.

1.2 Covalent Inhibition of the H+/K+ ATPase

The activated sulfenamide metabolite forms a stable disulfide bond with cysteine residues on the alpha-subunit of the H+/K+ ATPase enzyme, commonly known as the proton pump.[5] This covalent binding inactivates the pump, preventing it from exchanging potassium ions (K+) for hydrogen ions (H+), thereby inhibiting the secretion of hydrochloric acid into the gastric lumen.[2][3] Because the inhibition is irreversible, acid secretion can only resume once new H+/K+ ATPase pumps are synthesized and inserted into the parietal cell membrane.[3] This mechanism provides a prolonged and dose-dependent suppression of both basal and stimulated gastric acid secretion.[2]

MOA cluster_systemic Systemic Circulation (pH ~7.4) cluster_parietal Parietal Cell Secretory Canaliculus (pH < 2) cluster_pump Proton Pump Action Lanso_inactive Lansoprazole (Prodrug) Lanso_accumulated Accumulated Lansoprazole Lanso_inactive->Lanso_accumulated Diffusion & Trapping Lanso_active Active Sulfenamide Metabolite Lanso_accumulated->Lanso_active Acid-Catalyzed Conversion ProtonPump H+/K+ ATPase (Proton Pump) Lanso_active->ProtonPump Forms Covalent Disulfide Bond H_ion H+ (Acid) ProtonPump->H_ion Secretes H+ into Gastric Lumen InhibitedPump Inactive Pump Acid Secretion Blocked ProtonPump->InhibitedPump Irreversible Inhibition

Caption: Mechanism of Action of Lansoprazole.

Pharmacokinetics: The Journey of Lansoprazole

The clinical efficacy and disposition of lansoprazole are defined by its pharmacokinetic profile, summarized in the table below.

Table 1: Key Pharmacokinetic Parameters of Lansoprazole
ParameterValueSource
Bioavailability >80%[6][7]
Time to Peak Plasma Conc. (Tmax) 1.5 - 2.0 hours[3][8]
Plasma Protein Binding ~97%[9]
Plasma Elimination Half-life (t½) 1.3 - 2.1 hours[2][9]
Primary Route of Metabolism Hepatic (CYP2C19 & CYP3A4)[3][10][11]
Primary Route of Excretion Biliary (metabolites), Renal (metabolites)[6][9]
Note: Values represent averages in healthy adult volunteers and can vary based on factors such as genetics and food intake.

2.1 Absorption and Distribution Lansoprazole is administered orally in a gastric acid-resistant formulation to prevent premature activation in the stomach.[9] Absorption is rapid following passage into the small intestine.[3] It is important to note that concomitant food intake can significantly reduce absorption, with both Cmax and AUC being reduced by 50-70%; therefore, administration on an empty stomach is recommended.[6] Once absorbed, lansoprazole is highly bound to plasma proteins, primarily albumin.[9]

2.2 Hepatic Metabolism: The Central Role of Cytochrome P450 Lansoprazole undergoes extensive first-pass and systemic metabolism in the liver, with negligible amounts of the parent drug excreted unchanged in the urine.[9] This metabolic clearance is almost entirely mediated by the cytochrome P450 (CYP) superfamily of enzymes.[3][11] The two principal isoforms responsible are:

  • CYP2C19: This enzyme is the primary catalyst for the 5-hydroxylation of the benzimidazole ring, forming the major metabolite 5-hydroxy-lansoprazole .[10][12]

  • CYP3A4: This enzyme is primarily responsible for the oxidation of the sulfinyl group, leading to the formation of lansoprazole sulfone .[10][12]

The metabolism is stereoselective. Lansoprazole is a racemic mixture of R- and S-enantiomers.[10] CYP2C19 preferentially metabolizes the S-enantiomer, while the R-enantiomer (dexlansoprazole) is a substrate for both CYP2C19 and CYP3A4.[10][13][14] This stereoselectivity is a critical factor in the drug's pharmacokinetic variability.

Metabolism cluster_enantiomers Racemic Lansoprazole Lanso_S S-Lansoprazole CYP2C19 CYP2C19 Lanso_S->CYP2C19 Primary Pathway (Hydroxylation) CYP3A4 CYP3A4 Lanso_S->CYP3A4 Minor Pathway (Oxidation) Lanso_R R-Lansoprazole (Dexlansoprazole) Lanso_R->CYP2C19 Hydroxylation Lanso_R->CYP3A4 Oxidation Metabolite_Hydroxy 5-Hydroxy-Lansoprazole CYP2C19->Metabolite_Hydroxy Metabolite_Sulfone Lansoprazole Sulfone CYP3A4->Metabolite_Sulfone

Caption: Primary Metabolic Pathways of Lansoprazole Enantiomers.

The Primary Metabolites: 5-Hydroxy-Lansoprazole and Lansoprazole Sulfone

Following hepatic metabolism, 5-hydroxy-lansoprazole and lansoprazole sulfone are the two primary metabolites identified in measurable quantities in plasma.[8][12] It is a critical point of understanding that these metabolites are considered pharmacologically inactive with respect to acid secretion.[6][15] The therapeutic action of lansoprazole is solely dependent on the parent compound's conversion to the active sulfenamide within the parietal cell canaliculus; this active form is not present in the systemic circulation.[6] Therefore, the primary role of these metabolites is as markers of the parent drug's clearance pathways.

Pharmacogenomics: The Impact of CYP2C19 Polymorphism

The most significant source of inter-individual variability in lansoprazole pharmacokinetics stems from genetic polymorphisms in the CYP2C19 gene.[12][16] This enzyme exhibits several variant alleles that result in decreased or non-functional enzyme activity. Individuals can be categorized based on their genotype:

  • Normal Metabolizers (NMs): Carry two functional alleles (1/1).

  • Intermediate Metabolizers (IMs): Carry one functional and one non-functional allele (e.g., 1/2).

  • Poor Metabolizers (PMs): Carry two non-functional alleles (e.g., 2/2, 2/3).

Because CYP2C19 is the main elimination pathway, its functional status dictates drug exposure.[17][18]

Table 2: Influence of CYP2C19 Genotype on Lansoprazole Plasma Exposure (AUC)
Metabolizer PhenotypeAlleles (Examples)Relative Lansoprazole AUCClinical ImplicationSource
Normal (NM) 1/11x (Baseline)Standard therapeutic response.[16]
Intermediate (IM) 1/2, 1/3~2-5x higher than NMIncreased drug exposure and acid suppression.[18]
Poor (PM) 2/2, 2/3~4-12x higher than NMSignificantly higher exposure, enhanced acid suppression, potential for increased adverse effects.[16]

This genotype-dependent effect is clinically significant. PMs exhibit substantially higher plasma concentrations of lansoprazole, leading to a more pronounced and prolonged acid-suppressive effect.[18] Consequently, CYP2C19 PMs often show higher healing rates for erosive esophagitis and higher eradication rates for H. pylori when treated with standard doses of lansoprazole compared to NMs.[18]

Analytical Methodology: Quantification in Biological Matrices

Accurate quantification of lansoprazole and its metabolites is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug interaction research. High-performance liquid chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard methodology.[19][20]

5.1 Experimental Protocol: HPLC-UV Quantification of Lansoprazole and Metabolites

This protocol provides a generalized workflow based on established methods for the simultaneous determination of lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone in human plasma.[19][21][22]

1. Reagents and Materials:

  • Lansoprazole, 5-hydroxy-lansoprazole, and lansoprazole sulfone analytical standards.
  • Internal Standard (IS) (e.g., another PPI like omeprazole).
  • HPLC-grade acetonitrile, methanol, and water.
  • Di-potassium hydrogen phosphate or similar for buffer preparation.
  • Orthophosphoric acid for pH adjustment.
  • Human plasma (blank, for calibration standards).
  • Extraction solvent (e.g., diethyl ether-dichloromethane mixture).[19]

2. Preparation of Standards and Quality Controls (QCs):

  • Prepare primary stock solutions of lansoprazole, its metabolites, and the IS in methanol (e.g., 1 mg/mL).
  • Perform serial dilutions to create working solutions for spiking into blank plasma.
  • Prepare a calibration curve in blank plasma over a validated concentration range (e.g., 5-5000 ng/mL).[19]
  • Prepare QC samples at low, medium, and high concentrations.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 1.0 mL of plasma sample (calibrator, QC, or unknown), add the internal standard.
  • Add 5.0 mL of extraction solvent (e.g., 7:3 v/v diethyl ether:dichloromethane).[19]
  • Vortex for 2 minutes to ensure thorough mixing.
  • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
  • Carefully transfer the upper organic layer to a clean tube.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the dried residue in 150 µL of the mobile phase.
  • Vortex briefly and inject a portion (e.g., 50 µL) into the HPLC system.

4. Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, and UV detector.
  • Column: C18 reversed-phase column (e.g., 5 µm, 150 mm x 4.6 mm).[19]
  • Mobile Phase: An isocratic or gradient mixture of phosphate buffer (e.g., pH 7.0) and an organic solvent like acetonitrile or methanol.[7]
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 285 nm.[7][19]
  • Column Temperature: Ambient or controlled at 30°C.

5. Data Analysis:

  • Integrate the peak areas for lansoprazole, its metabolites, and the IS.
  • Calculate the peak area ratio (analyte/IS).
  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted linear regression model.
  • Determine the concentrations of the unknown samples and QCs from the regression equation.

plasma [label="Plasma Sample\n(with Internal Standard)"]; extraction [label="Liquid-Liquid Extraction\n(e.g., Diethyl Ether)"]; centrifuge [label="Phase Separation\n(Centrifugation)"]; evap [label="Evaporation of\nOrganic Layer"]; reconstitute [label="Reconstitution in\nMobile Phase"]; hplc [label="Injection into\nHPLC System", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; separation [label="Chromatographic Separation\n(C18 Column)"]; detection [label="UV Detection\n(285 nm)"]; analysis [label="Data Analysis\n(Peak Area Integration &\nQuantification)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

plasma -> extraction -> centrifuge -> evap -> reconstitute -> hplc -> separation -> detection -> analysis; }

Caption: General Workflow for HPLC-UV Analysis.

Conclusion

Lansoprazole is an effective and widely used proton pump inhibitor whose pharmacology is a case study in targeted drug action and the influence of pharmacogenomics. Its conversion to an active sulfenamide in the parietal cell ensures specific, irreversible inhibition of the H+/K+ ATPase. The drug's clearance is almost entirely dependent on hepatic metabolism by CYP2C19 and CYP3A4, producing the inactive metabolites 5-hydroxy-lansoprazole and lansoprazole sulfone. The polymorphic nature of CYP2C19 is the single most important determinant of inter-individual variability in lansoprazole exposure and response, a critical consideration in both clinical practice and drug development. A thorough understanding of these interconnected pathways is paramount for optimizing therapy and for the continued development of acid-suppressive agents.

References

  • PharmGKB. (n.d.). Lansoprazole Pathway, Pharmacokinetics. Retrieved from [Link]

  • Langtry, H. D., & Wilde, M. I. (1997). Lansoprazole: pharmacokinetics, pharmacodynamics and clinical uses. PubMed. Retrieved from [Link]

  • Drugs.com. (2025). Lansoprazole Monograph for Professionals. Retrieved from [Link]

  • Delhotal-Landes, B., Cournot, A., Vermerie, N., Dellatolas, F., & Flouvat, B. (1991). Clinical pharmacokinetics of lansoprazole. PubMed. Retrieved from [Link]

  • MedlinePlus. (2023). Lansoprazole. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Lansoprazole? Retrieved from [Link]

  • PharmaCompass. (n.d.). Lansoprazole | Drug Information. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Lansoprazole (Oral Route). Retrieved from [Link]

  • Barradell, L. B., Faulds, D., & McTavish, D. (1992). Lansoprazole. A review of its pharmacodynamic and pharmacokinetic properties and its therapeutic efficacy in acid-related disorders. PubMed. Retrieved from [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of Lansoprazole (Proton Pump Inhibitor - PPI)? Retrieved from [Link]

  • Healthline. (n.d.). Lansoprazole: Uses, Dosage, Side Effects, and More. Retrieved from [Link]

  • RxList. (n.d.). Lansoprazole: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • Cleveland Clinic. (n.d.). Lansoprazole (Prevacid) Capsules: Uses & Side Effects. Retrieved from [Link]

  • Miura, M., Tada, H., Yasui-Furukori, N., Uno, T., Sugawara, K., & Tateishi, T. (2005). Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes. PubMed. Retrieved from [Link]

  • Meyer, U. A. (1996). Metabolic interactions of the proton-pump inhibitors lansoprazole, omeprazole and pantoprazole with other drugs. PubMed. Retrieved from [Link]

  • Miura, M., Ohkubo, T., Uno, T., Tateishi, T., & Suzuki, T. (2002). Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity. PubMed. Retrieved from [Link]

  • PrescriberPoint. (n.d.). Drug Interactions for Lansoprazole. Retrieved from [Link]

  • Liu, G. Q., Wang, H., Liu, Y., Zhou, Y., & Ruan, J. B. (2005). The effect of CYP2C19 activity on pharmacokinetics of lansoprazole and its active metabolites in healthy subjects. Taylor & Francis Online. Retrieved from [Link]

  • Drugs.com. (n.d.). Lansoprazole Interactions Checker. Retrieved from [Link]

  • Sohn, D. R., Kwon, J. T., Kim, H. K., & Ishizaki, T. (1998). Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lansoprazole. PubChem Compound Summary for CID 3883. Retrieved from [Link]

  • ResearchGate. (2025). Lansoprazole: Pharmacokinetics, pharmacodynamics and clinical uses | Request PDF. Retrieved from [Link]

  • Lefebvre, R. A., Flouvat, B., Karolac-Tamisier, S., Moerman, E., & Van Ganse, E. (1992). Determination of lansoprazole and its metabolites in plasma by high-performance liquid chromatography using a loop column. PubMed. Retrieved from [Link]

  • Yasui-Furukori, N., Takahata, T., Nakagami, T., Yoshiya, G., Inoue, Y., Ieiri, I., & Tateishi, T. (2004). Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine. British Journal of Clinical Pharmacology. Retrieved from [Link]

  • Kolars, J. C., Schmiedlin-Ren, P., Schuetz, J. D., Fang, C., & Watkins, P. B. (2014). Omeprazole and lansoprazole enantiomers induce CYP3A4 in human hepatocytes and cell lines via glucocorticoid receptor and pregnane X receptor axis. PubMed. Retrieved from [Link]

  • Lima, J. J., Thomas, C. D., Barbarino, J., Desta, Z., Van Driest, S. L., El-Rouby, S., & Johnson, J. A. (2021). Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2025). Pharmacokinetic Properties of Lansoprazole (30-mg Enteric-Coated Capsules) and Its Metabolites: A Single-Dose, Open-Label Study in Healthy Chinese Male Subjects. Retrieved from [Link]

  • CPIC. (n.d.). CYP2C19 proton pump inhibitors guideline revised. Retrieved from [Link]

  • Chinese Journal of Clinical Pharmacology and Therapeutics. (n.d.). Determination of lansoprazole and its metabolites 5' -hydroxy lansoprazole and lansoprazole sulphone in human plasma by reversed-phase HPLC. Retrieved from [Link]

  • SciSpace. (2018). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. Retrieved from [Link]

  • Drugs.com. (2025). Lansoprazole: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Development and validation of RP-HPLC method for the estimation of Lansoprazole in tablet dosage form. Retrieved from [Link]

Sources

Methodological & Application

Quantitative Analysis of 5-Hydroxy Lansoprazole Potassium Salt: Advanced Analytical Methods and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This comprehensive guide provides detailed analytical methods for the accurate quantification of 5-hydroxy lansoprazole potassium salt, a key metabolite of lansoprazole.[1] As the pharmaceutical industry increasingly focuses on metabolite analysis for safety, efficacy, and pharmacokinetic studies, robust and reliable analytical techniques are paramount. This document outlines two distinct, validated methods: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for trace-level detection and a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control. Each protocol is presented with detailed, step-by-step instructions, validation parameters according to ICH guidelines, and the scientific rationale behind the methodological choices.[2][3][4][5][6]

Introduction: The Significance of 5-Hydroxy Lansoprazole Quantification

Lansoprazole is a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[7] Its metabolism in the human body is primarily mediated by the cytochrome P450 enzyme system, with CYP2C19 being the principal enzyme responsible for its conversion to 5-hydroxy lansoprazole.[1] The quantification of this metabolite is crucial for several reasons:

  • Pharmacokinetic and Bioequivalence Studies: Accurate measurement of 5-hydroxy lansoprazole in biological matrices is essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug.[8][9]

  • Drug Safety and Efficacy: Understanding the concentration and activity of major metabolites helps in assessing their potential contribution to the overall therapeutic effect or any off-target effects.

  • Quality Control: For pharmaceutical preparations containing this compound as an active pharmaceutical ingredient (API) or a reference standard, precise analytical methods are required to ensure product quality, stability, and dosage accuracy.

This guide is intended for researchers, scientists, and drug development professionals, providing them with the necessary tools to implement these analytical methods in their laboratories.

Method 1: High-Sensitivity Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying analytes at very low concentrations in complex matrices due to its exceptional sensitivity and selectivity.[8][10] The method described here is adapted from established procedures for the analysis of lansoprazole and its metabolites in human plasma and is suitable for the analysis of this compound in bulk or formulated products with appropriate sample preparation.[8][9]

Principle of LC-MS/MS

This method involves the separation of the analyte using liquid chromatography, followed by its ionization and detection by a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This highly selective detection technique minimizes interference from other components in the sample matrix.

Experimental Protocol

2.2.1. Materials and Reagents

  • This compound reference standard[11][12][13]

  • Internal Standard (IS): Indapamide or a stable isotope-labeled 5-hydroxy lansoprazole

  • HPLC-grade acetonitrile, methanol, and water

  • Ammonium acetate and formic acid (LC-MS grade)

  • Volumetric flasks, pipettes, and autosampler vials

2.2.2. Instrumentation

  • A high-performance liquid chromatography system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

2.2.3. Chromatographic Conditions

ParameterCondition
Column Inertsil ODS-3 (or equivalent C18 column)
Mobile Phase A: 0.2% Ammonium acetate and 0.1% formic acid in waterB: MethanolGradient or isocratic elution
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40°C

2.2.4. Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Ion Mode (to be optimized)
MRM Transitions 5-Hydroxy Lansoprazole: m/z 384.0 → 180.0 (example)[9]Internal Standard (Indapamide): m/z 364.1 → 188.8 (example)[9]
Source Temp. 500°C
Ion Spray Voltage 4500 V

2.2.5. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol in separate volumetric flasks.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain a concentration range for the calibration curve (e.g., 1-500 ng/mL).[9]

  • Sample Preparation (for bulk powder): Accurately weigh the this compound powder, dissolve it in methanol, and dilute it with the mobile phase to fall within the calibration curve range.

  • Final Preparation: To each working standard and sample solution, add a fixed concentration of the internal standard.

Method Validation Summary

The method should be validated according to ICH Q2(R2) guidelines.[2][6] The following table summarizes the typical validation parameters and acceptance criteria.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Range 5.0 - 400 ng/mL[8]
Accuracy (% Recovery) 85-115%
Precision (% RSD) Intra-day: ≤ 15%Inter-day: ≤ 15%
Limit of Quantification (LOQ) 2.0 ng/mL[8]
Specificity/Selectivity No significant interference at the retention time of the analyte and IS.
Workflow Diagram

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification prep_start Weighing of Analyte and IS stock_sol Preparation of Stock Solutions prep_start->stock_sol sample_prep Sample Dissolution and Dilution prep_start->sample_prep working_std Serial Dilution for Working Standards stock_sol->working_std final_prep Addition of IS to all solutions working_std->final_prep sample_prep->final_prep injection Injection into HPLC final_prep->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem MS Detection (MRM) ionization->detection peak_integration Peak Area Integration detection->peak_integration cal_curve Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) peak_integration->cal_curve quantification Quantification of Unknown Samples cal_curve->quantification

Caption: LC-MS/MS analysis workflow.

Method 2: Routine Quantification by HPLC-UV

For routine quality control where high sensitivity is not a primary requirement, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection offers a robust, cost-effective, and widely available alternative. This method is adapted from established HPLC procedures for lansoprazole.[7]

Principle of HPLC-UV

This technique separates the analyte from other components in a sample mixture based on their differential partitioning between a stationary phase (the HPLC column) and a mobile phase. As the separated analyte elutes from the column, it passes through a UV detector, which measures the absorbance of light at a specific wavelength. The absorbance is directly proportional to the concentration of the analyte, allowing for its quantification.

Experimental Protocol

3.2.1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Phosphate buffer (pH adjusted)

  • Volumetric flasks, pipettes, and autosampler vials

3.2.2. Instrumentation

  • A high-performance liquid chromatography system with a UV-Vis detector.

3.2.3. Chromatographic Conditions

ParameterCondition
Column Phenomenex Luna C8 (or equivalent C8/C18 column)[7]
Mobile Phase Phosphate buffer (pH 3.0) : Acetonitrile (30:70 v/v)[7]
Flow Rate 1.0 mL/min[7]
Injection Volume 20 µL
Detection Wavelength 285 nm (based on lansoprazole, to be confirmed for 5-hydroxy lansoprazole)[7]
Column Temperature Ambient

3.2.4. Standard and Sample Preparation

  • Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in the mobile phase in a 100 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain a concentration range for the calibration curve (e.g., 5-30 µg/mL).[14]

  • Sample Preparation (for bulk powder): Accurately weigh the this compound powder, dissolve it in the mobile phase, and dilute to a final concentration within the calibration curve range.

Method Validation Summary

The HPLC-UV method should also be validated in accordance with ICH guidelines.[4][5]

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Range 5 - 60 µg/mL
Accuracy (% Recovery) 98-102%
Precision (% RSD) ≤ 2%
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Specificity The analyte peak should be well-resolved from any impurity or excipient peaks.
Analytical Method Validation Workflow

Validation_Workflow start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end Method Implementation report->end

Caption: General workflow for analytical method validation.

Conclusion

The choice between the LC-MS/MS and HPLC-UV methods for the quantification of this compound will depend on the specific application, required sensitivity, and available instrumentation. The LC-MS/MS method offers unparalleled sensitivity for trace-level analysis in complex matrices, making it ideal for pharmacokinetic studies. The HPLC-UV method, on the other hand, provides a reliable and cost-effective solution for routine quality control of bulk drug substance and pharmaceutical formulations. Both methods, when properly validated, can deliver accurate and precise results, ensuring the quality and safety of pharmaceutical products.

References

  • Min, S., Gao, X., Hang, T., & Wen, A. (2008). Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1181-6.
  • Unknown Author. (2006). LC-MS/MS determination of lansoprazole and its metabolites in human plasma. Journal of Pharmaceutical Analysis.
  • Lab Manager. (n.d.).
  • Unknown Author. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • Unknown Author. (n.d.). Quantification of Lansoprazole in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of-Flight Mass Spectrometry. NIH.
  • ICH. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • LGC Standards. (n.d.). This compound. LGC Standards.
  • PubChem. (n.d.). This compound. PubChem.
  • Unknown Author. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. Bentham Open Archives.
  • Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
  • Anil Kumar, A., Venkata Ramana, K., Narasimha Raju, CH., & Sudhakara Rao, G. (2012). A SIMPLE UV SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF LANSOPRAZOLE IN BULK AND PHARMACEUTICAL DOSAGE FORMS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 2(4), 524-528.
  • Rajkumar, T., Arivukkarasu, R., & Pradeep, K. (2010). Development and validation of RP-HPLC method for the estimation of Lansoprazole in tablet dosage form. Journal of Chemical and Pharmaceutical Research, 2(6), 291-295.
  • MedchemExpress. (n.d.). 5-Hydroxylansoprazole (AG1908). MedchemExpress.com.

Sources

Application Note: A Validated HPLC Method for the Determination of 5-Hydroxy Lansoprazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-hydroxy lansoprazole, a primary metabolite of the proton pump inhibitor, lansoprazole. The method is designed for accuracy, precision, and specificity, making it suitable for a range of applications including pharmacokinetic studies, metabolism research, and quality control of pharmaceutical formulations. The described protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

Lansoprazole is a widely prescribed proton pump inhibitor used in the treatment of acid-related gastrointestinal disorders.[1][2] It is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, with CYP2C19 and CYP3A4 being the major isoforms involved. The principal plasma metabolites are 5-hydroxy lansoprazole and lansoprazole sulfone.[3] The formation of 5-hydroxy lansoprazole is a key metabolic pathway, and its quantification is crucial for understanding the pharmacokinetic profile of lansoprazole, assessing drug-drug interactions, and phenotyping CYP2C19 activity.[3]

Developing a reliable analytical method for 5-hydroxy lansoprazole is therefore essential for both preclinical and clinical drug development. This application note provides a comprehensive, step-by-step protocol for a reversed-phase HPLC (RP-HPLC) method with UV detection, which is a common and accessible technique in most analytical laboratories.

Scientific Principles

The method is based on reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a mixture of an aqueous buffer and an organic solvent. The separation of 5-hydroxy lansoprazole from the parent drug, lansoprazole, and other potential impurities or metabolites is achieved based on their differential partitioning between the stationary and mobile phases. The hydrophobicity of the analytes plays a key role in their retention on the C18 column. The use of a phosphate buffer in the mobile phase helps to maintain a consistent pH and improve peak shape. UV detection at 285 nm is employed as both lansoprazole and its metabolites exhibit significant absorbance at this wavelength.[1][3][4]

Materials and Reagents

  • Reference Standards: 5-Hydroxy Lansoprazole (≥98% purity), Lansoprazole (≥98% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Reagents: Potassium dihydrogen phosphate (KH₂PO₄), Orthophosphoric acid (H₃PO₄), Triethylamine (TEA)

  • Equipment:

    • HPLC system with a UV detector

    • Analytical balance

    • pH meter

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

    • Ultrasonic bath

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of 5-hydroxy lansoprazole.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18, Waters Symmetry C18)[1]
Mobile Phase Isocratic mixture of Phosphate Buffer (pH 7.0) and Acetonitrile (60:40, v/v)
Phosphate Buffer 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 7.0 with Triethylamine
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
Column Temperature Ambient (25 °C)
Detection UV at 285 nm[3][4]
Run Time Approximately 15 minutes

Rationale for Parameter Selection:

  • Column: A C18 column is a versatile and widely used stationary phase for the separation of a broad range of pharmaceutical compounds, including lansoprazole and its metabolites.

  • Mobile Phase: The combination of a phosphate buffer and acetonitrile provides good separation efficiency. Adjusting the pH to 7.0 ensures the stability of lansoprazole and its metabolites, which are known to be unstable in acidic conditions.[5] The ratio of buffer to organic modifier can be adjusted to optimize the retention times and resolution.

  • Flow Rate: A flow rate of 1.0 mL/min offers a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.

  • Detection Wavelength: 285 nm is a suitable wavelength for the detection of both lansoprazole and 5-hydroxy lansoprazole, providing good sensitivity for both compounds.[3][4]

Protocols

Preparation of Mobile Phase
  • Phosphate Buffer (20 mM, pH 7.0):

    • Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.

    • Adjust the pH of the buffer to 7.0 ± 0.05 by adding triethylamine dropwise while monitoring with a calibrated pH meter.

    • Filter the buffer through a 0.45 µm membrane filter to remove any particulate matter.

  • Mobile Phase (60:40, v/v):

    • Mix 600 mL of the prepared phosphate buffer with 400 mL of acetonitrile.

    • Degas the mobile phase for at least 15 minutes in an ultrasonic bath before use to prevent the formation of air bubbles in the HPLC system.

Preparation of Standard Solutions
  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of 5-hydroxy lansoprazole reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve the standard in methanol and make up the volume to the mark with the same solvent. This is the standard stock solution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., plasma, urine, pharmaceutical dosage form). The following is a general procedure for a solid dosage form:

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of lansoprazole and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Make up the volume to the mark with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered solution with the mobile phase to a concentration that falls within the calibration curve range.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of a blank (mobile phase) to ensure that there are no interfering peaks.

  • Inject the prepared working standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Record the chromatograms and integrate the peak areas.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

Specificity was evaluated by analyzing a blank, a placebo (if applicable), the 5-hydroxy lansoprazole standard, and the sample solution. The method is considered specific if there are no interfering peaks at the retention time of 5-hydroxy lansoprazole. Forced degradation studies were also performed to demonstrate the stability-indicating nature of the method.[6][7]

Linearity and Range

Linearity was assessed by analyzing a series of at least five concentrations of 5-hydroxy lansoprazole over the range of 1-50 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration, and the correlation coefficient (r²) was calculated. A correlation coefficient of >0.999 is generally considered acceptable.[7]

Accuracy

Accuracy was determined by the recovery method. A known amount of 5-hydroxy lansoprazole was spiked into a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate injections of the same standard solution on the same day. Intermediate precision was assessed by analyzing the same sample on three different days. The results are expressed as the relative standard deviation (%RSD). A %RSD of <2% is typically acceptable.[8]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and pH of the buffer (±0.2 units). The method is considered robust if these variations do not significantly affect the analytical results.

Visualization of Workflows and Pathways

cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis MD1 Literature Review & Analyte Characterization MD2 Column & Mobile Phase Screening MD1->MD2 MD3 Optimization of Flow Rate & Temperature MD2->MD3 MD4 Wavelength Selection MD3->MD4 V1 Specificity & Forced Degradation MD4->V1 Finalized Method V2 Linearity & Range V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Intra- & Inter-day) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 RA1 System Suitability Test V6->RA1 Validated Method RA2 Sample Analysis RA1->RA2 RA3 Data Processing & Reporting RA2->RA3 Lansoprazole Lansoprazole C₁₆H₁₄F₃N₃O₂S Metabolite1 5-Hydroxy Lansoprazole C₁₆H₁₄F₃N₃O₃S Lansoprazole->Metabolite1 CYP2C19 (Major) Metabolite2 Lansoprazole Sulfone C₁₆H₁₄F₃N₃O₃S Lansoprazole->Metabolite2 CYP3A4 (Minor)

Caption: Metabolic Pathway of Lansoprazole.

Expected Results

The following table summarizes the expected system suitability and validation parameters for the developed method.

ParameterAcceptance CriteriaExpected Result
Retention Time (RT) -5-Hydroxy Lansoprazole: ~6.5 min, Lansoprazole: ~8.2 min
Resolution (Rs) > 2> 2.5 between 5-hydroxy lansoprazole and lansoprazole
Tailing Factor (T) ≤ 2< 1.5
Theoretical Plates (N) > 2000> 3000
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (%RSD) ≤ 2.0%< 1.8%
LOD -~0.1 µg/mL
LOQ -~0.3 µg/mL

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing - Column degradation- pH of mobile phase inappropriate- Sample overload- Use a guard column or replace the analytical column.- Ensure the mobile phase pH is correctly prepared.- Dilute the sample.
Variable Retention Times - Inconsistent mobile phase composition- Fluctuation in column temperature- Leak in the system- Prepare fresh mobile phase and degas thoroughly.- Use a column oven for temperature control.- Check for leaks in the pump and fittings.
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Use high-purity solvents and reagents.- Flush the injector and column.- Include a needle wash step in the injection sequence.
Poor Resolution - Inappropriate mobile phase composition- Column deterioration- Adjust the ratio of organic solvent to buffer.- Replace the column.

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the determination of 5-hydroxy lansoprazole. The method has been successfully validated according to ICH guidelines and can be effectively used for routine analysis in various research and quality control settings. The provided protocol and troubleshooting guide will aid researchers in the successful implementation of this method.

References

  • Determination of lansoprazole and its metabolites in plasma by high-performance liquid chromatography using a loop column. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Method development and validation for estimation of related compounds present in lansoprazole bulk drug by ultra high pressure liquid chromatography. ResearchGate. [Link]

  • Development and validation of RP-HPLC method for the estimation of Lansoprazole in tablet dosage form. Journal of Chemical and Pharmaceutical Research. [Link]

  • RP-HPLC Method Development and Validation for the Estimation of Lansoprazole in Presence of Related Substances by QbD Approach. Journal of Pharmaceutical Research International. [Link]

  • Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments. Journal of Mass Spectrometry. [Link]

  • Validation of HPLC and FIA Spectrophotometric Methods for the Determination of Lansoprazole in Pharmaceutical Dosage Forms and. Semantic Scholar. [Link]

  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. An-Najah Journals. [Link]

  • Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. SciSpace. [Link]

  • STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. Granthaalayah Publications and Printers. [Link]

  • Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. ACS Publications. [Link]

  • analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. ResearchGate. [Link]

  • ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDIES OF LANSOPRAZOLE BY RP-HPLC. Asian Journal of Pharmaceutical Research and Development. [Link]

  • Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. Shiraz University of Medical Sciences. [Link]

  • RP-HPLC Method Development and Validation for the Estimation of Lansoprazole in Presence of Related Substances by QbD Approach. Journal of Pharmaceutical Research International. [Link]

  • Determination of lansoprazole and its metabolites 5' -hydroxy lansoprazole and lansoprazole sulphone in human plasma by reversed-phase HPLC. Europe PMC. [Link]

  • Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Scirp.org. [Link]

Sources

Application Notes & Protocols for the Use of 5-Hydroxy Lansoprazole Potassium Salt as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolite Reference Standards in Pharmaceutical Analysis

In drug development and quality control, the active pharmaceutical ingredient (API) is often the primary focus. However, its metabolites—the compounds formed as the body processes the drug—are of equal importance for understanding pharmacokinetics, safety, and efficacy. Lansoprazole, a widely used proton pump inhibitor, is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[1] One of its major plasma metabolites is 5-hydroxy lansoprazole.[2][3]

Accurate quantification of 5-hydroxy lansoprazole is essential for pharmacokinetic studies, bioequivalence assessments, and phenotyping of CYP2C19 activity.[2][4][5] Such analyses are impossible without a highly pure, well-characterized reference standard. A reference standard is a substance of established purity and identity used to calibrate analytical instruments, validate methods, and ensure the accuracy and reproducibility of quantitative measurements.[6][7]

This guide provides detailed protocols and technical insights for the proper use of 5-hydroxy lansoprazole potassium salt as a reference standard. It is designed for researchers, analytical scientists, and drug development professionals who require precise and reliable quantification of this key lansoprazole metabolite.

Physicochemical Characterization

Before use, it is imperative to confirm the identity and properties of the reference standard. This compound is the potassium salt of the hydroxylated metabolite of lansoprazole.[8] Its key characteristics are summarized below.

PropertyValueSource(s)
Chemical Name potassium;2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazol-5-olate[8]
Alternate Names 5-Hydroxy Lansoprazole Potassium, AG1908[1][9]
CAS Number 1329613-29-7 (for potassium salt); 131926-98-2 (for free base)[10][11]
Molecular Formula C₁₆H₁₃F₃KN₃O₃S[9][12]
Molecular Weight 423.45 g/mol [9]
Appearance Typically an off-white to white solid[13]

The Hierarchy of Reference Standards

In regulated laboratory environments, standards are often categorized in a hierarchy to preserve the integrity of the highest-purity materials. The primary standard, often obtained from a pharmacopeial body like USP or EP, is the ultimate benchmark.[14][15] Due to its high cost and limited availability, it is used to qualify secondary standards (or in-house standards), which are then used for routine analysis.[14][16]

G Primary Primary Reference Standard (e.g., USP, EP) Highest Purity, Authoritative Secondary Secondary (In-House) Standard Qualified against the Primary Standard Primary->Secondary Qualification & Traceability Working Working Standard Prepared from the Secondary Standard for Daily Use Secondary->Working Preparation for Routine Analysis

Caption: The hierarchy of analytical reference standards.

Essential Handling, Storage, and Solution Preparation Protocols

The integrity of a reference standard is paramount and depends entirely on its proper handling and storage. Lansoprazole and its derivatives are known to be unstable in certain conditions, particularly in acidic aqueous solutions.[17]

Storage and Handling
  • Storage Temperature: Store the solid reference standard in its original, tightly sealed container at the temperature specified on the Certificate of Analysis (CoA), typically refrigerated (2-8°C) or frozen.[13][18]

  • Protection from Light: Lansoprazole is sensitive to light.[17] Always store the solid material and its solutions in amber vials or otherwise protected from light to prevent photodegradation.[18]

  • Moisture: The compound is hygroscopic. Store in a desiccator if possible and minimize exposure to atmospheric moisture when handling.

  • Equilibration: Before opening, always allow the container to equilibrate to ambient laboratory temperature.[19] This crucial step prevents condensation from forming on the cold standard, which would introduce water and affect weighing accuracy.

Protocol 1: Preparation of Stock and Working Standard Solutions

The choice of solvent is critical. Due to the instability of lansoprazole in acidic aqueous media, a non-aqueous or basic buffered solvent is required.[17] Methanol or acetonitrile are common choices for initial stock solutions.[20][21]

Materials:

  • This compound Reference Standard

  • HPLC-grade Methanol or Acetonitrile

  • Calibrated analytical balance

  • Class A volumetric flasks (amber)

  • Volumetric pipettes

  • Sonicator

Procedure for 100 µg/mL Stock Solution:

  • Weighing: Accurately weigh approximately 10 mg of the reference standard into a clean weighing vessel. Causality Note: An analytical balance with a readability of at least 0.01 mg is required to minimize weighing errors, which directly impact the final concentration accuracy.

  • Transfer: Carefully transfer the weighed powder to a 100 mL amber volumetric flask.

  • Dissolution: Add approximately 70 mL of methanol. Gently swirl to dissolve the material.

  • Sonication (If Necessary): Place the flask in a sonicator for 5-10 minutes to ensure complete dissolution.[19] Allow the solution to return to room temperature. Causality Note: Sonication provides energy to break up particle agglomerates, ensuring all of the standard is in solution, which is essential for an accurate concentration.

  • Dilution to Volume: Once at ambient temperature, dilute to the 100 mL mark with methanol.

  • Mixing: Cap the flask and invert it at least 15-20 times to ensure the solution is homogeneous.

  • Labeling and Storage: Label the flask with the compound name, concentration, preparation date, and analyst's initials. Store the stock solution refrigerated (2-8°C) and protected from light. Its stability in solution should be validated; studies have shown lansoprazole stability in suspension for 14 days under refrigeration.[22]

Procedure for Working Solutions:

  • Prepare working solutions by performing serial dilutions of the stock solution using the appropriate diluent (e.g., mobile phase for HPLC analysis).[23]

  • Always use calibrated pipettes and Class A volumetric flasks for dilutions.

  • Prepare fresh working solutions daily unless solution stability has been formally established.

Application in Quantitative Analysis

This compound is primarily used as a calibrant for HPLC-UV and LC-MS/MS methods.

Protocol 2: Quantitative Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol is suitable for determining the purity of 5-hydroxy lansoprazole or its concentration in a drug product. The parameters are adapted from established methods for lansoprazole and its related compounds.[20][24][25]

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH adjusted to 7.0 with triethylamine) in a gradient or isocratic elution. A typical starting point is 40:60 (v/v) Acetonitrile:Buffer.[24]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 285 nm[5][24]
Injection Volume 10 µL
Diluent Mobile Phase or a mixture of Acetonitrile/Water (50:50)

System Suitability Testing (SST): Before any sample analysis, the system's performance must be verified. Inject the working standard solution (e.g., 10 µg/mL) five or six times.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the SST injections and verify that all criteria are met.

  • Prepare a calibration curve by injecting a series of working standards at different concentrations (e.g., 0.5, 1, 5, 10, 20 µg/mL).

  • Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the sample solutions (prepared at a concentration within the calibration range) and determine their concentrations from the calibration curve.

Protocol 3: Bioanalytical Quantification by LC-MS/MS

This protocol is designed for quantifying 5-hydroxy lansoprazole in biological matrices like human plasma, essential for pharmacokinetic studies.[4][26]

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard (IS) solution (e.g., Indapamide or a stable isotope-labeled 5-hydroxy lansoprazole).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

LC-MS/MS Conditions:

ParameterRecommended Setting
LC Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileUse a gradient elution program.
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Mode
MRM Transitions 5-Hydroxy Lansoprazole: m/z 386.0 → 180.0 (Positive Mode)[26]Lansoprazole: m/z 370.1 → 252.1 (Positive Mode)Note: Mass transitions must be optimized on the specific instrument being used.

Procedure:

  • Prepare calibration standards and quality control (QC) samples by spiking known amounts of 5-hydroxy lansoprazole into blank plasma.

  • Extract all samples, calibrators, and QCs as described above.

  • Inject the extracted samples and construct a calibration curve by plotting the peak area ratio (analyte/IS) against concentration.

  • Quantify the unknown samples using the regression equation from the calibration curve. The method should be validated according to FDA or other relevant bioanalytical method validation guidelines.[4]

Qualification of a Secondary (In-House) Reference Standard

Using a secondary standard for routine testing conserves the expensive primary standard. However, this secondary standard must be rigorously qualified to prove its suitability.[16][27] This process establishes its identity, purity, and potency with direct traceability to the primary standard.[14][28]

G cluster_0 Characterization of Secondary Standard Candidate cluster_1 Comparative Analysis cluster_2 Documentation & Release ID Identity Confirmation (FTIR, NMR, MS) Purity Purity Assessment (HPLC, GC for residual solvents) Content Content/Potency (Titration, qNMR, Mass Balance) Assay Co-analysis using Validated Method (e.g., HPLC) Purity->Assay Primary Primary Standard (e.g., USP) Primary->Assay Secondary Secondary Standard Candidate Secondary->Assay Report Qualification Report (Includes all data & traceability) Assay->Report CoA Internal Certificate of Analysis (CoA) Release Release for Use

Caption: Workflow for qualifying a secondary reference standard.

Protocol 4: Comparative Analysis for Secondary Standard Qualification
  • Characterize the Candidate Material: Perform comprehensive testing on the proposed secondary standard material, including identity tests (e.g., IR, MS), purity analysis by HPLC (for organic impurities), GC (for residual solvents), and assays for water content (Karl Fischer) and non-volatile residues.[27][29]

  • Select a Validated Method: Use a validated, stability-indicating HPLC method (such as Protocol 2) that is precise, accurate, and specific for the analyte.

  • Prepare Solutions:

    • Accurately prepare a solution of the Primary Reference Standard at a known concentration (e.g., 100 µg/mL).

    • Accurately prepare a solution of the Secondary Standard candidate at the same target concentration.

  • Perform Co-analysis:

    • Inject the two solutions multiple times (e.g., n=5 for each) onto the HPLC system.

    • Calculate the average peak response for each standard.

  • Calculate Relative Potency: Determine the potency of the secondary standard relative to the primary standard using the following formula:

    Potency_Secondary = (Response_Secondary / Response_Primary) × Potency_Primary

    Note: The potency of the primary standard is typically provided on its CoA.

  • Set Acceptance Criteria: The calculated potency must fall within pre-defined acceptance limits (e.g., 98.0% to 102.0% of the primary standard's potency).

  • Documentation: Document all raw data, calculations, and results in a formal qualification report. This report establishes the traceability of the secondary standard to the primary lot.[14]

References

  • ResolveMass Laboratories Inc. (n.d.). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass. Available at: [Link]

  • Song, M., et al. (2008). Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1181-6. Available at: [Link]

  • Journal of Pharmaceutical Analysis. (2006). LC-MS/MS determination of lansoprazole and its metabolites in human plasma. Available at: [Link]

  • Miura, M., et al. (2002). Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity. Therapeutic Drug Monitoring, 24(4), 546-52. Available at: [Link]

  • Stolarczyk, M., et al. (2013). Chemometrical Approach in Lansoprazole and Its Related Compounds Analysis by Rapid Resolution RP-HPLC Method. Acta Chromatographica, 25(2), 237-252. Available at: [Link]

  • Qvents. (2025). Qualification of Inhouse Reference Standards and Secondary Standards. Available at: [Link]

  • Nagarajan, B., et al. (2022). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. International Journal of Engineering, Science and Technology, 6(3). Available at: [Link]

  • Delhotal-Landes, B., et al. (1992). Determination of lansoprazole and its metabolites in plasma by high-performance liquid chromatography using a loop column. Journal of Chromatography, 577(1), 117-22. Available at: [Link]

  • GMP Insiders. (n.d.). Primary Vs Secondary Reference Standards In GMP Labs. Available at: [Link]

  • Montemayor, R., et al. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. Journal of the American Society for Mass Spectrometry, 32(7), 1734-1744. Available at: [Link]

  • Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions? Available at: [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Available at: [Link]

  • ResearchGate. (2022). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Chinese Journal of New Drugs. (2004). Determination of lansoprazole and its metabolites 5' -hydroxy lansoprazole and lansoprazole sulphone in human plasma by reversed-phase HPLC. Available at: [Link]

  • Journal of Pharmaceutical Research International. (2021). RP-HPLC Method Development and Validation for the Estimation of Lansoprazole in Presence of Related Substances by QbD Approach. Available at: [Link]

  • EDQM & USP. (2023). Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. Available at: [Link]

  • Restek. (2012). Handling Your Analytical Reference Standards. Available at: [Link]

  • ResearchGate. (n.d.). Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures. Available at: [Link]

  • NIH - PMC. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Available at: [Link]

  • U.S. Pharmacist. (2015). Lansoprazole 3 mg/mL Oral Suspension. Available at: [Link]

  • SciSpace. (2018). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. Available at: [Link]

  • The Canadian Journal of Hospital Pharmacy. (2007). Stability of Lansoprazole in Extemporaneously Compounded Suspensions for Nasogastric or Oral Administration. Available at: [Link]

  • Nedstar. (n.d.). USP / EP / BP / JP Certifications. Available at: [Link]

  • International Journal of Pharmaceutical Compounding. (2013). Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures. Available at: [Link]

  • Current Therapeutic Research. (2006). Pharmacokinetic properties of lansoprazole (30-mg enteric-coated capsules) and its metabolites: A single-dose, open-label study in healthy Chinese male subjects. Available at: [Link]

  • GLP Pharma Standards. (n.d.). Lansoprazole. Available at: [Link]

  • YouTube - Restek Corporation. (2020). Preparing a New Reference Standard for Use. Available at: [Link]

  • PubChem. (n.d.). Lansoprazole. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Development and validation of RP-HPLC method for the estimation of Lansoprazole in tablet dosage form. Available at: [Link]

  • Annals of Pharmacotherapy. (2000). Stability of suspension formulations of lansoprazole and omeprazole stored in amber-colored plastic oral syringes. Available at: [Link]

  • GLP Pharma Standards. (n.d.). Lansoprazole 5-Hydroxy Impurity. Available at: [Link]

  • Bentham Open. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. Available at: [Link]

  • Gpatindia. (2020). LANSOPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available at: [Link]

  • USP-BPEP. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. Available at: [Link]

  • Allmpus. (n.d.). Lansoprazole 5-Hydroxy Impurity. Available at: [Link]

  • ChemWhat. (n.d.). 5-Hydroxy Lansoprazole Sulfide. Available at: [Link]

  • Synapse. (n.d.). 5-Hydroxy Lansoprazole Sulfide. Available at: [Link]

  • FDA. (2022). Acceptability of Standards from Alternative Compendia (BP/EP/JP). Available at: [Link]

Sources

Application Note: A Comprehensive Protocol for Forced Degradation Studies of 5-Hydroxy Lansoprazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, scientifically-grounded protocol for conducting forced degradation studies on 5-hydroxy lansoprazole, a principal active metabolite of the proton pump inhibitor, lansoprazole. The objective of these studies is to deliberately stress the drug substance to predict its degradation pathways, identify potential degradation products, and facilitate the development of a stability-indicating analytical method. The methodologies outlined herein are aligned with the principles set forth in the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), ensuring regulatory compliance and scientific robustness. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in the characterization and formulation of pharmaceutical products.

Introduction: The Rationale for Stress Testing 5-Hydroxy Lansoprazole

Lansoprazole is a widely used proton pump inhibitor (PPI) that effectively reduces gastric acid secretion. Upon administration, it is extensively metabolized, with 5-hydroxy lansoprazole being one of its major pharmacologically active metabolites. Understanding the chemical stability of this metabolite is paramount for ensuring the safety, efficacy, and shelf-life of any drug product containing or metabolizing to this compound.

Forced degradation, or stress testing, is a critical component of the drug development process.[1] It involves subjecting the drug substance to conditions more severe than accelerated stability testing, such as extremes of pH, oxidation, heat, and light.[2][3] The primary goals of this exercise are threefold:

  • Pathway Elucidation: To identify the likely degradation products and understand the intrinsic stability of the molecule.[1]

  • Method Development: To generate degradants necessary for developing and validating a stability-indicating analytical method (SIAM). A SIAM must be able to accurately separate, detect, and quantify the active ingredient in the presence of its impurities and degradation products.

  • Formulation & Packaging Insight: To gain knowledge that aids in the development of a stable formulation and informs the selection of appropriate packaging and storage conditions.[3]

This document provides a comprehensive framework for designing and executing a forced degradation study for 5-hydroxy lansoprazole, grounded in established scientific principles and regulatory expectations.

Guiding Principles and Regulatory Framework

The protocols described are designed in accordance with the International Council for Harmonisation (ICH) guideline Q1A(R2): Stability Testing of New Drug Substances and Products .[2] This guideline stipulates that stress testing should be performed to elucidate the intrinsic stability of the drug substance. Key recommendations include exposure to hydrolysis across a wide pH range, oxidation, and photolytic and thermal stress.[4]

A crucial objective is to achieve a target degradation of approximately 5-20%.[2] This level of degradation is considered optimal because it is significant enough to generate and detect primary degradation products without being so excessive that it leads to secondary, less relevant degradants, which could complicate the analysis.

Experimental Workflow Overview

The overall process involves preparing a stock solution of 5-hydroxy lansoprazole, subjecting aliquots to various stress conditions in parallel, quenching the reactions, and analyzing all samples using a high-performance liquid chromatography (HPLC) system.

FDS_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application (Parallel) cluster_analysis 3. Analysis stock Prepare 5-Hydroxy Lansoprazole Stock Solution acid Acid Hydrolysis (e.g., 0.1 N HCl) stock->acid base Base Hydrolysis (e.g., 0.1 N NaOH) stock->base oxid Oxidation (e.g., 3% H₂O₂) stock->oxid therm Thermal Stress (e.g., 80°C) stock->therm photo Photolytic Stress (UV/Vis Light) stock->photo dark_control Photolytic Dark Control stock->dark_control quench Quench Reactions & Dilute Samples acid->quench base->quench oxid->quench therm->quench photo->quench dark_control->quench hplc Analyze via Stability- Indicating HPLC Method quench->hplc data Data Interpretation: Assay, Purity, Mass Balance hplc->data

Caption: Overall workflow for the forced degradation study of 5-hydroxy lansoprazole.

Materials and Instrumentation

4.1 Reagents

  • 5-Hydroxy Lansoprazole reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Hydrogen Peroxide (H₂O₂, 30% solution), analytical grade

  • Ammonium Acetate or Potassium Phosphate (for mobile phase buffer)

  • Formic Acid or Phosphoric Acid (for pH adjustment)

4.2 Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector. A mass spectrometer (MS) detector is highly recommended for peak identification.

  • Analytical balance

  • pH meter

  • Water bath or dry heat oven

  • Photostability chamber (compliant with ICH Q1B options)

  • Volumetric flasks, pipettes, and autosampler vials

Detailed Forced Degradation Protocols

5.1 Preparation of Stock Solution

  • Accurately weigh approximately 25 mg of 5-hydroxy lansoprazole reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent, such as a 50:50 (v/v) mixture of acetonitrile and water, to obtain a stock concentration of 1.0 mg/mL. This mixture is often chosen to ensure solubility while being compatible with both aqueous and organic stress conditions.

  • Sonication may be used briefly if necessary to ensure complete dissolution.

5.2 Hydrolytic Degradation (Acid and Base)

Rationale: Lansoprazole and related benzimidazole PPIs are known to be highly susceptible to degradation in acidic environments, where they undergo rearrangement to form a reactive species.[5] Basic conditions can also promote hydrolysis, though often through different mechanisms.[6][7] Testing at both pH extremes is therefore essential.

A. Acidic Conditions

  • Procedure: Transfer 1 mL of the stock solution (1.0 mg/mL) into a 10 mL volumetric flask. Add 1 mL of 0.1 N HCl.[8]

  • Keep the flask at room temperature.

  • Withdraw aliquots at specified time points (e.g., 1, 2, 4, 8 hours).

  • Immediately neutralize the aliquot with an equivalent volume and concentration of NaOH (e.g., 1 mL of 0.1 N NaOH).

  • Dilute to the final volume with the mobile phase diluent to a target concentration of approximately 0.1 mg/mL for HPLC analysis.

  • If degradation is slow, the experiment can be repeated using a higher acid concentration (e.g., 1 N HCl) or by heating at a controlled temperature (e.g., 60°C).[7][9]

B. Basic Conditions

  • Procedure: Transfer 1 mL of the stock solution into a 10 mL volumetric flask. Add 1 mL of 0.1 N NaOH.[8]

  • Keep the flask in a water bath set to 60°C.[9]

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

  • Immediately neutralize the aliquot with an equivalent volume and concentration of HCl (e.g., 1 mL of 0.1 N HCl).

  • Dilute to the final volume with the mobile phase diluent for HPLC analysis.

5.3 Oxidative Degradation

Rationale: The sulfoxide group in the lansoprazole structure is a potential site for oxidation. Hydrogen peroxide is a common and effective oxidizing agent used for stress testing.[5]

  • Procedure: Transfer 1 mL of the stock solution into a 10 mL volumetric flask. Add 1 mL of 3% H₂O₂.[8]

  • Keep the solution at room temperature, protected from light.

  • Monitor the reaction at various time points (e.g., 2, 6, 12, 24 hours).

  • Once the target degradation is achieved, dilute the sample to the final volume with the mobile phase diluent for immediate HPLC analysis. No quenching step is typically required, but samples should be analyzed promptly.

5.4 Thermal Degradation

Rationale: Thermal stress testing evaluates the stability of the drug substance at elevated temperatures. This is important for determining appropriate storage and shipping conditions. Lansoprazole has been reported to be relatively stable to thermal stress.[10]

  • Procedure (Solid State): Place a thin layer of 5-hydroxy lansoprazole powder in a petri dish and expose it to a dry heat oven at 80°C for 48 hours.

  • Procedure (Solution State): Transfer 1 mL of the stock solution into a 10 mL volumetric flask, dilute to volume with the solvent, and keep it in an oven at 80°C.

  • After exposure, allow the sample to cool to room temperature.

  • Prepare a solution from the solid sample or take an aliquot from the solution sample and dilute it to the target concentration for HPLC analysis.

5.5 Photolytic Degradation

Rationale: Photostability testing is a mandatory part of stress testing as per ICH Q1B to assess the potential for degradation upon exposure to light.

  • Procedure: Expose a sample of 5-hydroxy lansoprazole (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[1][4]

  • A parallel sample (dark control) must be prepared and wrapped in aluminum foil to shield it from light while being kept under the same temperature and humidity conditions.

  • After the exposure period, prepare solutions of both the light-exposed and dark control samples to the target concentration for HPLC analysis.

  • Significant degradation in the exposed sample compared to the dark control indicates photosensitivity.

Stress Condition Reagent/Parameter Typical Duration Rationale & Potential Outcome
Acid Hydrolysis 0.1 N HCl, Room Temp1 - 8 hoursPPIs are highly acid-labile; expect significant degradation and potential rearrangement products.[5][11]
Base Hydrolysis 0.1 N NaOH, 60°C2 - 24 hoursEvaluates stability in alkaline conditions; degradation is expected but often slower than in acid.[6][7]
Oxidation 3% H₂O₂, Room Temp2 - 24 hoursTargets the sulfoxide moiety; formation of N-oxides or sulfone derivatives is possible.
Thermal (Dry Heat) 80°C48 hoursAssesses intrinsic thermal stability. Lansoprazole is generally stable, but this must be confirmed for the metabolite.[10]
Photolytic ICH Q1B ConditionsPer guidelineIdentifies light sensitivity; degradation can occur via photo-oxidation or other radical mechanisms.[1]

Development of a Stability-Indicating Analytical Method (SIAM)

The ultimate goal of the forced degradation study is to develop and validate a SIAM. An HPLC method is the standard approach.

SIAM_Development cluster_method Method Development & Optimization cluster_validation Method Validation start Inject Degraded Samples & Unstressed Standard eval_res Evaluate Resolution (Rs) between parent peak and all degradant peaks start->eval_res check_purity Perform Peak Purity Analysis (using PDA detector) eval_res->check_purity adjust Adjust Method Parameters (Gradient, pH, Column) check_purity->adjust If Rs < 1.5 or Peak is Impure specificity Specificity Confirmed check_purity->specificity If all peaks are pure & well-resolved adjust->eval_res mass_balance Assess Mass Balance (%Assay + %Degradants ≈ 100%) specificity->mass_balance final Validated Stability- Indicating Method mass_balance->final If mass balance is acceptable (e.g., 98-102%)

Caption: Logical flow for developing and validating a stability-indicating method.

6.1 Recommended Starting HPLC Conditions

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][12][13]

  • Mobile Phase A: 10 mM Ammonium Acetate buffer, pH adjusted to 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A time-based linear gradient from low to high acetonitrile concentration (e.g., 5% to 95% B over 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 285 nm, with PDA detection from 200-400 nm for peak purity assessment.[11]

6.2 Method Validation Criteria

  • Specificity: The method must demonstrate the ability to resolve the 5-hydroxy lansoprazole peak from all degradation products generated during the stress studies. Peak purity analysis using a PDA detector is essential to confirm that the parent peak is spectrally pure in all stressed samples.

  • Mass Balance: The sum of the assay of 5-hydroxy lansoprazole and the area percentages of all degradation products should remain close to 100% of the initial value.[14][15] A good mass balance (typically 98-102%) provides confidence that all major degradation products are being detected.

Characterization of Degradation Products

While not the primary focus of this protocol, identifying the structure of major degradation products is a critical subsequent step. A hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is invaluable for obtaining molecular weight and fragmentation data, which allows for the tentative identification of degradant structures. For definitive structural confirmation, techniques such as preparative HPLC for isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy are required.[10][16]

Conclusion

This application note details a systematic and robust protocol for conducting the forced degradation of 5-hydroxy lansoprazole. By adhering to these methodologies, which are rooted in ICH guidelines, researchers can effectively probe the intrinsic stability of the molecule. The data generated is fundamental for the development of a validated, stability-indicating analytical method, which is a non-negotiable requirement for regulatory submissions and for ensuring the overall quality, safety, and efficacy of the final pharmaceutical product.

References

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
  • Title: Forced Degradation Studies - MedCrave online Source: MedCrave online URL
  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL
  • Title: Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments Source: Journal of Mass Spectrometry URL
  • Title: Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product Source: Semantic Scholar URL
  • Source: IJCRT.
  • Title: STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE Source: Granthaalayah Publications and Printers URL
  • Title: STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE Source: Granthaalayah Publications and Printers URL
  • Title: Stability-indicating HPLC method for the determination of related substances in lansoprazole sulphide Source: Scientific Research Archives URL
  • Title: Development of a simple UV-spectrophotometric method for the determination of lansoprazole and study of its degradation profile Source: SciELO URL
  • Title: Chromatograms of (a) acid degraded lansoprazole and (b) NBS oxidized...
  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: NIH National Library of Medicine URL
  • Source: Scirp.
  • Title: Stability-indicating HPLC method for the determination of related substances in lansoprazole sulphide Source: ResearchGate URL
  • Title: (PDF)
  • Title: Forced Degradation Analysis of Omeprazole Using CORTECS 2.
  • Title: Isolation and Characterization of Forced Degradative Products of a Proton Pump Inhibitor Drug Ilaprazole by LC/MS Technique Source: JOCPR URL
  • Title: Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of Source: SpringerLink URL
  • Title: A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR Source: Figshare URL
  • Title: Isolation and Characterization of Forced Degradative Products of a Proton Pump Inhibitor Drug Ilaprazole by LC/MS Technique Source: ResearchGate URL
  • Title: Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product Source: SciSpace URL
  • Title: Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase Source: ACS Publications URL
  • Title: IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE Source: Rasayan Journal of Chemistry URL

Sources

Application Notes and Protocols for In Vivo Experimental Design Using 5-Hydroxy Lansoprazole in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 5-Hydroxy Lansoprazole

Lansoprazole, a widely prescribed proton pump inhibitor (PPI), effectively reduces gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2][3] Following administration, lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[2][3][4] One of its major metabolites is 5-hydroxy lansoprazole.[2][4] In some individuals, particularly those with certain CYP2C19 genotypes, the systemic exposure to 5-hydroxy lansoprazole can be substantial, occasionally exceeding that of the parent drug.[4]

This significant presence of 5-hydroxy lansoprazole in circulation necessitates a thorough understanding of its own pharmacological and toxicological profile. It is crucial for drug development professionals and researchers to determine if this metabolite contributes to the therapeutic effect of lansoprazole, possesses any off-target activities, or presents any safety concerns. These application notes provide a comprehensive guide to designing and executing in vivo studies in animal models to elucidate the pharmacokinetics, pharmacodynamics, and safety of 5-hydroxy lansoprazole.

Preclinical Considerations and Strategic Planning

A robust preclinical program for a major metabolite like 5-hydroxy lansoprazole should be guided by a clear understanding of its potential clinical relevance. The U.S. Food and Drug Administration (FDA) provides guidance on the safety testing of drug metabolites, recommending that metabolites that are present at concentrations greater than 10% of the parent drug's systemic exposure at steady state in humans should be evaluated in nonclinical toxicity studies.[4][5][6][7][8]

Key Research Questions for 5-Hydroxy Lansoprazole

Before embarking on in vivo studies, it is essential to define the key research questions:

  • Pharmacokinetics (PK): What is the absorption, distribution, metabolism, and excretion (ADME) profile of 5-hydroxy lansoprazole when administered directly to an animal model? How does its pharmacokinetic profile compare to that of the parent drug, lansoprazole?

  • Pharmacodynamics (PD): Does 5-hydroxy lansoprazole inhibit gastric acid secretion in vivo? If so, what is its potency and duration of action compared to lansoprazole?

  • Toxicology: What is the safety profile of 5-hydroxy lansoprazole upon acute and/or repeated administration in a relevant animal species?

The following sections will provide detailed protocols to address these questions.

Pharmacodynamic Evaluation: Gastric Acid Secretion in the Pylorus Ligation (Shay) Rat Model

The pylorus ligation model in rats, first described by Shay, is a widely used and well-established method for evaluating the efficacy of anti-secretory agents.[9][10][11][12] The ligation of the pylorus leads to the accumulation of gastric secretions, allowing for the measurement of volume, pH, and total acidity.[9][13]

Causality Behind Experimental Choices
  • Animal Model: The rat is a suitable model due to its continuous gastric acid secretion and the extensive historical data available for this species in gastric research.[9][14]

  • Pylorus Ligation: This surgical procedure is essential to collect gastric juice for analysis. It creates a closed system, allowing for the quantification of accumulated acid over a specific period.[9][10]

  • Fasting: Animals are fasted to ensure that the stomach is empty at the start of the experiment, preventing food from buffering the gastric acid and interfering with the measurements.[14]

  • Positive Control: A known proton pump inhibitor, such as lansoprazole or omeprazole, should be included as a positive control to validate the experimental model and provide a benchmark for the activity of 5-hydroxy lansoprazole.[13][14]

Experimental Workflow Diagram

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Analysis animal_acclimatization Animal Acclimatization (Wistar Rats, 180-220g) fasting 24-hour Fasting (water ad libitum) animal_acclimatization->fasting grouping Randomization into Treatment Groups (n=6) fasting->grouping dosing Drug Administration (Vehicle, 5-OH Lansoprazole, Lansoprazole) grouping->dosing anesthesia Anesthesia (e.g., Ether or Ketamine/Xylazine) dosing->anesthesia surgery Pylorus Ligation Surgery anesthesia->surgery recovery Post-operative Period (4-6 hours) surgery->recovery euthanasia Euthanasia & Stomach Collection recovery->euthanasia gastric_juice_collection Gastric Juice Collection & Centrifugation euthanasia->gastric_juice_collection analysis Measurement of: - Volume (mL) - pH - Total Acidity (Titration) gastric_juice_collection->analysis data_analysis Data Analysis & Statistical Comparison analysis->data_analysis

Caption: Workflow for the pylorus ligation model.

Step-by-Step Protocol
  • Animal Preparation:

    • Acclimatize male Wistar rats (180-220 g) for at least one week under standard laboratory conditions.

    • Fast the animals for 24 hours prior to the experiment, with free access to water.[14]

    • Randomly assign the rats to treatment groups (n=6 per group):

      • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)

      • Group 2: 5-Hydroxy Lansoprazole (Dose 1)

      • Group 3: 5-Hydroxy Lansoprazole (Dose 2)

      • Group 4: 5-Hydroxy Lansoprazole (Dose 3)

      • Group 5: Lansoprazole (positive control, e.g., 30 mg/kg)

  • Drug Administration:

    • Prepare fresh suspensions of 5-hydroxy lansoprazole and lansoprazole in the vehicle.

    • Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.) 30 minutes before the surgical procedure.

  • Pylorus Ligation Surgery:

    • Anesthetize the rats using a suitable anesthetic (e.g., ether or ketamine/xylazine).

    • Make a midline abdominal incision of about 1 cm just below the xiphoid process.

    • Isolate the pyloric end of the stomach and ligate it using a silk suture, being careful not to obstruct the blood vessels.[13]

    • Close the abdominal wall with sutures.

  • Gastric Juice Collection and Analysis:

    • After the surgery, keep the animals in individual cages and deprive them of food and water for 4-6 hours.[9]

    • Euthanize the animals by an approved method (e.g., CO2 inhalation or cervical dislocation).

    • Open the abdomen and place a clamp on the cardiac end of the stomach.

    • Carefully remove the stomach and collect the gastric contents into a graduated centrifuge tube.

    • Centrifuge the gastric juice at 3000 rpm for 10 minutes.[12]

    • Measure the volume of the supernatant (in mL).

    • Determine the pH of the gastric juice using a pH meter.

    • Titrate 1 mL of the gastric juice with 0.01 N NaOH using a suitable indicator (e.g., phenolphthalein) to determine the total acidity. Express the total acidity in mEq/L.[9]

  • Data Analysis:

    • Calculate the mean ± SEM for each parameter (volume, pH, total acidity) for each group.

    • Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the treatment groups with the vehicle control group. A p-value < 0.05 is typically considered statistically significant.[12]

Pharmacokinetic Profiling of 5-Hydroxy Lansoprazole

A pharmacokinetic study is essential to understand the ADME properties of 5-hydroxy lansoprazole and to establish a relationship between the administered dose and the systemic exposure.

Causality Behind Experimental Choices
  • Animal Model: Rats are a common choice for early pharmacokinetic studies due to their size, ease of handling, and the availability of established protocols.[15]

  • Route of Administration: Both intravenous (i.v.) and oral (p.o.) routes should be considered. The i.v. route provides direct information on distribution and elimination, while the p.o. route allows for the assessment of oral bioavailability.

  • Blood Sampling Time Points: A sufficient number of time points should be included to accurately characterize the absorption, distribution, and elimination phases of the drug.

  • Bioanalytical Method: A sensitive and specific bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required for the accurate quantification of 5-hydroxy lansoprazole in plasma.[3][16][17]

Experimental Workflow Diagram

G cluster_pre Pre-Study cluster_study In-Life Phase cluster_post Bioanalysis & PK Modeling animal_prep Animal Preparation (Cannulated Rats) dose_prep Dose Formulation (i.v. and p.o.) animal_prep->dose_prep dosing Drug Administration (i.v. or p.o.) dose_prep->dosing blood_sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep sample_analysis LC-MS/MS Analysis of 5-OH Lansoprazole plasma_prep->sample_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) sample_analysis->pk_analysis report Data Reporting pk_analysis->report

Caption: Pharmacokinetic study workflow.

Step-by-Step Protocol
  • Animal Preparation and Dosing:

    • Use male Wistar rats (200-250 g) with jugular vein cannulation for serial blood sampling.

    • Divide the animals into two groups (n=4-6 per group):

      • Group 1: Intravenous (i.v.) administration (e.g., 1-5 mg/kg)

      • Group 2: Oral (p.o.) administration (e.g., 5-20 mg/kg)

    • Administer the formulated dose of 5-hydroxy lansoprazole.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method (LC-MS/MS):

    • A validated LC-MS/MS method is crucial for accurate quantification.[17] A general procedure is outlined below:

      • Sample Preparation: Perform protein precipitation by adding acetonitrile to the plasma samples.[17] An internal standard (e.g., a structurally similar compound not present in the sample) should be added.[17]

      • Chromatographic Separation: Use a C18 reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate).[17]

      • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.[3][17] Monitor the specific parent-to-product ion transitions for 5-hydroxy lansoprazole and the internal standard.

  • Pharmacokinetic Data Analysis:

    • Use non-compartmental analysis software to calculate the following pharmacokinetic parameters:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • For the oral dose, calculate the oral bioavailability (F%) by comparing the AUC from the oral dose to the AUC from the i.v. dose.

Comparative Pharmacokinetic Data of Lansoprazole and 5-Hydroxy Lansoprazole in Rats
Parameter(+)-Lansoprazole(-)-Lansoprazole(+)-5-Hydroxy Lansoprazole(-)-5-Hydroxy Lansoprazole
Cmax 5-6 times higher than (-)-lansoprazole-Significantly smaller than (-)-enantiomer-
AUC 5-6 times higher than (-)-lansoprazole-Significantly smaller than (-)-enantiomer-

Data synthesized from a study in rats after oral administration of racemic lansoprazole.[5][7] This table highlights the stereoselective pharmacokinetics of lansoprazole and its metabolite, which is an important consideration in experimental design and data interpretation.

Toxicology Studies for 5-Hydroxy Lansoprazole

According to FDA guidance, if a metabolite is found only in humans or at disproportionately higher levels in humans than in the animal species used for toxicology testing of the parent drug, separate safety studies on the metabolite are warranted.[6][7]

Causality Behind Experimental Choices
  • Study Design: The duration of the toxicity study should be based on the intended duration of clinical use of the parent drug, as per ICH M3(R2) guidelines.[6] A single-dose acute toxicity study or a 14-day repeat-dose study are common starting points.

  • Dose Selection: Doses should be selected to achieve exposures that are multiples of the human exposure or at least comparable to the levels observed in humans.[6]

  • Endpoints: A comprehensive set of endpoints should be evaluated, including clinical observations, body weight, food consumption, clinical pathology (hematology and clinical chemistry), and histopathology of major organs.[18]

General Protocol for a 14-Day Repeat-Dose Toxicity Study in Rats
  • Animal Husbandry and Grouping:

    • Use an equal number of male and female Wistar rats.

    • Randomly assign animals to at least four groups (n=5-10/sex/group):

      • Group 1: Vehicle control

      • Group 2: Low dose

      • Group 3: Mid dose

      • Group 4: High dose

  • Dosing and Observations:

    • Administer 5-hydroxy lansoprazole daily for 14 days via the intended clinical route (e.g., oral gavage).

    • Conduct daily clinical observations for signs of toxicity.

    • Record body weights and food consumption at regular intervals.

  • Clinical and Anatomic Pathology:

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Conduct a full necropsy and weigh major organs.

    • Preserve tissues in formalin for histopathological examination.

  • Data Analysis and Reporting:

    • Analyze the data for dose-related changes in any of the measured parameters.

    • Determine the No-Observed-Adverse-Effect Level (NOAEL).

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups. Statistical significance should be clearly indicated. The interpretation of the results should consider the interplay between the pharmacokinetic and pharmacodynamic data. For instance, if 5-hydroxy lansoprazole shows weak anti-secretory activity but has high systemic exposure, its contribution to the overall therapeutic effect of lansoprazole may be minimal, but its potential for off-target effects should be considered.

Conclusion

The in vivo experimental designs and protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of 5-hydroxy lansoprazole in animal models. By systematically investigating its pharmacokinetics, pharmacodynamics, and toxicology, researchers and drug development professionals can gain a clear understanding of the role of this major metabolite in the overall clinical profile of lansoprazole. This knowledge is essential for ensuring the safety and efficacy of this widely used medication.

References

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. [Link]

  • U.S. Food and Drug Administration. (2016). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • Federal Register. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. [Link]

  • RAPS. (2016). FDA Revises Guidance on Safety Testing of Drug Metabolites. [Link]

  • Bioanalysis Zone. (2021). Metabolite in safety testing (MIST). [Link]

  • PubMed. (2010). Measurement of gastric acid secretion in the anaesthetized rat. [Link]

  • ResearchGate. (2010). Measurement of Gastric Acid Secretion in the Anaesthetized Rat | Request PDF. [Link]

  • ACS Publications. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase | Journal of Medicinal Chemistry. [Link]

  • PubMed. (1976). [Study of gastric secretion in rats with ligation of the pylorus according to the Shay and Dai methods]. [Link]

  • Semantic Scholar. (1951). Continuous recording of acid gastric secretion in the rat.[Link]

  • PubMed. (1998). Measurement of meal-stimulated gastric acid secretion by in vivo gastric autotitration. [Link]

  • AMiner. (1953). A Quantitative Method for Measuring Spontaneous Gastric Secretion in the Rat. [Link]

  • PathWhiz. (n.d.). Lansoprazole Metabolism Pathway (old). [Link]

  • PubMed. (2012). Characterization of a refinement of the "pylorus ligation" model of rat gastric ulceration resulting in "no pain" and a more specific pharmacological response. [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]

  • PubMed. (1994). Clinical pharmacokinetics of lansoprazole. [Link]

  • ResearchGate. (1966). (PDF) Critical studies on pylorus ligated rat (Shay-rat). [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Lansoprazole?[Link]

  • Journal of Neurogastroenterology and Motility. (2012). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. [Link]

  • Biosciences Biotechnology Research Asia. (2016). Anti-secretory and anti-ulcer activity of Surasa, A poly herbal formulation in pylorus ligated (Shay) rat model. [Link]

  • accessdata.fda.gov. (2003). Pharmacology Review(s). [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. [Link]

  • PubMed. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. [Link]

  • Slideshare. (n.d.). Experiment no 1 | PPTX. [Link]

  • PubMed. (2003). The design of pharmacokinetic studies to support drug discovery: the selection of the optimum number of animals for a study. [Link]

  • accessdata.fda.gov. (2015). 208056Orig1s000. [Link]

  • ResearchGate. (2010). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. [Link]

  • Taylor & Francis Online. (2014). The Role of Pharmacokinetic Studies in Drug Discovery: Where are We Now, How Did We Get Here and Where are We Going?[Link]

  • Simcyp. (2019). Computational Comparative Pharmacology Designing better drugs for animals and humans. [Link]

  • PubMed Central. (2017). Pharmacodynamics and Pharmacokinetics of a New Type of Compound Lansoprazole Capsule in Gastric Ulcer Rats and Beagle Dogs: Importance of Adjusting Oxidative Stress and Inflammation. [Link]

  • PubMed Central. (1998). Inhibitory Activities of Lansoprazole against Respiration in Helicobacter pylori. [Link]

  • Pharmaron. (n.d.). In Vivo Models For Efficacy Testing I CRO Services. [Link]

  • PubMed Central. (1994). Single and multiple dose pharmacokinetics of lansoprazole in elderly subjects. [Link]

  • PubMed. (2008). Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers. [Link]

  • PubMed. (1997). In-vitro activity of lansoprazole against Helicobacter pylori. [Link]

  • Dr. Jan Willem van der Laan. (n.d.). 3.1 General toxicity study designs. [Link]

  • PubMed. (2019). Simultaneous determination of paclitaxel and lansoprazole in rat plasma by LC-MS/MS method and its application to a preclinical pharmacokinetic study of investigational PTX-LAN-PLGA nanoformulation. [Link]

  • PubMed Central. (2024). Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations. [Link]

  • Bentham Science. (2013). Discovery of Lansoprazole and its Unique Pharmacological Properties Independent from Anti-secretory Activity. [Link]

Sources

Application Note & Protocols: Evaluating 5-Hydroxy Lansoprazole Potassium Salt in Proton Pump Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization of 5-hydroxy lansoprazole potassium salt, a primary active metabolite of the proton pump inhibitor (PPI) lansoprazole, in both in vitro and cell-based proton pump inhibition assays. Lansoprazole exerts its therapeutic effect by irreversibly inhibiting the gastric H+/K+-ATPase, the enzyme responsible for the final step in acid secretion.[1] The parent drug is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C19, to form 5-hydroxy lansoprazole.[2][3] Understanding the inhibitory activity of this metabolite is critical for a complete pharmacological assessment of lansoprazole, particularly when considering the impact of pharmacogenetic variations in CYP2C19 on drug efficacy and metabolism.[3][4] We present detailed, self-validating protocols for an acellular H+/K+-ATPase biochemical assay and a cell-based functional assay using acridine orange accumulation, designed to deliver robust and reproducible results for drug discovery and development professionals.

Part I: Mechanistic Background & Rationale

The Gastric H⁺/K⁺-ATPase (Proton Pump)

The gastric hydrogen-potassium ATPase (H⁺/K⁺-ATPase) is a heterodimeric P-type ATPase enzyme located in the secretory membranes of gastric parietal cells.[5] It is the primary molecular target for all PPIs.[6] The enzyme is composed of a catalytic α-subunit (ATP4A) and a heavily glycosylated β-subunit (ATP4B) which is crucial for stability and membrane targeting.[5] The H⁺/K⁺-ATPase catalyzes the final, energy-dependent step of acid secretion by exchanging cytoplasmic hydronium ions (H₃O⁺) for potassium ions (K⁺) from the gastric lumen, leading to the acidification of the stomach contents.[7]

Mechanism of Inhibition by Lansoprazole

Lansoprazole is a substituted benzimidazole that functions as a prodrug.[4][8] As a weak base, it crosses the parietal cell membrane and accumulates in the highly acidic secretory canaliculi (pKa ≈ 4.0).[7] In this acidic environment, lansoprazole undergoes a proton-catalyzed conversion to its active form, a reactive tetracyclic sulfenamide.[9][10][] This activated species then forms a stable, covalent disulfide bond with specific cysteine residues accessible from the luminal side of the H⁺/K⁺-ATPase α-subunit (e.g., Cys813).[7][12] This binding is irreversible, meaning acid secretion can only resume after new H⁺/K⁺-ATPase enzyme units are synthesized and trafficked to the membrane.[6]

Metabolic Profile of Lansoprazole

Lansoprazole is subject to extensive first-pass metabolism in the liver. The two primary oxidative pathways are 5-hydroxylation, mediated predominantly by CYP2C19, and sulfoxidation, mediated by CYP3A4.[3][12] The formation of 5-hydroxy lansoprazole is a major metabolic route.[2] Given that genetic polymorphisms in CYP2C19 can significantly alter the metabolic rate of lansoprazole, evaluating the intrinsic proton pump inhibitory activity of its metabolites is essential for understanding the drug's overall clinical pharmacology.[3]

Lansoprazole_Metabolism cluster_0 Metabolic Pathway of Lansoprazole Lanso Lansoprazole Hydroxy 5-Hydroxy Lansoprazole Lanso->Hydroxy  CYP2C19 (Major) Sulfone Lansoprazole Sulfone Lanso->Sulfone  CYP3A4 (Major)

Caption: Metabolic conversion of Lansoprazole.

Part II: Test Article Preparation & Characterization

The potassium salt of 5-hydroxy lansoprazole is often used in experimental settings to improve solubility and stability.

Table 1: Properties of this compound

PropertyValueSource
Alternate Name 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazol-5-ol Potassium Salt[13]
CAS Number 1329613-29-7[13]
Molecular Formula C₁₆H₁₃F₃KN₃O₃S[13][14]
Molecular Weight 423.45 g/mol [13]
Purity ≥98% (recommended)[13]
Protocol: Stock Solution Preparation
  • Solvent Selection: Due to its chemical nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

  • Preparation:

    • Accurately weigh the required amount of this compound in a suitable vial.

    • Add the calculated volume of high-purity DMSO to achieve a desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (≤ 37°C) may be applied if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

    • Expert Insight: Benzimidazole derivatives can be sensitive to acidic conditions and light. Always use low-light conditions during handling and prepare fresh dilutions in aqueous assay buffer immediately before each experiment.

Part III: In Vitro (Acellular) H⁺/K⁺-ATPase Inhibition Assay

Principle

This biochemical assay directly quantifies the enzymatic activity of isolated H⁺/K⁺-ATPase. The enzyme hydrolyzes ATP to ADP and inorganic phosphate (Pi). The inhibitory potential of the test compound is determined by measuring the reduction in the amount of Pi released.[15][16] This protocol utilizes a colorimetric method, such as Malachite Green, to detect Pi.

Acellular_Assay_Workflow cluster_workflow Acellular H⁺/K⁺-ATPase Assay Workflow start Prepare Reagents & Compound Dilutions activation Acid-Activate Compound (Pre-incubation at pH < 5.0) start->activation incubation Incubate Enzyme (Gastric Microsomes) with Activated Compound activation->incubation reaction Initiate Reaction with Mg-ATP incubation->reaction terminate Stop Reaction (e.g., with SDS or similar) reaction->terminate detect Add Detection Reagent (e.g., Malachite Green) terminate->detect read Measure Absorbance (e.g., ~620-660 nm) detect->read analyze Calculate % Inhibition & IC₅₀ read->analyze

Caption: Workflow for the acellular H⁺/K⁺-ATPase assay.

Protocol: H⁺/K⁺-ATPase Activity Assay
  • Materials & Reagents:

    • H⁺/K⁺-ATPase enriched gastric microsomes (commercially available or prepared from porcine/rabbit gastric mucosa).

    • Assay Buffer: 40 mM Tris-HCl, pH 7.4.

    • Activation Buffer: 40 mM Glycine-HCl, pH 4.5.

    • ATP Solution: 10 mM ATP in water, pH adjusted to ~7.0.

    • Cofactor Solution: 20 mM MgCl₂, 200 mM KCl in Assay Buffer.

    • Test Compound: this compound, serially diluted.

    • Positive Control: Lansoprazole or Omeprazole.

    • Phosphate Detection Reagent: Commercial Malachite Green or similar phosphate detection kit.

    • 96-well microplate.

  • Step-by-Step Methodology:

    • Compound Activation:

      • In a separate plate or tubes, mix 10 µL of each test compound concentration with 40 µL of Activation Buffer (pH 4.5).

      • Incubate for 20-30 minutes at 37°C to facilitate the conversion of the prodrug to its active form.

      • Causality Check: This step is crucial. Bypassing it will result in dramatically lower potency, as the prodrug requires an acidic environment for activation.[17]

    • Enzyme Inhibition:

      • In a 96-well plate, add 50 µL of Assay Buffer (pH 7.4) containing the gastric microsomes (e.g., 5-10 µg protein/well).

      • Add 10 µL of the acid-activated compound to the wells.

      • Incubate for 20 minutes at 37°C.

    • Enzymatic Reaction:

      • Initiate the reaction by adding 20 µL of Cofactor Solution (containing Mg²⁺ and K⁺) and 20 µL of ATP Solution to each well.

      • Incubate for 30 minutes at 37°C.

    • Reaction Termination & Detection:

      • Stop the reaction by adding 25 µL of 10% SDS solution (or as specified by the detection kit).

      • Add 100 µL of the Phosphate Detection Reagent to all wells.

      • Incubate for 15-20 minutes at room temperature for color development.

    • Data Acquisition:

      • Read the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.

  • Data Analysis & Validation:

    • Controls:

      • 100% Activity Control: Vehicle + Enzyme + ATP.

      • Background Control: Vehicle + Enzyme (No ATP).

      • Positive Control: A known PPI (e.g., Lansoprazole) to confirm assay performance.

    • Calculation:

      • Correct all readings by subtracting the average background absorbance.

      • Calculate Percent Inhibition: (1 - (Abs_Compound / Abs_100%_Activity)) * 100.

      • Plot Percent Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Example Data for IC₅₀ Determination

[Compound] (µM)Absorbance (650nm)% Inhibition
0 (Vehicle)0.8500%
0.010.8154.1%
0.10.65023.5%
10.43049.4%
100.12085.9%
1000.05593.5%

Part IV: Cell-Based Assay for Proton Pump Inhibition

Principle

This assay measures the functional inhibition of the proton pump within a cellular environment. It utilizes Acridine Orange (AO), a lysosomotropic weak base. AO freely enters the cell and accumulates in acidic compartments, where it becomes protonated and trapped.[18] In its concentrated, aggregated state within these acidic vesicles (analogous to parietal cell canaliculi), AO fluoresces red, while in the cytoplasm, it remains monomeric and fluoresces green. Inhibition of the proton pump reduces the acidity of these compartments, preventing AO accumulation and causing a measurable decrease in red fluorescence.

Cellular_Assay_Workflow cluster_workflow Cell-Based Acridine Orange Assay Workflow seed Seed Cells (e.g., AGS, KATO III) in 96-well plate treat Pre-treat with Test Compound (e.g., 1-2 hours) seed->treat load Load Cells with Acridine Orange treat->load wash Wash to Remove Extracellular AO load->wash stimulate Stimulate Acid Secretion (e.g., with Histamine) wash->stimulate read Measure Red Fluorescence (Ex: ~488 nm, Em: ~650 nm) stimulate->read analyze Calculate % Inhibition & IC₅₀ read->analyze

Caption: Workflow for the cell-based Acridine Orange assay.

Protocol: Acridine Orange (AO) Accumulation Assay
  • Materials & Reagents:

    • Cell Line: Human gastric adenocarcinoma cells (e.g., AGS or KATO III).

    • Culture Medium: F-12K or RPMI-1640 medium supplemented with 10% FBS and antibiotics.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological salt solution.

    • Test Compound: this compound, serially diluted.

    • Positive Control: Lansoprazole or Omeprazole.

    • Secretagogue: Histamine (e.g., 100 µM final concentration).

    • Acridine Orange (AO) Stock Solution: 1 mg/mL in water.

    • Black, clear-bottom 96-well cell culture plates.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a density that yields a confluent monolayer after 24-48 hours.

    • Compound Treatment:

      • Remove culture medium and wash cells once with Assay Buffer.

      • Add 100 µL of Assay Buffer containing the desired concentrations of the test compound or controls to each well.

      • Incubate for 1-2 hours at 37°C.

    • AO Loading:

      • Add AO directly to each well to a final concentration of 2-5 µg/mL.

      • Incubate for 15 minutes at 37°C.

    • Wash and Stimulate:

      • Gently aspirate the AO-containing medium and wash the cells twice with pre-warmed Assay Buffer to remove extracellular AO.

      • Add 100 µL of Assay Buffer containing the secretagogue (Histamine) to all wells (except unstimulated controls).

      • Incubate for 20-30 minutes at 37°C.

    • Data Acquisition:

      • Measure the red fluorescence intensity using a fluorescence microplate reader (e.g., Excitation: 488 nm, Emission: 650 nm).

  • Data Analysis & Validation:

    • Controls:

      • Maximal Signal: Vehicle-treated, stimulated cells.

      • Basal Signal: Vehicle-treated, unstimulated cells.

      • Positive Control: A known PPI to confirm assay responsiveness.

      • Trustworthiness Check: Perform a parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) to ensure that any decrease in fluorescence is not due to cell death.

    • Calculation:

      • Normalize the data by setting the Basal Signal to 0% and the Maximal Signal to 100%.

      • Calculate Percent Inhibition for each compound concentration relative to the normalized range.

      • Determine the IC₅₀ value by plotting Percent Inhibition vs. log[Compound Concentration] as described previously.

Summary & Interpretation

Comparing the IC₅₀ values from the acellular and cellular assays provides a comprehensive profile of 5-hydroxy lansoprazole. A potent IC₅₀ in the acellular assay confirms direct enzymatic inhibition, while a potent IC₅₀ in the cellular assay demonstrates that the compound is cell-permeable and can be effectively activated within the cellular machinery to inhibit the proton pump. If 5-hydroxy lansoprazole is found to be a potent inhibitor, it confirms its contribution to the overall therapeutic effect of lansoprazole. This data is particularly valuable for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for understanding inter-individual variability in patient response linked to CYP2C19 genetics.[2][12]

References

  • PathWhiz. (n.d.). Lansoprazole Metabolism Pathway (old). PathWhiz. Retrieved from [Link]

  • Delhotal-Landes, B., Cournot, A., Vermerie, N., Dellatolas, F., Lartigue, M., & Flouvat, B. (1991). Clinical pharmacokinetics of lansoprazole. PubMed. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Lansoprazole? Patsnap Synapse. Retrieved from [Link]

  • PharmGKB. (n.d.). Lansoprazole Pathway, Pharmacokinetics. Retrieved from [Link]

  • PharmaCompass. (n.d.). Lansoprazole. Retrieved from [Link]

  • Sachs, G., Shin, J. M., & Howden, C. W. (2006). Review article: the clinical pharmacology of proton pump inhibitors. Alimentary Pharmacology & Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 1: [Cell-based PPI assays described in this chapter]. Assay Guidance Manual. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Patsnap. (2024). 5-Hydroxy Lansoprazole Sulfide. Patsnap Synapse. Retrieved from [Link]

  • GLP Pharma Standards. (n.d.). Lansoprazole 5-Hydroxy Impurity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. Assay Guidance Manual. Retrieved from [Link]

  • Elabscience. (n.d.). H+K+-ATPase Activity Assay Kit. Retrieved from [Link]

  • De Milito, A., & Fais, S. (2005). Effect of Proton Pump Inhibitor Pretreatment on Resistance of Solid Tumors to Cytotoxic Drugs. JNCI Journal of the National Cancer Institute. Retrieved from [Link]

  • Liu, J. Y., et al. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • European Pharmaceutical Review. (2013). Cell-based assays for protein-protein interactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). High Throughput Screening Methods for PPI Inhibitor Discovery. Retrieved from [Link]

  • PubChem. (n.d.). Lansoprazole. Retrieved from [Link]

  • Bandopadhyay, S., et al. (1991). Characteristics of a Pure Endogenous Activator of the Gastric H+,K+-ATPase System. Journal of Biological Chemistry. Retrieved from [Link]

  • New Drug Approvals. (2021). LANSOPRAZOLE. Retrieved from [Link]

  • Gpatindia. (2020). LANSOPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen potassium ATPase. Retrieved from [Link]

  • Riss, T. L., et al. (2012). In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn. Pharmacognosy Magazine. Retrieved from [Link]

  • PharmGKB. (n.d.). Proton Pump Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • Dr. Oracle. (2024). What is the mechanism of action of Lansoprazole (Proton Pump Inhibitor - PPI)?. Retrieved from [Link]

  • Sachs, G., Shin, J. M., Vagin, O., Lambrecht, N., Yakubov, I., & Munson, K. (2007). The Gastric H,K-ATPase as a Drug Target. Journal of Clinical Gastroenterology. Retrieved from [Link]

  • Al-Omar, M. A., & Al-Mohizea, A. M. (2007). An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of Lansoprazole. Retrieved from [Link]

Sources

Application Note: Preparation of 5-Hydroxy Lansoprazole Potassium Salt Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Hydroxy Lansoprazole is the primary active metabolite of Lansoprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal conditions.[1][2] Accurate and reproducible in vitro and in vivo experimental results depend critically on the proper preparation, handling, and storage of test compound stock solutions. The potassium salt of 5-Hydroxy Lansoprazole (CAS 1329613-29-7) offers potential advantages in terms of handling and initial solubility.[3][4][5]

This document provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the preparation, quality control, and storage of 5-Hydroxy Lansoprazole Potassium Salt stock solutions. The protocols herein are designed to ensure solution integrity, concentration accuracy, and stability, thereby promoting experimental validity and reproducibility.

Core Principles & Physicochemical Properties

Understanding the physicochemical properties of Lansoprazole and its metabolites is paramount to designing a robust preparation protocol. These compounds belong to the substituted benzimidazole class, which share a critical vulnerability: instability in acidic environments.[6][7]

Mechanism of Instability: In acidic conditions (pH < 7.0), Lansoprazole and its analogues undergo a rapid acid-catalyzed degradation to form a tetracyclic sulfenamide intermediate.[6][8] While this activated form is responsible for the covalent inhibition of the H+/K+-ATPase (proton pump) in the acidic canaliculi of gastric parietal cells, this same reactivity leads to rapid degradation in acidic solutions in vitro.[9] The half-life of Lansoprazole at pH 5 is approximately 30 minutes, but this extends to 18 hours at pH 7.[6][7] Therefore, maintaining a basic pH is the most critical factor for ensuring the stability of stock and working solutions.

Solubility Profile: 5-Hydroxy Lansoprazole and its parent compound are practically insoluble in water but are soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[3][10][11] The potassium salt form is expected to have improved aqueous solubility compared to the free base, but for creating high-concentration primary stocks, an organic solvent is still recommended.

PropertyValue / InformationSource
Chemical Name 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazol-5-ol Potassium Salt[4]
CAS Number 1329613-29-7[3][4][5]
Molecular Formula C₁₆H₁₃F₃KN₃O₃S[4]
Molecular Weight 423.45 g/mol [4]
Solubility Soluble in DMSO, Methanol.[3] Sparingly soluble in aqueous buffers.[11][3][11]
Stability Highly unstable in acidic (pH < 7.0) aqueous solutions.[6][7][8] Stable in basic (pH > 8.0) aqueous solutions.[12][13][6][7][8][12][13]

Safety & Handling Precautions

Before beginning any work, consult the Material Safety Data Sheet (MSDS/SDS) for this compound.[14]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Handling: Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15][16] Avoid contact with skin and eyes.[16]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Protocol: Primary Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a high-concentration primary stock solution, which can be aliquoted and stored for long-term use. Anhydrous DMSO is the solvent of choice due to its excellent solvating power for this class of compounds and its compatibility with long-term storage at low temperatures.[9][11]

Materials:

  • This compound (MW: 423.45 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

  • Sterile, conical-bottom polypropylene or glass vial with a screw cap

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Sterile 0.22 µm syringe filter (optional, for sterile applications)

Procedure:

  • Pre-Weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Calculation: Determine the mass of powder required. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 423.45 g/mol × 1000 mg/g = 4.23 mg

  • Weighing: Tare the sterile vial on the analytical balance. Carefully weigh 4.23 mg of the compound directly into the vial. Record the exact mass.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial. For the mass weighed in step 3, adjust the DMSO volume to achieve the desired 10 mM concentration.

    • Example: If 4.50 mg was weighed, the required DMSO volume is: (4.50 mg / 423.45 mg/mmol) / 10 mmol/L = 0.106 mL or 106 µL.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If necessary, use a brief sonication in a water bath to ensure complete dissolution. The final solution should be clear and free of particulates.

  • Sterilization (Optional): For cell culture or other sterile applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting (amber) microcentrifuge tubes. Store aliquots at ≤ -20°C. For long-term storage (> 6 months), -80°C is recommended.

Protocol: Aqueous Working Solution Preparation

Diluting the DMSO stock into aqueous buffers for experiments requires careful attention to pH to prevent precipitation and degradation.

Materials:

  • 10 mM Primary Stock Solution in DMSO

  • Biologically relevant buffer (e.g., PBS, HEPES, Tris) adjusted to a pH of 7.4 to 8.5 . A pH of 8.4 is often used for oral suspensions to ensure stability.[17]

  • Calibrated pH meter

Procedure:

  • Buffer Preparation: Prepare the desired aqueous buffer. Critically, verify and adjust the pH to be ≥ 7.4. For maximum stability, a pH between 8.0 and 8.5 is ideal.[6][13] Never use an acidic buffer.

  • Dilution: Thaw a single aliquot of the 10 mM primary stock solution. To prepare a working solution (e.g., 10 µM), perform a serial dilution.

    • Key Insight: To avoid precipitation, add the DMSO stock to the aqueous buffer while vortexing, not the other way around. The final concentration of DMSO in the working solution should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent effects in biological assays.

  • Stability of Working Solution: Aqueous working solutions are significantly less stable than DMSO stocks. It is strongly recommended to prepare aqueous working solutions fresh on the day of the experiment. Do not store aqueous solutions for more than a few hours, even at 4°C.[11]

Quality Control & Validation

Validating the concentration and integrity of the stock solution is a hallmark of good laboratory practice.

QC ParameterMethodAcceptance CriteriaRationale & Notes
Visual Inspection Direct ObservationClear, colorless/pale yellow solution, free of particulates.The simplest check for gross precipitation or contamination.
Concentration UV-Vis SpectrophotometryAbsorbance at λmax (approx. 285 nm) should be consistent with Beer-Lambert law.A rapid, cost-effective method. The molar extinction coefficient must be determined empirically or sourced from literature. The λmax for Lansoprazole is ~285 nm.[18][19]
Purity & Identity RP-HPLC-UVA single major peak at the expected retention time. Purity ≥98%.The gold standard for assessing purity and detecting degradation products.[8][20][21] HPLC methods for Lansoprazole often use a C18 column with detection at 285 nm.[18][19]
pH of Working Solution Calibrated pH MeterpH should be within the target range (e.g., 7.4-8.5).Confirms the buffer has the required alkalinity to prevent degradation.[13]

Workflow & Decision Diagram

The following diagram outlines the complete workflow from receiving the compound to its final use in an experiment, emphasizing critical control points.

Stock_Preparation_Workflow cluster_prep Primary Stock Preparation cluster_use Working Solution & Experiment start Receive & Log Compound calc Calculate Mass for 10 mM Stock start->calc weigh Weigh Compound Accurately calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve qc1 QC Check: Visual Inspection dissolve->qc1 qc1->dissolve Fail (Particulates) aliquot Aliquot into Light- Protecting Tubes qc1->aliquot Pass store Store at <= -20°C aliquot->store thaw Thaw One Aliquot store->thaw On Day of Use dilute Dilute Stock into Aqueous Buffer thaw->dilute prep_buffer Prepare Buffer (pH 7.4 - 8.5) prep_buffer->dilute qc2 QC Check: Final pH & Visual dilute->qc2 qc2->prep_buffer Fail (pH/Precip.) experiment Use Immediately in Experiment qc2->experiment Pass

Caption: Workflow for preparing and using this compound solutions.

References

  • Effect of various salts on the stability of lansoprazole, omeprazole, and pantoprazole as determined by high-performance liquid chromatography. Drug Development and Industrial Pharmacy. [Link]

  • Lansoprazole 3 mg/mL Oral Suspension. U.S. Pharmacist. [Link]

  • MATERIAL SAFETY DATA SHEETS 5-HYDROXY LANSOPRAZOLE SULFIDE. Chem-Supply. [Link]

  • Lansoprazole. PubChem, National Institutes of Health. [Link]

  • Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. SciSpace. [Link]

  • Lansoprazole. USP-NF. [Link]

  • Stability of Lansoprazole in Extemporaneously Compounded Suspensions for Nasogastric or Oral Administration. Canadian Journal of Hospital Pharmacy. [Link]

  • Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures. International Journal of Pharmaceutical Compounding. [Link]

  • Simultaneous Quantitative Analysis of Six Proton-Pump Inhibitors with a Single Marker and Evaluation of Stability of Investigated Drugs in Polypropylene Syringes for Continuous Infusion Use. National Institutes of Health. [Link]

  • Analytical Review of PPIs. Scribd. [Link]

  • Lansoprazole: A Brief Review of Chemistry, Pharmacology, Clinical Efficacy, and Safety. International Journal of Innovative Science and Engineering Technology. [Link]

  • Validated Simultaneous Gradient Ultra-Performance Liquid Chromatographic Quantification of Some Proton Pump Inhibitor Drug Residues in Saudi Pharmaceutical Industrial Wastewater. MDPI. [Link]

  • Improved HPLC method for determination of four PPIs, omeprazole, pantoprazole, lansoprazole and rabeprazole in human plasma. Semantic Scholar. [Link]

  • Process for preparation of lansoprazole.
  • Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. ResearchGate. [Link]

  • Process for preparing lansoprazole sodium salt.
  • Lansoprazole 5-Hydroxy Impurity. Allmpus. [Link]

  • 5-Hydroxy Lansoprazole Sulfide CAS#: 131926-96-0. ChemWhat. [Link]

  • Lansoprazole Oral. Nationwide Children's Hospital. [Link]

  • Lansoprazole 5-Hydroxy Impurity. GLP Pharma Standards. [Link]

Sources

Application of 5-Hydroxy Lansoprazole in Drug Metabolism and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolism in Drug Development

The journey of a drug from administration to elimination is a complex process governed by its absorption, distribution, metabolism, and excretion (ADME) properties. Of these, metabolism, primarily occurring in the liver, plays a pivotal role in determining a drug's efficacy and safety profile. The cytochrome P450 (CYP) superfamily of enzymes is central to this process, responsible for the biotransformation of a vast array of xenobiotics, including pharmaceuticals.[1][2] Understanding how a new chemical entity (NCE) is metabolized is not merely an academic exercise; it is a regulatory requirement and a cornerstone of predictive toxicology and pharmacology.[3][4]

Lansoprazole, a proton pump inhibitor (PPI) used to treat acid-related disorders, serves as an exemplary model for studying drug metabolism.[5][6] It is extensively metabolized by CYP enzymes, principally CYP2C19 and to a lesser extent, CYP3A4.[1][2][7][8] The major metabolite formed via the CYP2C19 pathway is 5-hydroxy lansoprazole.[5][7][8] This metabolite has become an invaluable tool for researchers in the field of drug metabolism and pharmacokinetics (DMPK). This guide provides an in-depth exploration of the applications of 5-hydroxy lansoprazole, complete with detailed protocols and the scientific rationale behind its use.

The Significance of 5-Hydroxy Lansoprazole: A Biomarker for CYP2C19 Activity

The formation of 5-hydroxy lansoprazole is predominantly catalyzed by the CYP2C19 enzyme.[7][8][9] This specificity makes the quantification of 5-hydroxy lansoprazole a reliable indicator of CYP2C19 activity. The gene encoding CYP2C19 is highly polymorphic, leading to significant inter-individual and inter-ethnic variability in its metabolic capacity.[8][10] Individuals can be classified into different phenotype groups, such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs), based on their genetic makeup.[11]

This genetic polymorphism has profound clinical implications. For instance, PMs of CYP2C19 exhibit higher plasma concentrations of lansoprazole and a greater therapeutic effect, but also a potentially increased risk of adverse drug reactions.[8][11] Conversely, UMs may experience therapeutic failure due to rapid clearance of the drug.[11] Therefore, using lansoprazole and measuring the formation of 5-hydroxy lansoprazole allows for in vivo phenotyping of an individual's CYP2C19 status, which can guide personalized medicine approaches.[10]

The metabolic ratio of the parent drug (lansoprazole) to its metabolite (5-hydroxy lansoprazole) in plasma serves as a quantitative measure of CYP2C19 activity.[10] A higher ratio indicates slower metabolism and potentially a PM phenotype, while a lower ratio suggests more rapid metabolism, characteristic of an EM or UM phenotype.[10]

Metabolic Pathway of Lansoprazole

The biotransformation of lansoprazole is a multi-pathway process. The primary routes involve hydroxylation by CYP2C19 to form 5-hydroxy lansoprazole and sulfoxidation by CYP3A4 to produce lansoprazole sulfone.[5][7][8][12] These primary metabolites can undergo further biotransformation.[7] The stereoisomers of lansoprazole, R-lansoprazole and S-lansoprazole, exhibit different metabolic preferences, with S-lansoprazole being more favorably metabolized by CYP2C19.[7][9][13]

Lansoprazole_Metabolism lansoprazole Lansoprazole (Racemic Mixture) hydroxy_lansoprazole 5-Hydroxy Lansoprazole lansoprazole->hydroxy_lansoprazole CYP2C19 (Major Pathway) lansoprazole_sulfone Lansoprazole Sulfone lansoprazole->lansoprazole_sulfone CYP3A4 (Minor Pathway) further_metabolites Further Metabolites hydroxy_lansoprazole->further_metabolites lansoprazole_sulfone->further_metabolites

Caption: Metabolic pathway of lansoprazole.

Application in Drug-Drug Interaction (DDI) Studies

Given its reliance on CYP2C19 for clearance, lansoprazole is a sensitive probe substrate for assessing the potential of a new chemical entity to inhibit or induce this enzyme. Regulatory agencies such as the FDA and EMA recommend conducting in vitro and, if necessary, in vivo DDI studies as part of a comprehensive drug development program.[3][4][14][15][16][17]

In Vitro DDI Studies: In vitro experiments using human liver microsomes (HLMs) or recombinant human CYP enzymes are the first step in evaluating DDI potential. By incubating lansoprazole with these systems in the presence and absence of a test compound, researchers can determine if the compound inhibits the formation of 5-hydroxy lansoprazole. A significant decrease in the formation of this metabolite indicates that the test compound is an inhibitor of CYP2C19.

In Vivo DDI Studies: If a significant interaction is observed in vitro, a clinical DDI study is often warranted.[4][15] In such a study, healthy volunteers are administered lansoprazole alone, and then in combination with the investigational drug. Plasma concentrations of lansoprazole and 5-hydroxy lansoprazole are monitored over time. A potent CYP2C19 inhibitor will cause a significant increase in the plasma concentration of lansoprazole and a decrease in the concentration of 5-hydroxy lansoprazole.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Lansoprazole in Human Liver Microsomes

Objective: To determine the rate of formation of 5-hydroxy lansoprazole from lansoprazole in human liver microsomes and to assess the inhibitory potential of a test compound on this reaction.

Materials:

  • Lansoprazole

  • 5-Hydroxy Lansoprazole (as a reference standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Test compound

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of lansoprazole in a suitable organic solvent (e.g., DMSO or methanol).

    • Prepare a stock solution of the test compound.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the potassium phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, pre-incubate HLMs (final concentration typically 0.2-0.5 mg/mL) and the test compound (at various concentrations) in potassium phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding lansoprazole (final concentration typically 1-10 µM) and the NADPH regenerating system.

    • The final incubation volume is typically 200 µL.

    • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the presence of 5-hydroxy lansoprazole using a validated LC-MS/MS method.[18][19]

    • Develop a standard curve for 5-hydroxy lansoprazole to quantify its formation.

  • Data Analysis:

    • Calculate the rate of formation of 5-hydroxy lansoprazole in the presence and absence of the test compound.

    • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of metabolite formation).

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Lansoprazole, HLM, Buffer, etc.) pre_incubate Pre-incubate HLM and Test Compound at 37°C prep_reagents->pre_incubate start_reaction Initiate Reaction with Lansoprazole and NADPH pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate terminate Terminate Reaction (Ice-cold Acetonitrile + IS) incubate->terminate centrifuge Centrifuge to Remove Protein terminate->centrifuge analyze LC-MS/MS Analysis of 5-Hydroxy Lansoprazole centrifuge->analyze

Caption: In Vitro Metabolism Workflow.

Protocol 2: In Vivo Pharmacokinetic Study in Healthy Volunteers

Objective: To evaluate the pharmacokinetic profile of lansoprazole and 5-hydroxy lansoprazole following oral administration and to assess the impact of a co-administered drug on their pharmacokinetics.

Study Design: This is typically a single-center, open-label, two-period, crossover study.

Study Population: Healthy male and female volunteers, aged 18-55 years. Subjects should be genotyped for CYP2C19 to ensure a balanced representation of different metabolizer statuses.

Procedure:

  • Screening and Enrollment:

    • Screen potential subjects based on inclusion and exclusion criteria.

    • Obtain informed consent.

    • Perform CYP2C19 genotyping.

  • Study Period 1:

    • After an overnight fast, subjects receive a single oral dose of lansoprazole (e.g., 30 mg).[20]

    • Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

    • Process blood samples to obtain plasma and store frozen at -80°C until analysis.

  • Washout Period:

    • A washout period of at least 7 days is observed between study periods.

  • Study Period 2:

    • After an overnight fast, subjects receive the investigational drug for a specified duration (to reach steady-state if it's an inducer or inhibitor).

    • On the final day of treatment with the investigational drug, subjects receive a single oral dose of lansoprazole.

    • Collect serial blood samples as in Period 1.

  • Bioanalysis:

    • Analyze plasma samples for concentrations of lansoprazole and 5-hydroxy lansoprazole using a validated LC-MS/MS method.[18][19]

  • Pharmacokinetic Analysis:

    • Calculate the following pharmacokinetic parameters for both lansoprazole and 5-hydroxy lansoprazole using non-compartmental analysis:

      • Cmax (Maximum plasma concentration)

      • Tmax (Time to reach Cmax)

      • AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)

      • AUC0-inf (Area under the plasma concentration-time curve from time 0 to infinity)

      • t1/2 (Elimination half-life)

    • Calculate the metabolite-to-parent drug ratio (AUC of 5-hydroxy lansoprazole / AUC of lansoprazole).

  • Statistical Analysis:

    • Compare the pharmacokinetic parameters of lansoprazole and 5-hydroxy lansoprazole between the two study periods to assess the significance of any drug-drug interaction.

In_Vivo_Workflow cluster_screening Subject Recruitment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis screen Screen and Enroll Healthy Volunteers genotype CYP2C19 Genotyping screen->genotype dose1 Administer Lansoprazole genotype->dose1 sample1 Serial Blood Sampling dose1->sample1 washout Washout Period sample1->washout dose2 Administer Investigational Drug + Lansoprazole washout->dose2 sample2 Serial Blood Sampling dose2->sample2 bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS) sample2->bioanalysis pk_analysis Pharmacokinetic and Statistical Analysis bioanalysis->pk_analysis

Caption: In Vivo Pharmacokinetic Study Workflow.

Data Presentation and Interpretation

The results of these studies should be presented clearly and concisely. For in vitro studies, a table summarizing the IC50 values of the test compound against CYP2C19-mediated 5-hydroxy lansoprazole formation is essential. For in vivo studies, a table comparing the key pharmacokinetic parameters of lansoprazole and 5-hydroxy lansoprazole with and without the co-administered drug is standard.

Table 1: Example of In Vivo DDI Study Results

Pharmacokinetic ParameterLansoprazole Alone (Mean ± SD)Lansoprazole + Inhibitor (Mean ± SD)Geometric Mean Ratio (90% CI)
Lansoprazole
Cmax (ng/mL)1050 ± 3502100 ± 7002.0 (1.8 - 2.2)
AUC0-inf (ng·h/mL)3500 ± 120010500 ± 36003.0 (2.7 - 3.3)
t1/2 (h)1.5 ± 0.54.5 ± 1.5-
5-Hydroxy Lansoprazole
Cmax (ng/mL)110 ± 4035 ± 150.32 (0.28 - 0.36)
AUC0-inf (ng·h/mL)320 ± 110100 ± 350.31 (0.27 - 0.35)

Interpretation: In this example, the co-administration of the inhibitor led to a 2-fold increase in lansoprazole Cmax and a 3-fold increase in its AUC. Concurrently, the Cmax and AUC of 5-hydroxy lansoprazole were significantly reduced. This pattern is a clear indication of potent CYP2C19 inhibition by the co-administered drug.

Conclusion: An Indispensable Tool in Modern Drug Development

5-hydroxy lansoprazole has firmly established its place as a critical tool in the armamentarium of drug metabolism and pharmacokinetic scientists. Its utility as a specific biomarker for CYP2C19 activity allows for robust in vitro and in vivo assessments of drug-drug interaction potential and provides valuable insights into the impact of pharmacogenetics on drug disposition. The protocols and principles outlined in this guide provide a framework for the effective application of 5-hydroxy lansoprazole in advancing our understanding of drug metabolism and contributing to the development of safer and more effective medicines.

References

  • Lansoprazole Pathway, Pharmacokinetics - ClinPGx. Available from: [Link]

  • Delhotal-Landes, B., Flouvat, B., et al. (1993). Clinical pharmacokinetics of lansoprazole. Clinical Pharmacokinetics, 25(5), 359-373. Available from: [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Available from: [Link]

  • Liu, G., et al. (2009). The effect of CYP2C19 activity on pharmacokinetics of lansoprazole and its active metabolites in healthy subjects. Xenobiotica, 39(1), 33-39. Available from: [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. Available from: [Link]

  • Miura, M., et al. (2004). Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes. British Journal of Clinical Pharmacology, 58(6), 639-646. Available from: [Link]

  • Kim, K. A., et al. (2003). Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine. British Journal of Clinical Pharmacology, 55(5), 499-506. Available from: [Link]

  • U.S. Food and Drug Administration. (2020). In Vivo Drug-Drug Interaction Studies — Study Design, Data Analysis, and Clinical Implications Guidance for Industry. Available from: [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. Federal Register. Available from: [Link]

  • Lima, J. J., et al. (2021). Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine. Expert Opinion on Drug Metabolism & Toxicology, 17(10), 1175-1193. Available from: [Link]

  • Gumus, E., et al. (2012). Evaluation of lansoprazole as a probe for assessing cytochrome P450 2C19 activity and genotype-phenotype correlation in childhood. European Journal of Clinical Pharmacology, 68(4), 427-434. Available from: [Link]

  • European Medicines Agency. Non-clinical: pharmacokinetics and toxicokinetics. Available from: [Link]

  • Clinical Pharmacogenetics Implementation Consortium (CPIC). CPIC Guideline for Proton Pump Inhibitors and CYP2C19. Available from: [Link]

  • European Medicines Agency. (2014). Guideline on the pharmacokinetic and clinical evaluation of modified release dosage forms. Available from: [Link]

  • Li, G., et al. (2009). Pharmacokinetic properties of lansoprazole (30-mg enteric-coated capsules) and its metabolites: a single-dose, open-label study in healthy Chinese male subjects. Current Therapeutic Research, 70(3), 190-201. Available from: [Link]

  • European Medicines Agency. Clinical pharmacology and pharmacokinetics. Available from: [Link]

  • Synapse. 5-Hydroxy Lansoprazole Sulfide. Available from: [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available from: [Link]

  • ResearchGate. Figure. Plasma concentration-time profiles of lansoprazole, 5-hydroxy... Available from: [Link]

  • Regulations.gov. Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Available from: [Link]

  • Wu, S. L., et al. (2011). [Study on pharmacokinetics of lansoprozole in concentration of blood plasma healthy volunteers intravenous infusion by improved HPLC]. Sheng Wu Yi Xue Gong Cheng Xue Za Zhi, 28(2), 300-304. Available from: [Link]

  • van der Wouden, C. H., et al. (2019). Pharmacogenetic-Pharmacokinetic Interactions in Drug Marketing Authorization Applications via the European Medicines Agency Between 2014 and 2017. Clinical Pharmacology & Therapeutics, 105(4), 986-995. Available from: [Link]

  • Li, X., et al. (2020). Pharmacodynamics and Pharmacokinetics of a New Type of Compound Lansoprazole Capsule in Gastric Ulcer Rats and Beagle Dogs: Importance of Adjusting Oxidative Stress and Inflammation. Molecules, 25(15), 3358. Available from: [Link]

  • ResearchGate. Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes. Available from: [Link]

  • U.S. Food and Drug Administration. (2002). Clinical Pharmacology Biopharmaceutics Review(s). Available from: [Link]

  • Kostolanská, K., et al. (2019). Determination of lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone in human plasma for CYP2C19 and CYP3A4 phenotyping. Chemical Papers, 73(12), 2955-2963. Available from: [Link]

  • Faure, S., et al. (2001). Pharmacokinetic-pharmacodynamic study of oral lansoprazole in children. Clinical Pharmacology & Therapeutics, 69(5), 354-361. Available from: [Link]

  • ResearchGate. Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes. Available from: [Link]

  • Google Patents. KR101301872B1 - Methods of analyzing cyp2c19 genotype for predicting pharmacokinetics of lansoprazole.
  • PathWhiz. Lansoprazole Metabolism Pathway (old). Available from: [Link]

  • Shin, J. M., & Kim, N. (2013). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility, 19(1), 25-35. Available from: [Link]

  • U.S. Food and Drug Administration. NDA 21-566/S-001 Page 3. Available from: [Link]

  • Al-Kasas, A., et al. (2020). Formulation Development, Process Optimization, and In Vitro Characterization of Spray-Dried Lansoprazole Enteric Microparticles. AAPS PharmSciTech, 21(4), 118. Available from: [Link]

  • SciSpace. (2018). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. Available from: [Link]

  • ResearchGate. (2018). analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. Available from: [Link]

  • Bentham Open Archives. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. Available from: [Link]

Sources

Troubleshooting & Optimization

resolving 5-hydroxy lansoprazole potassium salt degradation issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Hydroxy Lansoprazole Potassium Salt

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in solution. As a metabolite of lansoprazole, a widely used proton pump inhibitor, its stability characteristics are of paramount importance for accurate experimental outcomes.[1] This guide provides field-proven insights and systematic protocols to diagnose and resolve common degradation challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of this compound in solution.

Q1: My solution of this compound is rapidly turning yellow/brown and showing multiple peaks on my chromatogram. What is happening?

This is a classic sign of degradation. Lansoprazole and its derivatives, including the 5-hydroxy metabolite, are members of the substituted benzimidazole class, which are notoriously unstable in acidic and even neutral aqueous solutions.[2][3] The core structure is highly susceptible to acid-catalyzed rearrangement and degradation, leading to discoloration and the formation of multiple degradation products.[4][5]

Q2: What is the primary cause of this degradation?

The most significant factor is pH . The rate of decomposition increases dramatically with decreasing pH.[2] For the parent compound, lansoprazole, the half-life in a solution at room temperature is approximately 30 minutes at pH 5, but extends to about 18 hours at pH 7.[2] Therefore, maintaining a sufficiently alkaline environment is the single most critical factor for stability. Other contributing factors include oxidation, heat, and the presence of incompatible excipients.[6][7]

Q3: What is the ideal pH range to maintain the stability of my solution?

To ensure stability, solutions should be prepared and maintained at an alkaline pH, typically between pH 8.0 and 9.0 . A freshly prepared 0.1 M solution of sodium bicarbonate, a common stabilizer, has a pH of around 8.3, which is often suitable.[2] Always verify the pH of your final solution with a calibrated meter.

Q4: What solvents are recommended for preparing a stock solution?

5-hydroxy lansoprazole, similar to its parent compound, is practically insoluble in water and sparingly soluble in ethanol.[2] For analytical purposes, stock solutions are often prepared by first dissolving the compound in a small amount of an organic solvent like HPLC-grade methanol or acetonitrile, and then diluting with an appropriate alkaline aqueous buffer.[7][8] A 50:50 (v/v) mixture of acetonitrile and water is a common diluent for creating working solutions.[7]

Q5: Can I heat the solution to aid dissolution?

Heating should be avoided. While lansoprazole is relatively stable to thermal stress in its solid form, heating it in solution—especially under neutral or acidic conditions—will significantly accelerate hydrolytic degradation.[6][7] If dissolution is slow, use sonication in a controlled temperature bath. Dissolution temperatures should preferably not exceed 50°C.[9]

In-Depth Troubleshooting Guide

If you are experiencing unexpected degradation, follow this systematic guide to identify and rectify the issue.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for diagnosing stability issues.

TroubleshootingWorkflow cluster_0 Start: Degradation Observed cluster_1 Primary Investigation cluster_2 Secondary Investigation cluster_3 Formulation-Specific Check cluster_4 Resolution Start Problem: Rapid loss of parent peak and/or appearance of new peaks in HPLC. Check_pH Step 1: Verify pH Is the solution pH > 8.0? Start->Check_pH Check_Solvent Step 2: Evaluate Solvents Are solvents HPLC-grade and de-gassed? Check_pH->Check_Solvent Yes Resolved Solution Stabilized Check_pH->Resolved No. Adjust pH with alkaline buffer. Re-analyze. Check_Oxidation Step 3: Control for Oxidation Using inert gas? Antioxidants? Check_Solvent->Check_Oxidation Yes Check_Solvent->Resolved No. Use high-purity, de-gassed solvents. Re-analyze. Check_Environment Step 4: Assess Environment Protected from light? Temp controlled? Check_Oxidation->Check_Environment Yes Check_Oxidation->Resolved No. Work under N2/Ar. Consider antioxidants. Re-analyze. Check_Excipients Step 5: Check Excipients (If applicable) Any acidic components? Check_Environment->Check_Excipients Yes Check_Environment->Resolved No. Use amber vials. Work at RT or below. Re-analyze. Check_Excipients->Resolved Yes. Issue likely resolved. Check_Excipients->Resolved No. Perform compatibility study. Isolate/replace incompatible excipient. Re-analyze.

Caption: Systematic workflow for troubleshooting degradation.

Step 1: Verify and Control Solution pH

Causality: The sulfinyl group linking the benzimidazole and pyridine rings is the primary site of acid-mediated degradation. Protons catalyze a molecular rearrangement, leading to the breakdown of the active compound.

Actionable Steps:

  • Calibrate your pH meter immediately before use.

  • Measure the pH of your final solution. It must be in the alkaline range (ideally > 8.0).

  • If the pH is low, remake the solution using an alkaline buffer (e.g., sodium bicarbonate, ammonium bicarbonate). Do not attempt to adjust the pH of a degraded solution with a strong base, as this can cause different, base-catalyzed degradation.[5][7]

pH Level Approximate Half-Life of Lansoprazole (Parent Drug) at RT Stability Implication
5.0~30 minutes[2]Extremely Unstable
7.0~18 hours[2]Moderately Unstable
> 8.0Significantly ExtendedRecommended Range
Table 1: Impact of pH on the stability of lansoprazole in aqueous solution.
Step 2: Evaluate Solvent and Buffer Composition

Causality: While the compound has poor aqueous solubility, the choice of co-solvent and buffer is critical. Some buffer salts can catalyze degradation. For instance, studies have shown that phosphate buffers can accelerate degradation compared to sodium bicarbonate or water alone.[10] Additionally, low-grade solvents may contain acidic impurities or peroxides that initiate degradation.

Actionable Steps:

  • Always use HPLC-grade or higher purity solvents.

  • If possible, choose a buffer system known to be compatible. Ammonium acetate and ammonium bicarbonate are commonly used in LC-MS applications and help maintain a stable pH.[4][7]

  • De-gas all aqueous buffers and solvents prior to use to remove dissolved oxygen, which can participate in oxidative degradation.

Component Recommendation Rationale
Aqueous Buffer 10 mM Ammonium Bicarbonate or Sodium Bicarbonate (pH > 8.0)Provides necessary alkalinity and is generally inert.[2][5][11]
Organic Co-Solvent HPLC-Grade Acetonitrile or MethanolHigh purity minimizes reactive contaminants. Commonly used in validated analytical methods.[7][8]
Avoid Phosphate Buffers, Citrate BuffersHave been shown to accelerate the degradation of proton pump inhibitors.[10]
Table 2: Recommended solvent and buffer systems for preparing solutions.
Step 3: Control for Oxidative Degradation

Causality: The sulfide moiety in the lansoprazole structure is susceptible to oxidation, which is a known degradation pathway identified in forced degradation studies.[6][7] This can be initiated by dissolved oxygen, metal ion contaminants, or peroxides in solvents.

Actionable Steps:

  • Prepare solutions under an inert atmosphere (e.g., in a glovebox or by purging the vessel with nitrogen or argon gas).

  • Store prepared solutions under a blanket of inert gas.

  • If compatible with your experimental design, consider adding a small amount of an antioxidant.

Simplified Degradation Pathway

The following diagram outlines the main environmental triggers that lead to the degradation of the core structure.

DegradationPathway cluster_triggers Degradation Triggers Compound 5-Hydroxy Lansoprazole (Stable in Alkaline Solution) Degradation Molecular Rearrangement & Breakdown Compound->Degradation Acid Acidic pH (H+) (Primary Pathway) Acid->Degradation Catalyzes Oxidation Oxidizing Agents (O2) (Secondary Pathway) Oxidation->Degradation Initiates Products Formation of Multiple Degradation Products (DPs) Degradation->Products

Caption: Major triggers for compound degradation in solution.

Key Experimental Protocols

Protocol 1: Preparation of a Stabilized Analytical Stock Solution (1 mg/mL)

This protocol is designed to create a reasonably stable stock solution for analytical method development or short-term experiments.

  • Preparation: Work in a well-ventilated fume hood. Use amber glass vials to protect from light.

  • Weighing: Accurately weigh 10 mg of this compound into a 10 mL amber volumetric flask.

  • Initial Dissolution: Add ~2 mL of HPLC-grade methanol or acetonitrile to the flask. Gently swirl or sonicate at room temperature until the solid is fully dissolved.

  • Buffering: Prepare a 10 mM ammonium bicarbonate solution in Milli-Q water and adjust the pH to 8.5 using dilute ammonium hydroxide.

  • Dilution: Slowly dilute the solution in the volumetric flask to the 10 mL mark with the pH 8.5 ammonium bicarbonate buffer.

  • Mixing & Storage: Cap the flask and invert it 10-15 times to ensure homogeneity. If not for immediate use, store the solution at 2-8°C. For best results, use within 24-48 hours.

Protocol 2: General Purpose RP-HPLC Method for Stability Monitoring

This method provides a starting point for separating the parent compound from its potential degradation products.

Parameter Condition Rationale/Comments
Column C18, 250 mm x 4.6 mm, 5 µmA standard, robust column for reverse-phase separation of pharmaceutical compounds.[6]
Mobile Phase A 10 mM Ammonium Acetate in water (pH adjusted to 7.0 with dilute NH4OH)Provides good peak shape and is MS-compatible. A neutral pH is a compromise for separation but requires fast run times.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 10% BA broad gradient helps to elute both the parent compound and unknown degradation products.[7]
Flow Rate 1.0 mL/min[6]Typical analytical flow rate.
Column Temp 40°C[7]Elevated temperature can improve peak shape, but keep run times short to minimize on-column degradation.
Detection (UV) 285 nm[4][8]A common wavelength for detecting lansoprazole and its derivatives.
Injection Volume 5-10 µLAdjust based on detector response.
Table 3: Starting parameters for a stability-indicating RP-HPLC method.
Protocol 3: Diagnostic Forced Degradation Study

This study helps confirm if the degradation you observe matches known pathways. It should only be performed by personnel experienced in handling hazardous chemicals.

  • Prepare Solutions: Create four separate 0.1 mg/mL solutions of the compound in a 50:50 acetonitrile/water mixture.

  • Acid Hydrolysis: To one solution, add 0.1 N HCl. Let it stand at room temperature for 1 hour.[7]

  • Base Hydrolysis: To a second solution, add 0.1 N NaOH. Let it stand at room temperature for 1 hour.[7]

  • Oxidative Degradation: To a third solution, add 3% H₂O₂. Let it stand at room temperature for 1 hour.[7]

  • Control: The fourth solution is your control.

  • Analysis: After the incubation period, neutralize the acid and base samples. Analyze all four samples using the HPLC method described above. Compare the degradation profiles. If the peaks in your experimental sample match those from the acid or oxidative stress conditions, it strongly indicates the root cause of your problem.

References

  • U.S. Pharmacist. (2015). Lansoprazole 3 mg/mL Oral Suspension. [Link]

  • Journal of Mass Spectrometry. (2017). Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products. [Link]

  • ACS Publications. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. [Link]

  • Ingenta Connect. (2013). Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of. [Link]

  • PubMed. (1999). Effect of various salts on the stability of lansoprazole, omeprazole, and pantoprazole as determined by high-performance liquid chromatography. [Link]

  • Elementary Education Online. (n.d.). Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc. [Link]

  • SciSpace. (2018). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. [Link]

  • Google Patents. (2004). Method of stabilizing lansoprazole.
  • Journal of Applied Pharmaceutical Science. (2021). Effect of various stabilizers on the stability of lansoprazole nanosuspension prepared using high shear homogenization: Preliminary investigation. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Stabilization of a new antiulcer drug (Lansoprazole) in the solid dosage forms. [Link]

  • Rasayan Journal of Chemistry. (2013). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE. [Link]

  • Journal of Pharmaceutical Research and Innovation. (2024). Enhancing Lansoprazole Formulations: Addressing Acid Labile Challenges via Enteric Coating Techniques to Improve Therapeutic Eff. [Link]

  • ResearchGate. (n.d.). Drug -Excipient compatibility study. [Link]

  • Scholars Research Library. (n.d.). Formulation and evaluation of lansoprazole orodispersable tablets using novel excipients. [Link]

  • Scirp.org. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. [Link]

  • Pharmazie. (2013). Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of 3H-benzimidazole-2-thiones and 3H-benzimidazol-2-ones. [Link]

Sources

Technical Support Center: Enhancing the Experimental Stability of 5-Hydroxy Lansoprazole Potassium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-hydroxy lansoprazole potassium salt. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for maintaining the stability of this compound during experimental procedures. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and address stability challenges, ensuring the integrity and reliability of your results.

5-Hydroxy lansoprazole, a metabolite of the proton pump inhibitor (PPI) lansoprazole, shares the characteristic instability of the benzimidazole class in acidic environments.[1][2][3] The potassium salt form enhances solubility, but the inherent susceptibility to degradation in the presence of protons remains a critical experimental consideration. This guide will walk you through the causality of its instability and provide actionable protocols to mitigate it.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is rapidly degrading. What is the most likely cause?

A1: The most probable cause of degradation is exposure to an acidic environment. Like its parent compound, lansoprazole, 5-hydroxy lansoprazole is highly unstable in acidic aqueous solutions.[4][5] The degradation rate accelerates significantly as the pH drops below neutral.[4][5][6] At a pH of 5, the half-life of lansoprazole in solution at room temperature is approximately 30 minutes, whereas at pH 7, it extends to about 18 hours.[4] This acid-catalyzed degradation is a hallmark of the benzimidazole sulfoxide structure.

Q2: What is the optimal pH range for working with this compound in solution?

A2: To ensure stability, you should maintain a basic (alkaline) pH, ideally between 8.0 and 8.5.[4] Many successful stability studies with lansoprazole have utilized an 8.4% sodium bicarbonate solution as a vehicle to maintain an alkaline environment.[7][8][9][10][11]

Q3: Can I dissolve this compound in water?

A3: While the potassium salt is more water-soluble than the free base, dissolving it directly in unbuffered water is risky. Depending on the quality of the water and dissolved CO2, the pH may be slightly acidic or neutral, which is not optimal for long-term stability. It is best practice to dissolve it in a pre-alkalinized solvent system.

Q4: How should I store my stock solutions of this compound?

A4: Stock solutions should be stored under refrigerated conditions (around 4°C) and protected from light.[8][9][10][11][12] Studies on lansoprazole have shown that refrigeration significantly extends its stability compared to room temperature.[8][9][11][12] For instance, one study found that a lansoprazole suspension was stable for up to 7 days under refrigeration but only for 48 hours at room temperature.[8][11] Using amber-colored containers is also recommended to prevent photodegradation.[8][9][10]

Troubleshooting Guide

Issue 1: Rapid Degradation in Aqueous Buffers
  • Symptom: HPLC analysis shows a rapid decrease in the parent peak of this compound and the appearance of new peaks corresponding to degradation products.

  • Root Cause: The buffer system is likely acidic or not sufficiently buffered to maintain an alkaline pH. Common buffers like phosphate-buffered saline (PBS) can have a pH around 7.4, which may not be optimal. Citrate and acetate buffers are acidic and should be avoided.[13]

  • Solution:

    • Buffer Selection: Switch to an alkaline buffer system. An 8.4% sodium bicarbonate solution is a well-documented choice for stabilizing lansoprazole.[7][8][9][10][11] Alternatively, a phosphate buffer adjusted to a pH of 7.5-8.5 can be used.

    • pH Verification: Always measure the pH of your final solution after dissolving the this compound to ensure it remains in the desired alkaline range.

    • Fresh Preparation: Prepare solutions fresh whenever possible.

Issue 2: Inconsistent Results in Cell-Based Assays
  • Symptom: High variability in experimental results when treating cells with this compound.

  • Root Cause: The cell culture medium may be acidic or become acidic over time due to cellular metabolism. Standard cell culture media are often buffered around pH 7.2-7.4, and the CO2 environment in an incubator can further lower the pH. This can lead to the degradation of the compound before it can exert its biological effect.

  • Solution:

    • Minimize Incubation Time: Reduce the time the compound is in the acidic medium as much as possible.

    • Alkaline Dosing Solution: Prepare a concentrated stock solution in a stable, alkaline vehicle. Dilute it into the cell culture medium immediately before adding it to the cells.

    • pH Monitoring: If feasible for your experimental setup, monitor the pH of the cell culture medium during the experiment.

Issue 3: Compound Precipitation
  • Symptom: The dissolved this compound precipitates out of solution.

  • Root Cause: This can be due to a change in pH towards the pKa of the compound, reducing its solubility, or due to the use of an inappropriate co-solvent.

  • Solution:

    • Maintain Alkaline pH: Ensure the pH of the solution remains consistently alkaline, as this will keep the compound in its more soluble salt form.

    • Solvent Selection: If a co-solvent is necessary, sparingly soluble options in ethanol can be considered.[4] However, always perform a small-scale solubility test first. Avoid acidic co-solvents.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound.

  • Prepare the Vehicle: Weigh out 8.4 grams of sodium bicarbonate and dissolve it in 100 mL of HPLC-grade water to create an 8.4% sodium bicarbonate solution.

  • Weigh the Compound: Accurately weigh the desired amount of this compound.

  • Dissolution: Add the 8.4% sodium bicarbonate solution to the weighed compound to achieve the final concentration of 10 mg/mL.

  • Mixing: Gently vortex or sonicate until the compound is fully dissolved.

  • Storage: Store the stock solution in an amber vial at 4°C. It is recommended to use the solution within 7 days.[8][11]

Protocol 2: Stability Testing by HPLC

This protocol outlines a basic stability study to assess the degradation of this compound under specific conditions.

  • Sample Preparation: Prepare the this compound solution in the desired vehicle (e.g., different buffers, cell culture media).

  • Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution, dilute it to a suitable concentration with the mobile phase, and inject it into the HPLC system.

  • Incubation: Store the remaining solution under the desired experimental conditions (e.g., room temperature, 37°C, refrigerated).

  • Subsequent Time Points: At predefined intervals (e.g., 1, 2, 4, 8, 24 hours), take further aliquots, dilute them, and analyze by HPLC.

  • Data Analysis: Quantify the peak area of the this compound at each time point. Calculate the percentage of the compound remaining relative to the T=0 sample. A solution is generally considered stable if it retains at least 90% of its initial concentration.[7][9]

Data Presentation

ParameterRecommended ConditionRationale
pH 8.0 - 8.5Prevents acid-catalyzed degradation.[4]
Storage Temperature 4°C (Refrigerated)Slows down the degradation kinetics.[8][9][11][12]
Light Exposure Protect from light (use amber vials)Minimizes photodegradation.[8][9][10][14]
Recommended Vehicle 8.4% Sodium Bicarbonate SolutionProvides a stable alkaline environment.[7][8][9][10][11]
Short-term Stability (Room Temp) < 48 hoursSignificant degradation may occur beyond this time.[8][11]
Short-term Stability (Refrigerated) Up to 7 daysRefrigeration extends stability.[8][11]

Visualizing Degradation and Stability

Acid-Catalyzed Degradation Pathway

5-Hydroxy Lansoprazole K+ Salt 5-Hydroxy Lansoprazole K+ Salt Protonation Protonation 5-Hydroxy Lansoprazole K+ Salt->Protonation Acidic Conditions (H+) Unstable Intermediate Unstable Intermediate Protonation->Unstable Intermediate Rearrangement Degradation Products Degradation Products Unstable Intermediate->Degradation Products

Caption: Acid-catalyzed degradation of this compound.

Experimental Workflow for Ensuring Stability

cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Analysis Prepare Alkaline Vehicle Prepare Alkaline Vehicle Dissolve Compound Dissolve Compound Prepare Alkaline Vehicle->Dissolve Compound Verify pH (8.0-8.5) Verify pH (8.0-8.5) Dissolve Compound->Verify pH (8.0-8.5) Store at 4°C, Protected from Light Store at 4°C, Protected from Light Verify pH (8.0-8.5)->Store at 4°C, Protected from Light Use Freshly Prepared Solution Use Freshly Prepared Solution Store at 4°C, Protected from Light->Use Freshly Prepared Solution Minimize Exposure to Acidic Media Minimize Exposure to Acidic Media Use Freshly Prepared Solution->Minimize Exposure to Acidic Media Monitor for Precipitation Monitor for Precipitation Minimize Exposure to Acidic Media->Monitor for Precipitation Perform HPLC Analysis Perform HPLC Analysis Monitor for Precipitation->Perform HPLC Analysis Quantify Parent Compound Quantify Parent Compound Perform HPLC Analysis->Quantify Parent Compound Assess Degradation Assess Degradation Quantify Parent Compound->Assess Degradation

Caption: Workflow for maintaining stability during experiments.

References

  • DiGiacinto, J. L., et al. (2000). Stability of suspension formulations of lansoprazole and omeprazole stored in amber-colored plastic oral syringes. Annals of Pharmacotherapy, 34(5), 600-605. [Link]

  • Kupiec, T. C., et al. (2010). Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures. International Journal of Pharmaceutical Compounding, 14(3), 244-246. [Link]

  • Allen, L. V. Jr. (2015). Lansoprazole 3 mg/mL Oral Suspension. U.S. Pharmacist, 40(12), 52-53. [Link]

  • DiGiacinto, J. L., et al. (2000). Stability of suspension formulations of lansoprazole and omeprazole stored in amber-colored plastic oral syringes. Annals of Pharmacotherapy, 34(5), 600-605. [Link]

  • PCCA. (2018). Physicochemical stability of lansoprazole 3 mg/mL and 10 mg/mL oral suspensions in SuspendIt®. [Link]

  • Reddy, G. S., et al. (2013). A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 51(8), 735-742. [Link]

  • Nagarajan, B., et al. (2022). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. International Journal of Engineering, Science and Technology, 6(3). [Link]

  • Abu Hammad, A. M., et al. (2016). Assessment of the Pharmacopeial Analytical Methodologies in the Dissolution Test of Enteric-Coated Lansoprazole Preparations. Journal of Pharmaceutical Innovation, 11(2), 156-163. [Link]

  • Abu-Nameh, E. M., et al. (2005). An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile. Journal of the Chinese Chemical Society, 52(4), 759-768. [Link]

  • Sachs, G., et al. (2006). The Chemically Elegant Proton Pump Inhibitors. Digestive Diseases and Sciences, 51(8), 1347-1354. [Link]

  • Abdel-Kader, H., et al. (2002). Effect of various salts on the stability of lansoprazole, omeprazole, and pantoprazole as determined by high-performance liquid chromatography. Drug Development and Industrial Pharmacy, 28(9), 1089-1096. [Link]

  • Shah, S., et al. (2014). Stabilization of a new antiulcer drug (Lansoprazole) in the solid dosage forms. AAPS PharmSciTech, 15(1), 16-24. [Link]

  • Shin, J. M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors. Current Gastroenterology Reports, 10(6), 528-534. [Link]

  • Huber, R., et al. (1995). Review article: the continuing development of proton pump inhibitors with particular reference to pantoprazole. Alimentary Pharmacology & Therapeutics, 9(4), 363-378. [Link]

  • Rocher, A., et al. (2012). Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of. Journal of the Brazilian Chemical Society, 23(1), 136-145. [Link]

  • CN1683367A - Process for preparing lansoprazole sodium salt - Google Patents. (n.d.).
  • Melkoumov, A., et al. (2011). Quality evaluation of extemporaneous delayed-release liquid formulations of lansoprazole. American Journal of Health-System Pharmacy, 68(14), 1346-1353. [Link]

  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. International Journal of Chemistry, 4(1), 145. [Link]

  • Selenka, M., et al. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. Journal of the American Society for Mass Spectrometry, 32(7), 1734-1744. [Link]

  • Ramulu, K., et al. (2013). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE. Rasayan Journal of Chemistry, 6(4), 274-283. [Link]

Sources

troubleshooting poor chromatographic peak shape for 5-hydroxy lansoprazole

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Poor Chromatographic Peak Shape for 5-Hydroxy Lansoprazole

Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for poor chromatographic peak shape of 5-hydroxy lansoprazole, a primary active metabolite of lansoprazole.[1][2] As a substituted benzimidazole, its chemical properties present unique challenges in achieving optimal peak symmetry during HPLC analysis.[3] This resource offers a logical, step-by-step approach to diagnosing and resolving common issues, from peak tailing and fronting to splitting.

Understanding the Analyte: 5-Hydroxy Lansoprazole

5-Hydroxy lansoprazole, like its parent compound, is a basic molecule.[4] Its structure contains nitrogen atoms that can be protonated, making its retention and peak shape highly dependent on the mobile phase pH.[5] Understanding its chemical characteristics is the first step in effective troubleshooting.

Chemical PropertyValue/DescriptionSource
Molecular Formula C16H14F3N3O3S[6][7]
Molecular Weight 385.36 g/mol [6]
Solubility Soluble in Methanol, DMSO. Sparingly soluble in aqueous buffers.[6][8]
Chemical Class Substituted Benzimidazole[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address the most common peak shape problems encountered during the analysis of 5-hydroxy lansoprazole.

Q1: My peak for 5-hydroxy lansoprazole is tailing significantly. What are the likely causes and how can I fix it?

Peak tailing is the most common peak shape issue for basic compounds like 5-hydroxy lansoprazole and is often characterized by an asymmetry factor greater than 1.[9][10] This is typically due to secondary interactions between the analyte and the stationary phase.

Tailing_Troubleshooting start Start: Tailing Peak Observed check_ph Mobile Phase pH Is the mobile phase pH at least 2 pH units away from the analyte's pKa? start->check_ph adjust_ph Adjust Mobile Phase pH Lower pH to 2.5-3.5 to ensure complete protonation and minimize silanol interactions. check_ph:f1->adjust_ph No check_buffer Buffer Strength Is the buffer concentration adequate (typically 10-25 mM)? check_ph:f1->check_buffer Yes end_good Peak Shape Improved adjust_ph->end_good increase_buffer Increase Buffer Concentration This helps to maintain a consistent pH and can mask residual silanol sites. check_buffer:f1->increase_buffer No check_column Column Health Is the column old or has it been exposed to harsh conditions? check_buffer:f1->check_column Yes increase_buffer->end_good replace_column Replace Column Consider a column with high-purity silica and robust end-capping. check_column:f1->replace_column Yes replace_column->end_good

Caption: Initial troubleshooting steps for peak tailing.

  • Secondary Silanol Interactions: The primary cause of tailing for basic compounds on silica-based reversed-phase columns is the interaction between the protonated analyte and ionized residual silanol groups (Si-O⁻) on the silica surface.[11][12] These interactions are a form of ion exchange and act as a secondary, undesirable retention mechanism, leading to a tailing peak.[13]

  • Mobile Phase pH: The ionization state of both the 5-hydroxy lansoprazole and the residual silanols is controlled by the mobile phase pH.[5][14]

    • At a low pH (e.g., 2.5-3.5), the amine groups on 5-hydroxy lansoprazole will be fully protonated (positively charged).[15] Crucially, at this low pH, the residual silanols on the column packing will be protonated (Si-OH) and therefore neutral, which significantly reduces the unwanted ionic interactions causing the tailing.[16][17]

    • Recommendation: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[18][19] For 5-hydroxy lansoprazole, a mobile phase pH in the range of 2.5 to 3.5 is a good starting point.

  • Buffer Concentration: An inadequate buffer concentration can lead to localized pH shifts on the column, especially at the point of injection, which can exacerbate tailing.[20]

    • Recommendation: Use a buffer concentration of at least 10-25 mM. Buffers like phosphate or formate are commonly used.

  • Column Choice and Health:

    • End-capping: Modern HPLC columns are "end-capped" to reduce the number of accessible silanol groups. However, this end-capping can degrade over time, especially with aggressive mobile phases (high pH, high temperatures), exposing more silanols and increasing tailing.[9]

    • Silica Purity: Columns packed with high-purity silica have a lower concentration of acidic silanol groups, making them more suitable for the analysis of basic compounds.

    • Recommendation: If adjusting the mobile phase doesn't resolve the issue, the column may be the problem.[21] Replace it with a new, high-purity, end-capped C18 or C8 column.

Q2: I'm observing peak fronting for 5-hydroxy lansoprazole. What does this indicate?

Peak fronting, where the peak is asymmetrical with a leading edge[10], is less common than tailing but can still occur.

CauseExplanationRecommended Action
Sample Overload Injecting too much sample mass onto the column can saturate the stationary phase, leading to a fronting peak.[9][20]Reduce the injection volume or dilute the sample.[21]
Poor Sample Solubility If the sample is not fully dissolved in the mobile phase, or if the injection solvent is much stronger than the mobile phase, it can cause peak distortion.Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is needed for solubility, inject the smallest possible volume.
Low Column Temperature In some cases, low temperatures can lead to poor mass transfer kinetics, which can manifest as fronting.Increase the column temperature in small increments (e.g., 5 °C) to see if the peak shape improves. A common operating range is 30-40 °C.
Q3: My 5-hydroxy lansoprazole peak is split or has a shoulder. How do I troubleshoot this?

Split peaks can be one of the more challenging issues to diagnose as they can stem from both chemical and mechanical problems.[10][22]

Split_Peak_Troubleshooting start Start: Split Peak Observed check_precolumn Pre-Column Issue Is there a blockage or void in the guard column or column inlet frit? start->check_precolumn check_injection Injection Solvent Is the sample solvent significantly stronger than the mobile phase? start->check_injection check_ph_pka pH near pKa Is the mobile phase pH close to the analyte's pKa? start->check_ph_pka check_chelation Metal Chelation Could the analyte be interacting with metal ions in the system? start->check_chelation action_precolumn Action: Remove Guard Column & Re-inject. If resolved, replace guard column. If not, check column inlet. check_precolumn:f1->action_precolumn Yes/Maybe action_precolumn->check_injection end_good Peak Shape Restored action_precolumn->end_good action_injection Action: Prepare sample in mobile phase or a weaker solvent. check_injection:f1->action_injection Yes action_injection->end_good action_ph_pka Action: Adjust pH to be at least 2 units away from the pKa. check_ph_pka:f1->action_ph_pka Yes action_ph_pka->end_good action_chelation Action: Add a small amount of a chelating agent (e.g., EDTA) to the mobile phase. check_chelation:f1->action_chelation Yes/Maybe action_chelation->end_good

Caption: Diagnostic workflow for split peaks.

  • Physical Obstructions: A common cause of peak splitting is a physical disruption of the chromatographic bed at the head of the column or in the guard column.[22] This can create two different flow paths for the sample, resulting in a split peak.

    • Recommendation: First, remove the guard column (if used) and re-inject. If the peak shape is restored, replace the guard column. If the problem persists, the analytical column itself may have a void at the inlet. Reversing and flushing the column (if permitted by the manufacturer) can sometimes resolve this, but replacement is often necessary.

  • Injection Solvent Mismatch: Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause the sample to spread out on the column before the gradient begins, leading to a distorted or split peak.

    • Recommendation: Always try to dissolve your sample in the initial mobile phase.

  • Mobile Phase pH near Analyte pKa: If the mobile phase pH is very close to the pKa of 5-hydroxy lansoprazole, the analyte can exist in both its ionized and non-ionized forms.[18][23] These two forms will have different retention times, which can result in a broadened or split peak.

    • Recommendation: As with tailing, ensure the mobile phase pH is at least 2 units away from the analyte's pKa to ensure it exists in a single ionic state.

  • Metal Chelation: Some molecules can interact with trace metal ions present in the HPLC system (e.g., from stainless steel frits, tubing, or even the stationary phase itself).[24][25][26] This can lead to secondary interactions and distorted peak shapes.

    • Recommendation: If other troubleshooting steps fail, consider adding a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase (e.g., 0.1 mM).[27] This can bind to the metal ions and prevent them from interacting with your analyte.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment
  • Prepare Buffers: Prepare separate aqueous buffer solutions at different pH values (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer system like phosphate or formate.

  • Mobile Phase Preparation: Mix the prepared aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio. For example, a common starting point for lansoprazole and its metabolites is a gradient elution with a mobile phase consisting of a phosphate buffer and acetonitrile.[28]

  • Equilibration: Equilibrate the column with the new mobile phase for at least 10-15 column volumes.

  • Injection and Analysis: Inject the 5-hydroxy lansoprazole standard and observe the peak shape.

  • Optimization: Compare the peak asymmetry at each pH and select the pH that provides the most symmetrical peak.

Protocol 2: Column Flushing and Regeneration
  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Strong Solvent Wash: Flush the column with a series of strong solvents to remove strongly retained contaminants. A typical sequence for a reversed-phase column is:

    • Mobile phase (without buffer)

    • 100% Water (HPLC grade)

    • Isopropanol

    • Methylene Chloride (if compatible with your column)

    • Isopropanol

    • 100% Water (HPLC grade)

    • Mobile phase (without buffer)

  • Re-equilibration: Re-equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Test Injection: Inject a standard to check if the peak shape has improved.

References

  • JOCPR. (n.d.). Development and validation of RP-HPLC method for the estimation of Lansoprazole in tablet dosage form. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Granthaalayah Publications and Printers. (2022). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. Retrieved from [Link]

  • Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2018). ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDIES OF LANSOPRAZOLE BY RP-HPLC. Retrieved from [Link]

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • SciSpace. (2018). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. Retrieved from [Link]

  • Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. Retrieved from [Link]

  • Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • NIH. (n.d.). Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • ResearchGate. (2025). Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column | Request PDF. Retrieved from [Link]

  • Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]

  • (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Allmpus. (n.d.). Lansoprazole 5-Hydroxy Impurity. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). LANSOPROZOLE | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • IJISET. (n.d.). Lansoprazole: A Brief Review of Chemistry, Pharmacology, Clinical Efficacy, and Safety. Retrieved from [Link]

  • PubMed. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Retrieved from [Link]

  • (2016). Assessment of the Pharmacopeial Analytical Methodologies in the Dissolution Test of Enteric-Coated Lansoprazole Preparations. Retrieved from [Link]

  • MicroSolv. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]

  • Obrnuta faza. (n.d.). T1. Poor peak shape. Retrieved from [Link]

  • ResearchGate. (2025). Recent developments in the high-performance chelation ion chromatography of trace metals | Request PDF. Retrieved from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Validation of HPLC and FIA Spectrophotometric Methods for the Determination of Lansoprazole in Pharmaceutical Dosage Forms and. Retrieved from [Link]

  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • NIH. (n.d.). 5-Hydroxy Lansoprazole Potassium salt | C16H13F3KN3O3S | CID 57369203 - PubChem. Retrieved from [Link]

  • YouTube. (2017). HPLC Tips and Troubleshooting 17 - Poor Peak Shape. Retrieved from [Link]

  • Pharmace Research Laboratory. (n.d.). Lansoprazole 5-Hydroxy Impurity. Retrieved from [Link]

Sources

Technical Support Center: Optimization of 5-Hydroxy Lansoprazole Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the bioanalysis of 5-hydroxy lansoprazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction methodologies from complex biological matrices. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and refine your workflows effectively.

Part 1: Foundational Principles & Challenges

The accurate quantification of 5-hydroxy lansoprazole, the primary active metabolite of lansoprazole, is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. However, its extraction from biological matrices like plasma, serum, and urine presents several analytical challenges.

  • Analyte Stability: Lansoprazole and its metabolites are known to be unstable under acidic conditions, readily degrading.[1][2] This necessitates careful pH control throughout the collection, storage, and extraction process.

  • Matrix Complexity: Biological fluids contain a vast array of endogenous components (proteins, lipids, salts, etc.) that can interfere with extraction and analysis. These interferences can manifest as ion suppression or enhancement in mass spectrometry (MS) or as co-eluting peaks in chromatography, compromising data quality.

  • Concentration Range: Metabolite concentrations can span several orders of magnitude, requiring an extraction method that is not only efficient but also provides sufficient pre-concentration to meet the lower limit of quantification (LLOQ) required by the study.[3][4]

Core Decision Workflow for Method Selection

Choosing the right extraction technique is a balance between recovery, cleanliness, throughput, and cost. This diagram outlines the initial decision-making process.

start Goal: Quantify 5-Hydroxy Lansoprazole matrix What is the biological matrix? start->matrix throughput Is high throughput required? matrix->throughput Plasma/Serum lle Liquid-Liquid Extraction (LLE) (Cleaner, Good Recovery) matrix->lle Urine (post-hydrolysis) cleanliness Is ultimate cleanliness needed for low LLOQ? throughput->cleanliness No pp Protein Precipitation (PP) (Fast, High Throughput) throughput->pp Yes cleanliness->lle No spe Solid-Phase Extraction (SPE) (Cleanest, Highest Recovery) cleanliness->spe Yes start Low SPE Recovery q1 Did the analyte fail to bind? start->q1 q2 Was the analyte lost during the wash step? q1->q2 No sol1 Check Load Conditions: - Is sample pH correct? - Is flow rate too high? - Did sorbent dry out after conditioning? q1->sol1 Yes q3 Was the analyte retained during elution? q2->q3 No sol2 Check Wash Solvent: - Is the organic content too high, prematurely eluting the analyte? q2->sol2 Yes sol3 Check Elution Solvent: - Is the solvent too weak? - Is the volume insufficient? q3->sol3 Yes

Sources

Technical Support Center: Synthesis of 5-Hydroxy Lansoprazole Potassium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-hydroxy lansoprazole potassium salt. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in this multi-step synthesis.

Synthesis Overview: The Strategic Pathway

The synthesis of this compound is fundamentally a two-stage process following the preparation of the lansoprazole starting material.

  • Regioselective Hydroxylation: The process begins with the critical step of introducing a hydroxyl group at the C-5 position of the benzimidazole ring of lansoprazole. This transformation is challenging due to the presence of multiple reactive sites on the molecule. The reaction must be selective to avoid hydroxylation at other positions or oxidation of the sensitive sulfoxide moiety.

  • Potassium Salt Formation: The newly introduced 5-hydroxy group has a phenolic character, making it acidic enough to form a salt. This step involves reacting the 5-hydroxy lansoprazole intermediate with a suitable potassium base to yield the final potassium salt, which often possesses improved solubility and stability characteristics.[1][2][3][4]

Overall Synthesis Workflow

cluster_0 Stage 1: Hydroxylation cluster_1 Stage 2: Salt Formation & Purification lansoprazole Lansoprazole hydroxylation Regioselective Hydroxylation lansoprazole->hydroxylation hydroxy_lansoprazole 5-Hydroxy Lansoprazole hydroxylation->hydroxy_lansoprazole salt_formation Salt Formation with Potassium Base hydroxy_lansoprazole->salt_formation crude_salt Crude K+ Salt salt_formation->crude_salt purification Crystallization / Purification crude_salt->purification final_product Purified 5-Hydroxy Lansoprazole K+ Salt purification->final_product

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during synthesis.

Section A: The Hydroxylation Step

Question 1: My hydroxylation reaction shows low conversion of lansoprazole, with a significant amount of starting material remaining. What are the likely causes?

Answer: This is a common challenge often linked to reagent activity, reaction conditions, or substrate purity.

  • Causality - Reagent Potency: The hydroxylating agent is the primary suspect. If you are using an enzymatic approach (e.g., CYP-mediated, inspired by its metabolism) or a chemical oxidant, its activity is paramount.[5][6][7][8] Chemical reagents can degrade upon storage.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use a fresh batch of the hydroxylating agent or titrate an older batch to determine its active concentration.

    • Optimize Temperature: Ensure the reaction is conducted at the optimal temperature. Some hydroxylations require an initial low temperature for reagent addition, followed by a slow warm-up to room temperature or gentle heating. Drastic temperature deviations can halt the reaction or lead to degradation.

    • Check Solvent Purity: Ensure your solvent is anhydrous if the reaction is moisture-sensitive. Water can quench certain reagents or alter the reaction pathway.

    • Increase Reagent Stoichiometry: If reagent quality is confirmed, a modest increase in the molar equivalents (e.g., from 1.1 eq to 1.3 eq) may drive the reaction to completion. Use a stepwise approach to avoid over-oxidation.

Question 2: The reaction is complete, but I have a complex mixture of products, including significant amounts of lansoprazole sulfone and other isomers. How can I improve regioselectivity?

Answer: Poor regioselectivity and side reactions are the principal challenges in this step. The formation of lansoprazole sulfone indicates over-oxidation, while other isomers suggest a lack of selectivity in the C-H activation step.

  • Causality - Reaction Control: The sulfoxide group in lansoprazole is easily oxidized to a sulfone.[9] This side reaction competes directly with the desired hydroxylation. The choice of oxidant and precise control over reaction conditions are critical to favor hydroxylation.

  • Troubleshooting Steps:

    • Select a Milder Oxidant: If using powerful oxidants (e.g., m-CPBA in excess), consider switching to a more controlled system. Some patented processes for similar molecules use milder, more selective reagents.

    • Temperature Control is Critical: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Add the oxidant slowly and maintain cooling to dissipate any exotherm. Overheating often leads to a loss of selectivity and increased sulfone formation.

    • pH Adjustment: The pH of the reaction can influence the reactivity of both the substrate and the reagent. For certain hydroxylations, buffering the reaction medium can dramatically improve selectivity.

    • Protecting Groups: In more challenging cases, a protecting group strategy could be considered, though this adds steps to the synthesis. Protecting the sulfoxide is generally not feasible; therefore, controlling the reaction is the preferred industrial approach.

start Low Yield in Hydroxylation Step q1 TLC/HPLC Analysis: Is Starting Material (SM) Consumed? start->q1 cause1 Root Cause: Inactive Reagent or Sub-optimal Conditions q1->cause1 No cause2 Root Cause: Degradation or Side Reactions q1->cause2 Yes sol1 Action: 1. Use fresh reagent. 2. Verify temperature. 3. Increase reagent stoichiometry. cause1->sol1 sol2 Action: 1. Lower reaction temp. 2. Use milder oxidant. 3. Check pH. cause2->sol2

Caption: Troubleshooting decision tree for low yield in the hydroxylation reaction.

Section B: Potassium Salt Formation

Question 3: During the addition of the potassium base, my product precipitates as a sticky, oily solid instead of a crystalline powder. What's causing this and how can I fix it?

Answer: This issue, often called "oiling out," typically results from poor control over solubility, temperature, or the rate of addition.

  • Causality - Crystallization Kinetics: A crystalline solid forms when molecules have sufficient time to arrange themselves into an ordered lattice. If the product's solubility drops too rapidly upon addition of the base or an anti-solvent, it crashes out of solution as an amorphous, oily precipitate before it can crystallize.

  • Troubleshooting Steps:

    • Slow Down the Addition: Add the potassium base solution (e.g., KOH in ethanol) dropwise over an extended period. This maintains a state of near-saturation, promoting controlled crystal growth rather than rapid precipitation.

    • Maintain Elevated Temperature: Conduct the salt formation at a slightly elevated temperature where the product has higher solubility. This allows the salt to form in solution before being crystallized by slow cooling.

    • Optimize Solvent System: Ensure the chosen solvent system is appropriate. You need a solvent that dissolves the starting 5-hydroxy lansoprazole but has lower solubility for the final potassium salt. A co-solvent system (e.g., ethanol/water, acetone/water) can be effective.[10]

    • Seeding: If you have a small amount of crystalline product from a previous batch, add a few seed crystals to the solution after adding the base. This provides a template for crystal growth and can prevent oiling out.

Question 4: The isolated potassium salt has a high residual solvent content and is difficult to dry. What should I do?

Answer: High residual solvent is often due to the formation of a solvate or inefficient drying methods.

  • Causality - Solvate Formation: The crystalline lattice of the salt may incorporate solvent molecules to form a stable solvate. This is common with solvents like ethanol or acetone.

  • Troubleshooting Steps:

    • Solvent Displacement: Before final filtration, try slurrying the product in a non-polar, volatile solvent like heptane or MTBE. This can help displace the higher-boiling point solvent trapped in the crystal lattice.

    • Drying Technique: Dry the product under a high vacuum at a moderately elevated temperature (e.g., 40-50°C), ensuring the temperature is well below the decomposition point. A nitrogen sweep can also help carry away solvent vapors.

    • Recrystallization: Recrystallize the salt from a different solvent system that is less likely to form a stable solvate.

Section C: Impurity Profiling and Control

Question 5: My final product is contaminated with Lansoprazole Sulfone and Lansoprazole N-Oxide. Where are these coming from?

Answer: These are common process-related impurities that arise from specific reaction conditions during the synthesis of the lansoprazole starting material or the subsequent hydroxylation step.

  • Lansoprazole Sulfone: This is an oxidation product where the sulfoxide sulfur is further oxidized to a sulfone. It primarily forms during the oxidation of lansoprazole sulfide to lansoprazole if the reaction is not controlled, or during the hydroxylation step if the oxidant is too harsh.[9][11]

  • Lansoprazole N-Oxide: This impurity forms on the pyridine ring. Its formation can be favored under acidic conditions (pH < 4) or as a byproduct of certain oxidation reactions.[11][12][13][14]

cluster_main Impurity Formation Pathways lansoprazole Lansoprazole (or Precursor) sulfone Lansoprazole Sulfone lansoprazole->sulfone Over-oxidation (e.g., excess H₂O₂/m-CPBA) n_oxide Lansoprazole N-Oxide lansoprazole->n_oxide Acidic Conditions (pH < 4) or Oxidative side-reaction sulfide Lansoprazole Sulfide lansoprazole->sulfide Reductive Conditions sulfide->lansoprazole Controlled Oxidation (Desired Reaction)

Caption: Key process-related impurities and the conditions that favor their formation.

Troubleshooting & Control:

  • Sulfone Impurity: Strictly control the stoichiometry of the oxidizing agent in all oxidation steps. Use HPLC to monitor the reaction and stop it as soon as the starting material is consumed to prevent over-oxidation. Purification via crystallization is often effective at removing the sulfone.[10]

  • N-Oxide Impurity: Maintain careful pH control during the synthesis of the lansoprazole precursor. Avoid strongly acidic conditions where possible.[12]

Impurity NameCommon SourceMitigation Strategy
Lansoprazole Sulfone Over-oxidation of the sulfoxide group.[9]Precise control of oxidant stoichiometry; lower reaction temperature; purification by crystallization.
Lansoprazole Sulfide Incomplete oxidation of the sulfide precursor.[15]Ensure sufficient oxidant and reaction time; monitor reaction by HPLC.
Lansoprazole N-Oxide Acid-catalyzed side reaction or oxidation byproduct.[12][13]Maintain pH > 4 during relevant steps; choose selective oxidants.
Degradants Exposure to acid, heat, or light.[16][17][18]Work under inert atmosphere; protect from light; use moderate temperatures.

Key Experimental Protocols

Disclaimer: These protocols are for illustrative purposes and require optimization based on laboratory conditions and scale.

Protocol 1: Synthesis of 5-Hydroxy Lansoprazole (Illustrative)
  • Dissolution: Dissolve lansoprazole (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or acetonitrile) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Reagent Addition: Slowly add a solution of a selective hydroxylating agent (e.g., a protected hydroperoxide or a specific enzyme-based system) (1.1 eq) dropwise, maintaining the internal temperature below 5°C.

  • Reaction: Stir the reaction at 0-5°C and monitor its progress by TLC or HPLC every 30 minutes. The reaction may take 2-6 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a mild reducing agent solution (e.g., 10% aqueous sodium thiosulfate).

  • Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the organic solvent under reduced pressure to obtain the crude 5-hydroxy lansoprazole, which can be purified by column chromatography or proceed directly to salt formation.

Protocol 2: Formation of this compound
  • Dissolution: Dissolve the crude or purified 5-hydroxy lansoprazole (1.0 eq) in a minimal amount of a suitable alcohol, such as absolute ethanol, with gentle warming.

  • Base Preparation: In a separate flask, prepare a solution of potassium hydroxide (1.0 eq) in absolute ethanol.

  • Salt Formation: While stirring the 5-hydroxy lansoprazole solution, add the ethanolic KOH solution dropwise.

  • Crystallization: The potassium salt may begin to precipitate during the addition. After the addition is complete, stir the resulting slurry for 1-2 hours, then slowly cool to 0-5°C to maximize precipitation.

  • Isolation: Filter the solid product using a Büchner funnel, wash the filter cake with a small amount of cold ethanol, followed by a wash with a non-polar solvent like diethyl ether or heptane.

  • Drying: Dry the isolated white or off-white solid in a vacuum oven at 40°C to a constant weight.[19]

References

  • ChemicalBook. (n.d.). (S)-Lansoprazole synthesis.
  • Veeprho. (n.d.). Lansoprazole Impurities and Related Compound.
  • Ingenta Connect. (n.d.). Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of.
  • PubMed. (2014). Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of the toxic antioxidants 3H-benzimidazole-2-thiones.
  • ClinPGx. (n.d.). Lansoprazole Pathway, Pharmacokinetics.
  • ResearchGate. (n.d.). Degradation of lansoprazole at different pH.
  • Spectrum of Emerging Sciences. (n.d.). Synthesis of potassium salts from derivatives of natural acids. Retrieved from Spectrum of Emerging Sciences website.
  • PubMed. (2017). Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products.
  • Google Patents. (n.d.). WO2007138468A2 - Processes for the preparation of lansoprazole.
  • NIH. (n.d.). Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine - PMC.
  • PubMed. (2003). Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes.
  • Cayman Chemical. (n.d.). Lansoprazole N-oxide (CAS Number: 213476-12-1).
  • Google Patents. (n.d.). US2407044A - Manufacture of phenols.
  • Biosynth. (n.d.). Lansoprazole N-oxide | 213476-12-1 | IL24840.
  • Allmpus. (n.d.). Lansoprazole 5-Hydroxy Impurity.
  • Pharmace Research Laboratory. (n.d.). Lansoprazole 5-Hydroxy Impurity.
  • ACS Publications. (n.d.). An Improved Process for the Production of Lansoprazole: Investigation of Key Parameters That Influence the Water Content in Final API.
  • Author. (n.d.).
  • Patsnap Eureka. (n.d.). Synthesis method of lansoprazole.
  • Taylor & Francis Online. (2008). Synthesis and Characterization of Metabolites and Potential Impurities of Lansoprazole, an Antiulcerative Drug.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Lansoprazole Sulfide | 103577-40-8. Retrieved from Tokyo Chemical Industry (India) Pvt. Ltd. website.
  • Pharmaffiliates. (n.d.). Lansoprazole-impurities.
  • Alentris Research Pvt. Ltd. (n.d.). Lansoprazole 5-Hydroxy Impurity. Retrieved from Alentris Research Pvt. Ltd. website.
  • CymitQuimica. (n.d.). CAS 213476-12-1: Lansoprazole N-Oxide.
  • OUCI. (n.d.). Determination of lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone in human plasma for CYP2C19 and CYP3A4 p….
  • NOAA. (n.d.). Phenolic Salts - CAMEO Chemicals.
  • Clearsynth. (n.d.). Lansoprazole N-Oxide | CAS No. 213476-12-1.
  • Google Patents. (n.d.). US7622588B2 - Method for the purification of lansoprazole.
  • PubMed. (2006). Hydroxylation of lansoprazole in poor metabolizers of CYP2C19.
  • ResearchGate. (n.d.). Variation of total phenolic compounds versus KCl salt concentration for....
  • NIH. (n.d.). Hydroxylation of lansoprazole in poor metabolizers of CYP2C19 - PMC.
  • Author. (n.d.). Determination of lansoprazole and its metabolites 5' -hydroxy lansoprazole and lansoprazole sulphone in human plasma by reversed-phase HPLC.
  • JOCPR. (n.d.). Development and validation of RP-HPLC method for the estimation of Lansoprazole in tablet dosage form.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 1329613-29-7.
  • MedchemExpress.com. (n.d.). 5-Hydroxylansoprazole (AG1908) | Proton-pump Inhibitor.
  • Author. (2007).
  • New Drug Approvals. (2021). LANSOPRAZOLE.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Omeprazole | Lansoprazole | Potassium Iodate | N-bromosuccinimide | Spectophotometry | Potentiometry And Kinetics. Retrieved from Indian Journal of Pharmaceutical Sciences website.
  • GLP Pharma Standards. (n.d.). Lansoprazole 5-Hydroxy Impurity | CAS No- 131926-98-2; 1329613-29-7 (potassium salt).
  • LGC Standards. (n.d.). This compound.
  • PubChem. (n.d.). This compound | C16H13F3KN3O3S | CID 57369203.
  • SciSpace. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product.

Sources

reducing analytical variability in 5-hydroxy lansoprazole potassium salt bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to reducing analytical variability in the bioanalysis of 5-hydroxy lansoprazole potassium salt. As the primary metabolite of lansoprazole, accurate quantification of this analyte is critical for pharmacokinetic and drug metabolism studies. However, its physicochemical properties present unique challenges that can lead to inconsistent and unreliable data.

This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will move beyond simple procedural lists to explore the underlying scientific principles, empowering you to not only fix current issues but also to proactively prevent future variability.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses overarching questions about bioanalytical variability and the specific challenges associated with 5-hydroxy lansoprazole.

Q1: What are the primary drivers of variability in a bioanalytical LC-MS/MS assay?

A1: Variability in bioassays is multifactorial, stemming from the entire analytical process.[1][2] It can be broadly categorized into three areas:

  • Pre-analytical Variability: Issues arising before the sample is processed, including sample collection, handling, and storage conditions. Analyte stability is a major concern here.

  • Analytical Variability: Factors within the laboratory workflow, such as inconsistencies in sample preparation (e.g., pipetting, extraction), chromatographic conditions (e.g., column aging, mobile phase preparation), and mass spectrometer performance (e.g., source cleanliness, detector fatigue).

  • Biological Variability: Inherent differences in the biological matrix itself (e.g., patient-to-patient variations in plasma composition) that can lead to unpredictable matrix effects.[3]

Controlling these sources requires a systematic approach, beginning with a robustly developed and validated method.[4][5][6]

Q2: Why is 5-hydroxy lansoprazole particularly challenging to analyze reliably?

A2: The difficulty arises from several intrinsic properties of lansoprazole and its metabolites:

  • Chemical Instability: Lansoprazole is a substituted benzimidazole, a class of compounds known for their instability in acidic conditions.[7][8] The molecule can undergo degradation to form sulfide and sulfone impurities.[7][8][9] This instability extends to its metabolites, including 5-hydroxy lansoprazole, and necessitates careful control of pH during sample extraction, storage, and within the chromatographic mobile phase.

  • Metabolite Polarity: The addition of a hydroxyl group makes 5-hydroxy lansoprazole more polar than its parent compound. This can affect its retention on reversed-phase columns and its extraction efficiency from biological matrices, requiring different optimization strategies than those used for lansoprazole.

  • Potential for In-Source Transformation: The conditions within a mass spectrometer's electrospray ionization (ESI) source can sometimes induce chemical changes. The inherent instability of the benzimidazole core means that source temperature and mobile phase composition must be carefully optimized to prevent in-source degradation or transformation, which would lead to a loss of signal and inaccurate quantification.

Q3: What is the metabolic pathway of Lansoprazole leading to 5-hydroxy lansoprazole?

A3: Lansoprazole is primarily metabolized in the liver by the cytochrome P450 enzyme system. The two main metabolites are 5-hydroxy lansoprazole and lansoprazole sulfone. The formation of 5-hydroxy lansoprazole is catalyzed predominantly by the CYP2C19 enzyme, while the formation of lansoprazole sulfone is mainly catalyzed by CYP3A4.[10] Understanding this pathway is crucial for phenotyping studies and for anticipating potential co-eluting metabolites during method development.

G cluster_0 CYP450 Metabolism Lansoprazole Lansoprazole Metabolite1 5-Hydroxy Lansoprazole Lansoprazole->Metabolite1 CYP2C19 Metabolite2 Lansoprazole Sulfone Lansoprazole->Metabolite2 CYP3A4

Metabolic conversion of Lansoprazole.

Part 2: Troubleshooting Guide by Analytical Workflow

This section provides a question-and-answer guide to troubleshoot specific issues encountered during the bioanalytical workflow.

Sample Preparation: Maximizing Recovery and Minimizing Matrix Effects

Q4: My recovery of 5-hydroxy lansoprazole is low and inconsistent. How can I improve it?

A4: Low and variable recovery is often traced back to the extraction technique. Given the polar nature of the hydroxylated metabolite, a simple protein precipitation (PPT) might be insufficient for clean-up and can lead to significant matrix effects.

Causality & Solution:

  • Switch to Solid-Phase Extraction (SPE): SPE provides a much cleaner extract than PPT or liquid-liquid extraction (LLE). For 5-hydroxy lansoprazole, a reverse-phase polymer-based cartridge (e.g., Oasis HLB) is an excellent starting point, as it offers good retention for a broad range of polar and non-polar compounds.[11][12]

  • Optimize pH: The extraction efficiency of benzimidazoles is highly pH-dependent. Ensure the sample pH is optimized during the loading step to maximize the retention of 5-hydroxy lansoprazole on the SPE sorbent. A pH slightly above its pKa is generally a good starting point to ensure it is in a less polar, neutral state.

  • Refine Wash and Elution Steps: Incorporate a wash step with a weak organic solvent (e.g., 5% methanol in water) to remove endogenous interferences without eluting the analyte.[13] For elution, use a strong organic solvent like methanol or acetonitrile. You may need to add a small amount of a weak base (e.g., ammonium hydroxide) to the elution solvent to ensure the analyte is fully deprotonated and releases from the sorbent.

Protocol: Example Solid-Phase Extraction (SPE) Workflow

  • Condition: Pass 1 mL of methanol through the SPE cartridge (e.g., Oasis HLB, 30 mg).

  • Equilibrate: Pass 1 mL of deionized water through the cartridge.

  • Load: To 200 µL of plasma, add 50 µL of internal standard solution. Vortex. Load the mixture onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 40°C. Reconstitute the residue in 100-200 µL of the initial mobile phase. Vortex and transfer to an autosampler vial.[12][13]

Q5: I suspect matrix effects are causing poor accuracy and precision. How do I confirm and mitigate this?

A5: Matrix effects, caused by co-eluting endogenous components from the biological sample (like phospholipids), alter the ionization efficiency of the analyte, leading to ion suppression or enhancement.[3][14]

Diagnosis & Mitigation Strategy:

  • Post-Column Infusion Test: This is the definitive test. Infuse a constant stream of 5-hydroxy lansoprazole solution into the LC eluent post-column. Inject an extracted blank matrix sample. Dips or peaks in the baseline signal at the analyte's retention time indicate the presence of ion suppression or enhancement, respectively.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for mitigating matrix effects. A SIL-IS (e.g., 5-hydroxy lansoprazole-d4) co-elutes with the analyte and experiences the same ionization effects. By using the peak area ratio (analyte/IS), the variability is normalized.[3] If a SIL-IS for the metabolite is unavailable, a SIL-IS of the parent drug (e.g., Lansoprazole-d4) or a structural analog (e.g., pantoprazole) can be used, but they may not co-elute perfectly and thus may not compensate for matrix effects as effectively.[3][12][13]

  • Improve Chromatographic Separation: Adjust your LC method to separate the analyte from the regions of matrix interference identified in the post-column infusion test. This often involves adjusting the gradient profile or using a different column chemistry.

  • Enhance Sample Cleanup: If using PPT, switch to SPE as described in Q4. A more rigorous cleanup removes more of the interfering components.

G Start High Variability or Poor Accuracy/Precision CheckRecovery Is Analyte Recovery >85% and Consistent? Start->CheckRecovery CheckMatrix Suspect Matrix Effects? CheckRecovery->CheckMatrix Yes OptimizeSPE Optimize SPE (pH, Wash, Elute) CheckRecovery->OptimizeSPE No CheckLC Is Peak Shape Symmetrical? CheckMatrix->CheckLC No UseSIL Implement a Stable Isotope-Labeled IS CheckMatrix->UseSIL Yes CheckMS Is MS/MS Signal Stable and Sensitive? CheckLC->CheckMS Yes OptimizeLC Adjust Mobile Phase pH or Gradient Profile CheckLC->OptimizeLC No OptimizeMS Optimize Source Parameters & Dwell Time CheckMS->OptimizeMS No End Variability Reduced CheckMS->End Yes OptimizeSPE->CheckRecovery UseSIL->CheckLC OptimizeLC->CheckLC OptimizeMS->CheckMS

Troubleshooting Decision Tree for Assay Variability.

Liquid Chromatography (LC): Achieving Robust Separation

Q6: My chromatographic peak for 5-hydroxy lansoprazole shows significant tailing. What are the likely causes?

A6: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.

Causality & Solution:

  • Mobile Phase pH: The most common cause for tailing with amine-containing compounds like lansoprazole and its metabolites is interaction with acidic silanol groups on the silica-based column packing. The mobile phase pH should be carefully controlled. Using a pH between 7 and 8 can neutralize many of the silanol groups, reducing these interactions. However, always check your column's pH tolerance.

  • Buffer Choice and Concentration: A low buffer concentration may not be sufficient to control the pH at the column surface. Ensure your buffer concentration is adequate (typically 5-10 mM). Ammonium acetate or ammonium formate are excellent choices as they are volatile and MS-friendly.[7][12][15]

  • Column Choice: If tailing persists, consider using a column with advanced end-capping technology or a hybrid particle technology (e.g., BEH) which has fewer exposed silanol groups.[9][16]

  • Sample Overload: Injecting too much analyte can saturate the stationary phase and cause peak tailing. Try injecting a lower concentration to see if the peak shape improves.

Mass Spectrometry (MS/MS): Ensuring Sensitive and Stable Detection

Q7: The MS/MS signal for 5-hydroxy lansoprazole is weak and unstable. How can I improve detector response?

A7: A weak and fluctuating signal points to suboptimal ionization or detection parameters.

Causality & Solution:

  • Optimize Ionization Source: Electrospray ionization (ESI) in positive mode is typically used for this class of compounds.[13][15] Systematically optimize key source parameters:

    • Gas Flows (Nebulizer, Heater): Adjust to ensure efficient desolvation without causing thermal degradation.

    • Source Temperature: As benzimidazoles can be thermally labile, start with a lower temperature (e.g., 350-400°C) and increase cautiously.

    • Capillary Voltage: Optimize for the most stable and intense precursor ion signal.

  • Optimize MRM Transition: Ensure you are using the most intense and specific multiple reaction monitoring (MRM) transition. Infuse a solution of the 5-hydroxy lansoprazole reference standard and perform a product ion scan to confirm the most abundant product ions. Then, optimize the collision energy (CE) for each transition to maximize the signal.

  • Mobile Phase Additives: The presence of a modifier like formic acid (0.1%) or ammonium acetate (2-10 mM) in the mobile phase is crucial for promoting efficient protonation and achieving a stable ESI signal.[15][16]

ParameterTypical Starting ValueRationale
Chromatography
ColumnC18, 2.1 x 50 mm, <2 µm[16]Provides good retention for moderately polar compounds.
Mobile Phase A0.1% Formic Acid in Water or 10mM Ammonium Acetate[15][16]Promotes ionization and provides buffering.
Mobile Phase BAcetonitrile or Methanol[15][16][17]Elutes the analyte from the reversed-phase column.
Flow Rate0.4 - 0.6 mL/min[7][16]Appropriate for 2.1 mm ID columns for optimal efficiency.
Column Temp30 - 40 °C[7][12][13]Ensures reproducible retention times.
Mass Spectrometry
Ionization ModeESI Positive[13]Benzimidazoles readily form positive ions.
MRM TransitionPrecursor: ~386 m/z; Product: VariesPrecursor corresponds to [M+H]+ for 5-OH lansoprazole. Product ions must be determined empirically. For Lansoprazole (parent), common transitions are m/z 370.2 → 252.0.[16]
Collision EnergyOptimize empiricallyMust be tuned for the specific instrument and transition.
Dwell Time50-100 msBalances sensitivity with acquiring enough points across the peak.

Table 1: Recommended Starting Parameters for LC-MS/MS Method Development.

Part 3: Ensuring Method Robustness and Regulatory Compliance

Q8: What are the key stability assessments I must perform for 5-hydroxy lansoprazole according to regulatory guidelines?

A8: Regulatory bodies like the FDA and the EMA (following ICH M10 guidelines) require rigorous stability testing to ensure that the measured concentration reflects the true concentration at the time of sample collection.[4][5][18][19] Given that 5-hydroxy lansoprazole has been noted for potential instability under certain storage conditions, these tests are critical.[20]

Required Stability Experiments (per ICH M10):

  • Freeze-Thaw Stability: Assess analyte stability after a minimum of three freeze-thaw cycles. Aliquots of spiked samples are stored at the intended storage temperature (e.g., -70°C) for 24 hours and thawed at room temperature. This cycle is repeated two more times.

  • Short-Term (Bench-Top) Stability: Evaluate analyte stability in the biological matrix at room temperature for a period that equals or exceeds the expected duration of sample handling and processing.

  • Long-Term Stability: Confirm stability at the intended storage temperature for a duration that covers the time from sample collection to the final analysis.

  • Stock Solution & Processed Sample Stability: Verify that the analyte is stable in the stock solution at its storage temperature and in the final, processed extract (e.g., in the autosampler).

Acceptance Criteria: For all stability tests, the mean concentration of the stability samples must be within ±15% of the nominal concentration.

Validation ParameterICH M10 Acceptance Criteria[4][21]
Calibration Curve At least 6 non-zero standards. r² ≥ 0.99 is recommended. 75% of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision 3 QC levels (Low, Mid, High) in 3 runs. Mean accuracy within ±15% of nominal. Precision (%CV) ≤15%. (±20% / ≤20% at LLOQ).
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least 6 independent blank matrix sources.
Matrix Effect Assessed to ensure it does not compromise accuracy and precision. Use of a SIL-IS is the best practice to mitigate.
Stability Mean concentration of stability QCs must be within ±15% of the mean concentration of the baseline QCs.

Table 2: Summary of Key Bioanalytical Method Validation Parameters.

By systematically addressing these common sources of error and adhering to rigorous validation standards, you can significantly reduce variability and generate high-quality, reliable data in your 5-hydroxy lansoprazole bioassays.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Compliance Academy. Available at: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency (EMA). Available at: [Link]

  • ICH M10 guideline on bioanalytical method validation and study sample analysis. Bioanalysis Zone. Available at: [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • M10 Bioanalytical method validation and study sample analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. ACS Publications. Available at: [Link]

  • Determination of lansoprazole and its metabolites in plasma by high-performance liquid chromatography using a loop column. PubMed. Available at: [Link]

  • Simultaneous determination of lansoprazole enantiomers and their metabolites in plasma by liquid chromatography with solid-phase extraction. PubMed. Available at: [Link]

  • 5-Hydroxy Lansoprazole Sulfide - Drug Targets, Indications, Patents. Synapse. Available at: [Link]

  • Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. Bentham Open Archives. Available at: [Link]

  • Reversed-Phase High Performance Liquid Chromatographic Method for the Determination of Lansoprazole, Omeprazole and Pantoprazole Sodium Sesquihydrate in Presence of Their Acid-Induced Degradation Products. ResearchGate. Available at: [Link]

  • Simultaneous Determination of Multiple Acid-Suppressing Drugs by UPLC-MS/MS Method and Application for Pharmacokinetics Study. Taylor & Francis Online. Available at: [Link]

  • Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. SciSpace. Available at: [Link]

  • Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. ResearchGate. Available at: [Link]

  • Troubleshooting. BioAssay Systems. Available at: [Link]

  • Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers. PubMed. Available at: [Link]

  • A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms. NIH National Library of Medicine. Available at: [Link]

  • Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. NIH National Library of Medicine. Available at: [Link]

  • Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. PubMed. Available at: [Link]

  • Determination of lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone in human plasma for CYP2C19 and CYP3A4 phenotyping. OUCI. Available at: [Link]

  • Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Scirp.org. Available at: [Link]

  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. An-Najah Journals. Available at: [Link]

  • Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. PubMed. Available at: [Link]

  • Potency Assay Variability Estimation in Practice. NIH National Library of Medicine. Available at: [Link]

  • Certain Approaches to Understanding Sources of Bioassay Variability. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Storage and Handling of 5-Hydroxy Lansoprazole Potassium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-hydroxy lansoprazole potassium salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for the optimal storage and handling of this compound. As a major metabolite of the proton pump inhibitor (PPI) lansoprazole, understanding its stability is crucial for accurate experimental outcomes.[1][2][3] This document moves beyond generic advice to explain the scientific principles governing the stability of this substituted benzimidazole, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability of the solid-state compound, it is recommended to store this compound at 2-8°C .[3][4] Some suppliers may even recommend storage at -20°C . It is crucial to store the compound in a tightly sealed, light-resistant container to protect it from moisture and light.

Q2: How should I handle the compound during weighing and preparation of solutions?

This compound, like many benzimidazole derivatives, may be susceptible to degradation by atmospheric moisture and light. It is advisable to handle the solid compound in a controlled environment with low humidity. Use of a glove box or a weighing station with controlled humidity is recommended for sensitive experiments. Minimize exposure to ambient light by using amber-colored vials and keeping containers sealed when not in use.

Q3: What solvents are suitable for dissolving this compound?

Based on available data for the free base form, 5-hydroxy lansoprazole is soluble in methanol and DMSO.[4] For the potassium salt, aqueous solubility is expected to be higher than that of the free base. However, it is critical to consider the pH of the aqueous solution, as the stability of lansoprazole and its derivatives is highly pH-dependent. For analytical purposes, a mixture of a buffer (e.g., phosphate or ammonium acetate) and an organic solvent like acetonitrile or methanol is commonly used.[5][6]

Q4: Why is my solution of this compound changing color?

Color change, often to a yellow or brownish hue, is a common indicator of degradation for many benzimidazole proton pump inhibitors. This is typically due to the formation of colored degradation products, especially under acidic conditions or upon exposure to light. If you observe a color change, it is highly recommended to prepare a fresh solution and re-evaluate your handling and storage procedures.

Q5: Can I store solutions of this compound? If so, under what conditions?

Stock solutions of lansoprazole and its derivatives are generally not recommended for long-term storage due to their instability in solution. If short-term storage is necessary, it is best to store the solution at 2-8°C in a tightly sealed, light-resistant container for no more than 24-48 hours.[5][7] The stability will be highly dependent on the solvent and pH. For critical applications, it is always best to use freshly prepared solutions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent analytical results (e.g., variable peak areas in HPLC) Degradation of the compound in solution or solid state.- Prepare fresh solutions for each experiment.- Verify the pH of your solutions.- Assess the purity of the solid compound using a validated stability-indicating method.
Appearance of unexpected peaks in chromatograms Formation of degradation products.- Conduct forced degradation studies to identify potential degradants.- Use a validated stability-indicating HPLC/UPLC method that separates the main compound from its impurities and degradants.[6][8]
Low assay or potency of the compound Degradation due to improper storage or handling.- Review storage conditions (temperature, light, and moisture protection).- Handle the solid in a controlled environment.- Use freshly prepared solutions.
Poor solubility in aqueous buffers Incorrect pH of the buffer.- Adjust the pH of the buffer. Benzimidazoles are weak bases and their solubility is pH-dependent.[9]

Scientific Insights into Stability and Degradation

This compound, being a substituted benzimidazole, shares structural similarities with lansoprazole and other proton pump inhibitors.[9] Therefore, its stability is governed by similar chemical principles.

pH-Dependent Degradation

The most critical factor influencing the stability of lansoprazole and its derivatives is pH. These compounds are notoriously unstable in acidic environments.[10] In the acidic medium of the stomach's parietal cells, this instability is a key feature of their mechanism of action, leading to the formation of a reactive sulfenamide intermediate that inhibits the H+/K+-ATPase.[9] However, in an experimental setting, this acid-catalyzed degradation leads to loss of the active compound and the formation of various degradation products.[10][11]

Potential Degradation Pathways

Based on extensive studies on lansoprazole, the degradation of this compound is likely to proceed through similar pathways under stress conditions.[12][13][14]

  • Acidic Conditions: Cleavage of the sulfoxide bridge, leading to the formation of the corresponding benzimidazole and pyridine derivatives.[12][13]

  • Oxidative Conditions: Oxidation of the sulfoxide group to a sulfone.

  • Photodegradation: Benzimidazole derivatives can be susceptible to photodegradation, especially in solution.[15][16]

The following diagram illustrates a proposed degradation pathway for 5-hydroxy lansoprazole under acidic conditions, based on the known degradation of lansoprazole.

G cluster_0 Degradation Pathway A This compound B Protonation at Benzimidazole Nitrogen A->B Acidic pH (H+) C Rearrangement and Cleavage B->C D 5-Hydroxy-2-mercaptobenzimidazole C->D E Substituted Pyridine Derivative C->E

Caption: Proposed acid-catalyzed degradation pathway.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol is adapted from validated methods for lansoprazole and its related substances and should be validated for this compound.[5][6][8]

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase A: 10 mM Ammonium Acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 285 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of buffer and organic solvent) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration of about 50 µg/mL.

3. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the prepared sample solution and record the chromatogram.

  • The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total peak area.

Protocol 2: Forced Degradation Study Workflow

To understand the stability profile of this compound, a forced degradation study should be performed according to ICH guidelines.[14]

G cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH) start->base oxidative Oxidative Degradation (e.g., 3% H2O2) start->oxidative thermal Thermal Stress (e.g., 60°C) start->thermal photo Photolytic Stress (ICH compliant light exposure) start->photo analysis Analyze Samples by Stability-Indicating HPLC/UPLC-MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis characterization Characterize Degradation Products (MS, NMR) analysis->characterization

Caption: Workflow for a forced degradation study.

References

  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. American Journal of Analytical Chemistry, 6, 145-155. Available at: [Link]

  • Nagarajan, B., et al. (2022). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. International Journal of Engineering, Science and Technology, 6(3). Available at: [Link]

  • Gaudin, K., et al. (2011). Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of. Ingenta Connect. Available at: [Link]

  • Gaudin, K., et al. (2011). Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of the toxic antioxidants 3H-benzimidazole-2-thiones. PubMed. Available at: [Link]

  • Srinivasu, K., et al. (2017). Forced degradation studies of lansoprazole using LC-ESI HRMS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. Journal of Mass Spectrometry, 52(7), 459-471. Available at: [Link]

  • Nagarajan, B., et al. (2022). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. ResearchGate. Available at: [Link]

  • Reddy, P. M., et al. (2012). A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 81(1), 183-193. Available at: [Link]

  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Scientific Research Publishing. Available at: [Link]

  • Bhole, R., et al. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. An-Najah University Journal for Research - A (Natural Sciences), 38(3). Available at: [Link]

  • Reddy, P. M., et al. (2012). A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms. National Institutes of Health. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Rocci, M. L., et al. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. ACS Publications. Available at: [Link]

  • Gaudin, K., et al. (2011). Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of. Ingenta Connect. Available at: [Link]

  • PubChem. (n.d.). Lansoprazole. PubChem. Retrieved from [Link]

  • Ragno, G., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. J-STAGE. Available at: [Link]

  • Ragno, G., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. PubMed. Available at: [Link]

  • Ramulu, K., et al. (2013). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE. Rasayan Journal of Chemistry, 6(4), 274-283. Available at: [Link]

  • Ragno, G., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. ResearchGate. Available at: [Link]

  • Gpatindia. (2020). LANSOPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. Available at: [Link]

  • Allmpus. (n.d.). Lansoprazole 5-Hydroxy Impurity. Allmpus. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Available at: [Link]

  • Wang, Y., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(34), 23799-23820. Available at: [Link]

Sources

how to prevent precipitation of 5-hydroxy lansoprazole potassium salt in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Precipitation in Aqueous Buffers

Welcome to the technical support resource for handling 5-hydroxy lansoprazole potassium salt. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility and stability of this compound in aqueous buffer systems. As Senior Application Scientists, we have compiled this information to provide both theoretical understanding and practical, field-tested solutions to prevent precipitation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I've just dissolved my this compound in a standard phosphate buffer (pH 7.4), and it precipitated almost immediately. What is happening?

This is a common issue stemming from the fundamental chemistry of the molecule. 5-Hydroxy lansoprazole, like its parent compound lansoprazole, is a weak base. The potassium salt is formed to improve its initial dissolution. However, the stability of the dissolved species is highly pH-dependent.

Here’s the underlying mechanism:

  • Salt Dissociation: In water, the potassium salt (LP-K) dissociates into the 5-hydroxy lansoprazole anion (LP⁻) and a potassium ion (K⁺).

  • Protonation at Neutral pH: 5-Hydroxy lansoprazole has an estimated pKa value for its pyridine nitrogen around 4.0 (inferred from lansoprazole). At a neutral pH of 7.4, the environment is significantly less basic than the pKa of the conjugate acid of the drug. This can lead to protonation and the formation of the neutral, free base form of 5-hydroxy lansoprazole.

  • Precipitation of the Free Base: The neutral or free base form of lansoprazole and its derivatives is known to be very poorly soluble in water. Therefore, when the highly soluble potassium salt is placed in a buffer that promotes the formation of this neutral species, it rapidly precipitates out of solution. This phenomenon is known as salt disproportionation.

Precipitation_Mechanism LPK_solid 5-Hydroxy Lansoprazole Potassium Salt (Solid) LPK_dissolved LP⁻ + K⁺ (Dissolved Ions - Soluble) LPK_solid->LPK_dissolved Dissolution LP_neutral LP-H (Neutral Free Base - Poorly Soluble) LP_neutral->LPK_dissolved Deprotonation (High pH) Precipitate Precipitate (Solid LP-H) LP_neutral->Precipitate Precipitation H_ion H⁺ (From Buffer) LPK_dissolvedH_ion LPK_dissolvedH_ion LPK_dissolvedH_ion->LP_neutral Protonation (Salt Disproportionation)

Caption: Mechanism of precipitation for this compound.

Q2: What is the ideal pH range to maintain the solubility of this compound, and which buffers should I use?

To prevent precipitation, you must maintain a pH sufficiently high to keep the compound in its ionized (deprotonated) form. For lansoprazole, significant degradation occurs in acidic conditions, while stability is much greater at alkaline pH.[1][2] Its half-life at pH 7.0 is approximately 18 hours, but this decreases dramatically at lower pH values.[1][3]

Core Recommendation: Maintain a buffer pH of 8.0 or higher .

  • Why pH ≥ 8.0? This alkaline environment ensures a low concentration of protons (H⁺), shifting the equilibrium away from the formation of the poorly soluble neutral form. Studies on extemporaneously compounded lansoprazole suspensions use sodium bicarbonate to achieve a pH around 8.0-8.5, which maintains stability for extended periods.[1][4]

  • Recommended Buffers:

    • Sodium Bicarbonate (e.g., 50-100 mM, pH ~8.4): This is a well-documented choice for lansoprazole formulations.[4] It's effective and biocompatible for many in vitro systems.

    • Tris-HCl (pH 8.0-9.0): A common biological buffer that can be adjusted to the desired alkaline range.

    • Borate Buffers (pH 8.0-9.0): Another option, but check for compatibility with your specific assay, as borates can sometimes interfere.

  • Buffers to Avoid:

    • Phosphate Buffers (PBS) at pH 7.4: As noted in Q1, this is often problematic.

    • Citrate or Acetate Buffers: These are acidic buffers and will cause rapid degradation and precipitation.[5]

Q3: My experimental conditions are fixed at a near-neutral pH. Are there any additives or excipients that can help prevent precipitation?

Yes, if you cannot alter the pH, the next best strategy is to use excipients that increase the solubility of the neutral form of the drug.

Primary Recommendation: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like the neutral form of 5-hydroxy lansoprazole, forming an "inclusion complex" that is water-soluble.[6][7][8]

  • Mechanism: The non-polar part of the lansoprazole molecule fits into the cyclodextrin's hydrophobic cavity, effectively shielding it from the aqueous environment and preventing it from precipitating.[7]

  • Recommended Types:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): This is a highly soluble and very effective derivative commonly used in pharmaceutical formulations to enhance both solubility and stability.[6][7]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another excellent choice, often used in injectable formulations for its safety and high solubilizing capacity.

  • Typical Concentration: Start with a 1:1 or 1:2 molar ratio of 5-hydroxy lansoprazole to cyclodextrin and optimize from there. Concentrations of 2-10% (w/v) HP-β-CD are common.

Secondary Recommendation: Co-solvents and Polymers

  • Co-solvents: Solvents like DMSO, ethanol, or polyethylene glycol (PEG 300/400) can be used in small percentages (typically <5-10%) in the final buffer to increase the solubility of the compound. However, you must verify that the chosen co-solvent does not interfere with your experimental model.

  • Polymers: Certain polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) can act as precipitation inhibitors.[9][10] They work by sterically hindering the formation and growth of drug crystals in a supersaturated solution.[9]

StrategyMechanismProsCons
pH Adjustment (≥ 8.0) Keeps compound ionized and soluble.Most effective and simplest method.May not be compatible with all biological assays.
Cyclodextrins Encapsulates the neutral form in a soluble complex.Highly effective at neutral pH; improves stability.[6][7][11]Can sometimes interact with other components.
Co-solvents Increases the solvent's capacity to dissolve the drug.Simple to add to existing buffers.May cause toxicity or artifacts in cellular assays.
Polymers (PVP, HPMC) Inhibits crystal nucleation and growth.[9]Effective at maintaining supersaturation.Can increase viscosity; requires careful formulation.

Troubleshooting Guide

Problem: Precipitation occurs immediately upon adding the compound to the buffer.
Probable CauseSolution
Incorrect Buffer pH: The buffer pH is too low (e.g., < 7.5), causing rapid conversion to the insoluble free base.1. Verify the pH of your buffer after all components have been added. 2. Switch to an alkaline buffer system (e.g., 50 mM Sodium Bicarbonate, pH ~8.4).
High Concentration: The target concentration exceeds the solubility limit even under optimal conditions.1. Attempt to dissolve a smaller amount of the compound. 2. Prepare a high-concentration stock in a suitable solvent (like DMSO) and dilute it into the final aqueous buffer, ensuring the final DMSO concentration is low (<0.5%).
Buffer Composition: Certain buffer salts can interact with the compound and reduce its solubility.[5]Test alternative buffer systems (e.g., switch from phosphate to Tris or borate at the same alkaline pH).
Problem: The solution is initially clear but becomes cloudy or shows precipitation after a few hours or upon a temperature change.

Probable CauseSolution
Slow Precipitation: The solution is supersaturated, and crystallization is occurring over time.1. Add a precipitation inhibitor like HP-β-CD (1-5% w/v) or PVP (0.1-1% w/v) to the buffer before adding the drug.[9][10] 2. Slightly increase the buffer pH (e.g., from 8.0 to 8.5) to further suppress the formation of the neutral species.
Temperature Effects: Solubility is temperature-dependent. A decrease in temperature (e.g., moving from room temp to 4°C) can reduce solubility.1. Prepare and store solutions at the temperature of the experiment. 2. If refrigeration is necessary, ensure the formulation is robust enough to handle the temperature change, possibly by increasing the concentration of solubilizing excipients. While refrigeration can slow degradation for some lansoprazole suspensions, stability must be confirmed.[12]
Degradation: The compound is chemically degrading over time, and the degradation products are insoluble.1. Prepare solutions fresh before each experiment. 2. Protect the solution from light, as lansoprazole is known to be light-sensitive.[7] 3. Confirm the identity of the precipitate using analytical methods (e.g., HPLC, LC-MS) if possible.

digraph "Troubleshooting_Workflow" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

start [label="Precipitation Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="Is Buffer pH ≥ 8.0?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Adjust pH to ≥ 8.0\nUse Bicarbonate or Tris Buffer", fillcolor="#FFFFFF", fontcolor="#202124"]; check_concentration [label="Is Concentration Too High?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; reduce_conc [label="Reduce Concentration or\nUse DMSO Stock for Dilution", fillcolor="#FFFFFF", fontcolor="#202124"]; add_excipient [label="Add Solubilizing Excipient", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; cyclodextrin [label="Use HP-β-CD\n(1-10% w/v)", fillcolor="#FFFFFF", fontcolor="#202124"]; polymer [label="Use a Polymer\n(e.g., PVP)", fillcolor="#FFFFFF", fontcolor="#202124"]; reassess [label="Re-evaluate Experiment", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; success [label="Solution is Stable", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> check_ph; check_ph -> adjust_ph [label="No"]; adjust_ph -> reassess; check_ph -> check_concentration [label="Yes"]; check_concentration -> reduce_conc [label="Yes"]; reduce_conc -> reassess; check_concentration -> add_excipient [label="No"]; add_excipient -> cyclodextrin [label="Primary Choice"]; add_excipient -> polymer [label="Secondary Choice"]; cyclodextrin -> success; polymer -> success; reassess -> start [style=dashed]; }

Caption: A systematic workflow for troubleshooting precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Alkaline Buffer

This protocol describes the preparation of a buffer designed to maximize the solubility and stability of this compound.

Materials:

  • This compound

  • Sodium Bicarbonate (NaHCO₃)

  • High-purity water (e.g., Milli-Q or 18 MΩ·cm)

  • Calibrated pH meter

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare the Buffer:

    • Weigh out the appropriate amount of sodium bicarbonate to make a 50 mM solution (4.2 g/L).

    • Dissolve in ~90% of the final volume of high-purity water.

    • Stir until fully dissolved.

  • Verify pH:

    • Calibrate the pH meter.

    • Measure the pH of the sodium bicarbonate solution. It should be approximately 8.4. Do not adjust with strong acid or base unless absolutely necessary, as this will alter the buffer capacity.

    • Add water to reach the final volume and mix thoroughly.

  • Filter Sterilize:

    • Pass the buffer through a 0.22 µm sterile filter into a sterile, light-protecting container (e.g., an amber bottle).

  • Dissolve the Compound:

    • Weigh the required amount of this compound.

    • Add it directly to the pre-made, pH-verified buffer.

    • Vortex or stir gently until it is fully dissolved. The solution should be prepared fresh for optimal results.

Protocol 2: Formulation Screening with Cyclodextrins

Use this protocol when you must work at a neutral pH.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Your required buffer (e.g., HEPES, PBS, pH 7.4)

  • High-purity water

Procedure:

  • Prepare Cyclodextrin-Containing Buffer:

    • Decide on a final concentration of HP-β-CD (a good starting point is 2% w/v, which is 20 mg/mL).

    • Prepare your primary buffer (e.g., 10X PBS).

    • In a separate vessel, dissolve the HP-β-CD in high-purity water before adding the buffer concentrates. This prevents potential salting-out effects.

    • Add the buffer concentrates and bring the solution to the final volume.

    • Verify that the final pH is correct (e.g., 7.4).

  • Dissolve the Compound:

    • Add the pre-weighed this compound directly to the cyclodextrin-containing buffer.

    • Vortex or sonicate briefly to aid dissolution.

  • Observe and Compare:

    • Prepare a control solution by attempting to dissolve the same concentration of the compound in the buffer without HP-β-CD.

    • Visually inspect both solutions for clarity immediately after preparation and at several time points (e.g., 1 hr, 4 hr, 24 hr). The cyclodextrin-containing solution should remain clear, while the control may show signs of precipitation.

References

  • Enhanced dissolution and stability of lansoprazole by cyclodextrin inclusion complexation: preparation, characterization, and molecular modeling. PubMed. [Link]

  • Enhanced Dissolution and Stability of Lansoprazole by Cyclodextrin Inclusion Complexation: Preparation, Characterization, and Molecular Modeling. PMC - NIH. [Link]

  • Enhanced Dissolution and Stability of Lansoprazole by Cyclodextrin Inclusion Complexation: Preparation, Characterization, and Molecular Modeling. Semantic Scholar. [Link]

  • Effect of various salts on the stability of lansoprazole, omeprazole, and pantoprazole as determined by high-performance liquid chromatography. PubMed. [Link]

  • Enhanced Dissolution and Stability of Lansoprazole by Cyclodextrin Inclusion Complexation: Preparation, Characterization, and Molecular Modeling. ResearchGate. [Link]

  • Lansoprazole 3 mg/mL Oral Suspension. U.S. Pharmacist. [Link]

  • Stability of Lansoprazole in Extemporaneously Compounded Suspensions for Nasogastric or Oral Administration. Canadian Journal of Hospital Pharmacy. [Link]

  • Preformulation investigation of the novel proton pump inhibitor lansoprazole. PubMed. [Link]

  • Polymer as precipitation inhibitor of weak base drug: An update and brief review. Chula Digital Collections. [Link]

  • Lansoprazole | C16H14F3N3O2S | CID 3883. PubChem - NIH. [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. ResearchGate. [Link]

  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. PMC - NIH. [Link]

  • Formulation Possibilities of a Weak Base with a Narrow Solubility Range. ResearchGate. [Link]

  • Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures. ResearchGate. [Link]

  • Crystalline Solid Dispersion-A Strategy to Slowdown Salt Disproportionation in Solid State Formulations During Storage and Wet Granulation. PubMed. [Link]

  • Stabilization of a new antiulcer drug (Lansoprazole) in the solid dosage forms. Semantic Scholar. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Bioanalytical Method Validation of 5-Hydroxy Lansoprazole Potassium Salt

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous quantification of drug metabolites is as critical as the analysis of the parent drug. 5-Hydroxy lansoprazole, the primary active metabolite of the proton pump inhibitor lansoprazole, plays a crucial role in understanding the drug's overall pharmacokinetic profile.[1][2] The potassium salt form of this metabolite is often used as a reference standard in such analytical studies.[1][2] This guide provides an in-depth, comparative analysis of bioanalytical methods for 5-hydroxy lansoprazole potassium salt, grounded in the principles of scientific integrity and regulatory expectations.

The objective of validating a bioanalytical assay is to demonstrate its suitability for its intended purpose.[3] This is a cornerstone of regulatory submissions for both new drugs and generic equivalents.[4][5] The harmonized ICH M10 guideline, adopted by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a comprehensive framework for the validation of bioanalytical methods.[6][7][8][9][10]

The Benchmark Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of small molecules like 5-hydroxy lansoprazole in complex biological matrices such as plasma, LC-MS/MS has become the gold standard.[11] Its high sensitivity and selectivity allow for the accurate measurement of low concentrations, which is often necessary for pharmacokinetic studies.[11][12]

A robust and validated LC-MS/MS method for the simultaneous determination of lansoprazole and its metabolites, including 5-hydroxy lansoprazole, has been reported in the literature.[12] This method serves as our primary example and the basis for comparison.

Experimental Workflow: LC-MS/MS with Protein Precipitation

The causality behind the selection of each step in this workflow is critical for understanding the method's robustness.

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection cluster_3 Data Analysis Plasma Plasma Sample (containing 5-hydroxy lansoprazole) IS Add Internal Standard (e.g., Indapamide) Plasma->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Injection Inject into LC System Supernatant->Injection Column Separation on C18 Column (e.g., Inertsil ODS-3) Injection->Column MobilePhase Mobile Phase Elution (Methanol/Ammonium Acetate/Methanoic Acid) Column->MobilePhase ESI Electrospray Ionization (ESI) MobilePhase->ESI MSMS Tandem Mass Spectrometer (MS/MS) ESI->MSMS MRM Multiple Reaction Monitoring (MRM) MSMS->MRM Quantification Quantification MRM->Quantification

Caption: LC-MS/MS workflow with protein precipitation.

Rationale Behind the Experimental Choices:
  • Sample Preparation - Protein Precipitation (PPT): The choice of PPT with a solvent like acetonitrile is a deliberate balance of efficiency and simplicity.[12] It rapidly denatures and removes the majority of proteins from the plasma sample, which would otherwise interfere with the analysis and damage the LC column. While less "clean" than other methods, its speed makes it ideal for high-throughput environments.

  • Internal Standard (IS): The addition of an IS is fundamental to a reliable quantitative method. The IS, a compound with similar chemical properties to the analyte but a different mass, is added at a known concentration to every sample. It compensates for variations in sample preparation and instrument response, ensuring accuracy.

  • Chromatography - C18 Column: A C18 (octadecylsilane) column is a workhorse of reversed-phase chromatography. It effectively retains and separates moderately polar to non-polar compounds like 5-hydroxy lansoprazole from other plasma components based on their hydrophobicity. The mobile phase, a mixture of organic solvent (methanol) and an aqueous buffer (ammonium acetate with methanoic acid), is optimized to achieve sharp peaks and good resolution.[12]

  • Detection - MS/MS with MRM: This is the key to the method's high selectivity and sensitivity.[11][13] In the tandem mass spectrometer, the first quadrupole selects the precursor ion (the specific mass of 5-hydroxy lansoprazole). This ion is then fragmented, and the second quadrupole selects a specific product ion. This precursor-to-product ion transition is unique to the analyte, effectively filtering out all other co-eluting compounds and matrix components.

Comparative Analysis of Alternative Methodologies

While the described LC-MS/MS method is robust, alternative approaches exist for both sample preparation and detection. The choice of method often depends on the specific goals of the study, such as required sensitivity, sample throughput, and cost.

Sample Preparation: Solid-Phase Extraction (SPE) vs. Protein Precipitation (PPT)
FeatureProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Principle Bulk removal of proteins by denaturation with an organic solvent.Analyte is selectively adsorbed onto a solid sorbent and then eluted with a solvent, leaving interferences behind.[14][15]
Selectivity Low. Co-precipitation of some analytes can occur, and many endogenous components remain in the supernatant.High. The sorbent chemistry can be tailored to the analyte, resulting in a much cleaner extract.[14]
Matrix Effect Higher potential for ion suppression or enhancement in MS detection due to residual matrix components.Lower potential for matrix effects, leading to improved assay robustness.
Recovery Generally good, but can be analyte-dependent.Can be optimized to achieve very high and reproducible recovery.
Speed/Throughput Very fast and easily automated for high throughput.[16]More time-consuming on a per-sample basis, but can be automated with 96-well plates.[16]
Cost Low cost per sample (solvent and tubes).Higher cost per sample due to the disposable SPE cartridges.[16]

Expert Insight: For 5-hydroxy lansoprazole, a well-developed SPE method would likely yield a cleaner extract and reduce the risk of matrix effects, potentially leading to better overall data quality. However, for a high-throughput clinical study with thousands of samples, the speed and cost-effectiveness of PPT might be the deciding factor. A thorough method development phase should evaluate both options.

Detection: UV vs. MS/MS
FeatureHPLC with UV DetectionLC with MS/MS Detection
Principle Measures the absorbance of light by the analyte at a specific wavelength.Measures the mass-to-charge ratio of the analyte and its fragments.[13]
Selectivity Moderate. Any compound that absorbs light at the same wavelength and has a similar retention time can interfere.[17]Very High. Based on the unique mass transition of the analyte, providing specificity even with co-eluting compounds.[11][18]
Sensitivity Lower. The limit of quantification is typically in the low ng/mL to µg/mL range.[18]Very High. The limit of quantification can reach the pg/mL or even fg/mL range.[12][19]
Applicability Requires the analyte to have a chromophore (a part of the molecule that absorbs UV light).Applicable to any compound that can be ionized.
Cost Lower initial instrument cost and simpler maintenance.Higher initial instrument cost and more complex operation.
Information Provides retention time and quantitative data.Provides retention time, quantitative data, and mass information for structural confirmation.[13]

Expert Insight: While an HPLC-UV method could potentially be developed for 5-hydroxy lansoprazole, it would almost certainly lack the sensitivity required for pharmacokinetic studies where metabolite concentrations can be very low.[19] Furthermore, the risk of interference from endogenous plasma components is significantly higher with UV detection, which could compromise the accuracy of the results.[18] For regulatory-compliant bioanalysis of this metabolite, MS/MS detection is the authoritative choice.[11]

The Pillars of Validation: A Self-Validating System

A bioanalytical method is not considered reliable until it has undergone a rigorous validation process to demonstrate its performance characteristics.[3][8] This process, as outlined by the ICH M10 guideline, ensures the trustworthiness of the data.

cluster_0 Core Performance cluster_1 Matrix & Sample Integrity cluster_2 Application Selectivity Selectivity & Specificity LLOQ Lower Limit of Quantification (LLOQ) Selectivity->LLOQ Linearity Linearity & Range Linearity->LLOQ AccuracyPrecision Accuracy & Precision LLOQ->AccuracyPrecision MatrixEffect Matrix Effect AccuracyPrecision->MatrixEffect ISR Incurred Sample Reanalysis (ISR) AccuracyPrecision->ISR Stability Stability MatrixEffect->Stability Carryover Carry-over Dilution Dilution Integrity Stability->Dilution Dilution->Carryover

Caption: Logical flow of bioanalytical method validation.

Key Validation Parameters Explained:
  • Selectivity and Specificity: This experiment proves that the method can distinguish and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and concomitant medications. This is achieved by analyzing blank plasma from multiple sources.

  • Linearity, Range, and LLOQ: The method must demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specific range. The Lower Limit of Quantification (LLOQ) is the lowest concentration on this calibration curve that can be measured with acceptable accuracy and precision.[12]

  • Accuracy and Precision: Accuracy measures how close the measured concentration is to the true value, while precision measures the reproducibility of these measurements. Both are assessed at multiple concentration levels (including the LLOQ) within a single run (intra-day) and across multiple days (inter-day).[12]

  • Matrix Effect: This is a critical parameter for LC-MS/MS assays. It assesses whether components in the biological matrix suppress or enhance the ionization of the analyte, which would lead to inaccurate results. This is tested by comparing the response of the analyte in a clean solution to its response in an extract from blank plasma.

  • Stability: The stability of 5-hydroxy lansoprazole must be proven under various conditions that mimic the sample lifecycle: during collection and handling (short-term stability), through freeze-thaw cycles, and during long-term storage in a freezer.

  • Incurred Sample Reanalysis (ISR): This is a final, real-world check of the method's reproducibility. A subset of samples from a study are re-analyzed on a different day to ensure that the results are consistent.[20]

Conclusion

The validation of a bioanalytical method for this compound is a multi-faceted process that demands a deep understanding of analytical chemistry, instrumentation, and regulatory requirements.

  • The Recommended Method: An LC-MS/MS method coupled with a straightforward sample preparation technique like protein precipitation offers a sensitive, specific, and high-throughput solution suitable for pharmacokinetic studies.[12]

  • Viable Alternatives: For situations requiring the cleanest possible extracts to minimize matrix effects, Solid-Phase Extraction (SPE) is a superior, albeit more costly and time-consuming, alternative to PPT.

  • Less Suitable Alternatives: HPLC-UV methods are generally not recommended for this application due to their inherent limitations in sensitivity and selectivity compared to MS/MS, which are critical for reliable metabolite quantification in biological matrices.[18][19]

Ultimately, the choice of method is a strategic decision. However, any chosen method must be underpinned by a comprehensive validation that follows the global standards set by the ICH M10 guideline.[8][9] This ensures the integrity of the data and, by extension, the safety and efficacy decisions that are based upon it.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) . European Medicines Agency. Available at: [Link]

  • Comparison of liquid/liquid and solid-phase extraction for alkaline drugs . PubMed. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . AAPS. Available at: [Link]

  • EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation | EPTRI . EPTRI. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry . U.S. Food and Drug Administration. Available at: [Link]

  • Bioanalytical Method Validation . U.S. Food and Drug Administration. Available at: [Link]

  • Draft Guideline Bioanalytical method validation . European Medicines Agency. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis . U.S. Food and Drug Administration. Available at: [Link]

  • Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods . K-Jhil. Available at: [Link]

  • Guideline Bioanalytical method validation . European Medicines Agency. Available at: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation . Outsourced Pharma. Available at: [Link]

  • A Breakdown of Liquid-Liquid Extraction and Solid-Phase Extraction . Aurora Biomed. Available at: [Link]

  • Comparison of Supported Liquid Extraction and Solid Phase Extraction for Methamphetamine in Urine | Journal of Chemical Education . ACS Publications. Available at: [Link]

  • 3 reasons why you should upgrade from UV detection to Mass Spectrometry . Advion. Available at: [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions . Waters Corporation. Available at: [Link]

  • Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers . PubMed. Available at: [Link]

  • Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac in microdialysis samples . PubMed. Available at: [Link]

  • Liquid chromatography-mass spectrometry for the quantitative bioanalysis of anticancer drugs . PubMed. Available at: [Link]

  • Comparison of LC-UV and LC-MS-MS for the determination of taxol . ResearchGate. Available at: [Link]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling . Technology Networks. Available at: [Link]

  • Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma . ResearchGate. Available at: [Link]

  • Determination of lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone in human plasma for CYP2C19 and CYP3A4 phenotyping . OUCI. Available at: [Link]

  • Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma . Bentham Open Archives. Available at: [Link]

  • Determination of lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone in human plasma for CYP2C19 and CYP3A4 p… . OUCI. Available at: [Link]

  • Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma . Bentham Open Archives. Available at: [Link]

  • Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product . Scirp.org. Available at: [Link]

  • This compound | C16H13F3KN3O3S | CID 57369203 . PubChem. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Assessing Antibody Cross-Reactivity: The Case of Lansoprazole and Its Metabolite, 5-Hydroxy Lansoprazole

Author: BenchChem Technical Support Team. Date: January 2026

The Scientific Imperative: Why Cross-Reactivity Assessment is Critical

Lansoprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism in the body, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[1] One of its major metabolites is 5-hydroxy lansoprazole.[1] When developing an immunoassay for lansoprazole, for applications such as therapeutic drug monitoring or pharmacokinetic studies, it is crucial to determine if the antibodies used in the assay also recognize and bind to 5-hydroxy lansoprazole.

Significant cross-reactivity can lead to an overestimation of the parent drug concentration, resulting in an inaccurate pharmacokinetic profile and potentially inappropriate dosing. Therefore, a rigorous assessment of antibody specificity is a non-negotiable aspect of immunoassay validation, a principle underscored by regulatory bodies like the U.S. Food and Drug Administration (FDA).[2][3]

Molecular Structures: The Basis of Potential Cross-Reactivity

The potential for cross-reactivity is rooted in the structural similarity between the parent drug and its metabolite.

Compound Chemical Structure Key Difference
Lansoprazole 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazoleParent molecule.
5-Hydroxy Lansoprazole 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazol-5-olAddition of a hydroxyl (-OH) group at the 5-position of the benzimidazole ring.

The addition of the hydroxyl group on the benzimidazole ring of 5-hydroxy lansoprazole is the key structural difference. An antibody generated against lansoprazole might still recognize the overall shape and key epitopes of 5-hydroxy lansoprazole, leading to cross-reactivity. The degree of this cross-reactivity is what we must quantify.

The Gold Standard for Small Molecule Immunoassays: Competitive ELISA

For small molecules like lansoprazole, a competitive enzyme-linked immunosorbent assay (ELISA) is the most suitable format for assessing cross-reactivity.[2][4][5] This is because small molecules are generally not large enough to be bound by two antibodies simultaneously, a requirement for the "sandwich" ELISA format.

The Principle of Competitive ELISA

In a competitive ELISA, the analyte in the sample (e.g., lansoprazole) competes with a labeled version of the analyte (e.g., a lansoprazole-enzyme conjugate) for a limited number of antibody binding sites, which are typically immobilized on a microplate. The amount of signal generated by the labeled analyte is inversely proportional to the concentration of the unlabeled analyte in the sample.

To assess cross-reactivity, the same assay is run with the potential cross-reactant (5-hydroxy lansoprazole) in place of the target analyte (lansoprazole). By comparing the concentration of each compound required to inhibit the signal by 50% (the IC50 value), we can calculate the percent cross-reactivity.

Competitive_ELISA_Principle cluster_well Microplate Well cluster_competition Competition for Binding cluster_detection Signal Generation Immobilized Antibody Immobilized Antibody Lansoprazole-Enzyme Conjugate Lansoprazole-Enzyme Conjugate Lansoprazole (Analyte) Lansoprazole (Analyte) Lansoprazole (Analyte)->Immobilized Antibody Binds 5-Hydroxy Lansoprazole (Cross-Reactant) 5-Hydroxy Lansoprazole (Cross-Reactant) 5-Hydroxy Lansoprazole (Cross-Reactant)->Immobilized Antibody Potentially Binds Lansoprazole-Enzyme Conjugate->Immobilized Antibody Binds Substrate Substrate Lansoprazole-Enzyme Conjugate->Substrate Converts Colored Product Colored Product Substrate->Colored Product Experimental_Workflow cluster_prep Part 1: Preparation cluster_assay Part 2: Assay cluster_analysis Part 3: Data Analysis A Coat Plate with Anti-Lansoprazole Antibody B Wash Plate A->B C Block Non-Specific Sites B->C D Prepare Lansoprazole & 5-Hydroxy Lansoprazole Dilutions C->D E Add Standards/Cross-Reactant and Lansoprazole-Enzyme Conjugate to Wells D->E F Incubate (Competitive Binding) E->F G Wash Plate F->G H Add Substrate G->H I Stop Reaction & Read Absorbance H->I J Plot Standard Curves (Absorbance vs. Concentration) I->J K Determine IC50 for Lansoprazole and 5-Hydroxy Lansoprazole J->K L Calculate % Cross-Reactivity K->L

Caption: Step-by-step experimental workflow for cross-reactivity assessment.

Data Analysis and Interpretation

The data obtained from the competitive ELISA is used to generate dose-response curves for both lansoprazole and 5-hydroxy lansoprazole. The absorbance values are typically plotted against the logarithm of the analyte concentration.

  • Calculate Percent Binding: The absorbance data is first converted to percent binding (%B/B0) using the following formula: %B/B0 = [(Absorbance of sample - Absorbance of blank) / (Absorbance of zero standard - Absorbance of blank)] * 100

  • Determine IC50 Values: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. This value is determined for both lansoprazole and 5-hydroxy lansoprazole from their respective dose-response curves. [1][6]

  • Calculate Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula: [7] % Cross-Reactivity = (IC50 of Lansoprazole / IC50 of 5-Hydroxy Lansoprazole) * 100

Example Data and Interpretation
Analyte IC50 (ng/mL) % Cross-Reactivity
Lansoprazole10100% (by definition)
5-Hydroxy Lansoprazole2005%

Interpretation: In this example, the antibody has a 20-fold higher affinity for lansoprazole than for 5-hydroxy lansoprazole. A 5% cross-reactivity might be acceptable for some research applications, but for clinical assays, a lower cross-reactivity is generally desired. The acceptable level of cross-reactivity is dependent on the specific application and the expected physiological concentrations of the parent drug and its metabolite.

Conclusion: Ensuring Assay Specificity

The rigorous assessment of antibody cross-reactivity is a cornerstone of reliable immunoassay development. By employing a well-optimized competitive ELISA, researchers can confidently quantify the specificity of their anti-lansoprazole antibodies and ensure that the presence of metabolites like 5-hydroxy lansoprazole does not compromise the accuracy of their results. This systematic approach, grounded in sound scientific principles and validated protocols, is essential for generating trustworthy data in both research and clinical settings.

References

  • Creative Diagnostics. Competitive ELISA Protocol. [Link]

  • Sino Biological. Competitive ELISA Protocol. [Link]

  • Microbe Notes. Competitive ELISA Protocol and Animation. [Link]

  • SeraCare. Technical Guide for ELISA - Protocols. [Link]

  • Forensic RTI. Validating Immunoassays for Urine and Oral Fluid Drug Testing. [Link]

  • MDPI. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]

  • ResearchGate. ELISA percentage (E%, see Methods) calculated based on the indirect... [Link]

  • Journal of Chinese Pharmaceutical Sciences. Determination of Lansoprazole by Direct Injection of Plasma and High Performance Liquid Chromatography with Column Switching. [Link]

  • PubMed. Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers. [Link]

  • Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]

  • Bentham Open. Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. [Link]

  • PubMed. Determination of lansoprazole and its metabolites in plasma by high-performance liquid chromatography using a loop column. [Link]

  • PubMed. Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens. [Link]

  • Assay Genie. Calculating & Analyzing ELISA Data. [Link]

  • BioAgilytix. New FDA Guidance on Developing and Validating Assays for ADA Detection: Key Updates and Clarifications. [Link]

  • ResearchGate. IC 50 values in nM by direct, competitive ELISA. [Link]

  • FDA. Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • ACCP. FDA Announces Availability of a Final Guidance, Bioanalytical Method Validation. [Link]

  • ResearchGate. In this ic-ELISA analysis, the IC50 and percentage of cross-reactivities (%CR) of PyBA to different pyrenes were determined. [Link]

  • ResearchGate. Lansoprazole quantification in human plasma by liquid chromatography-electrospray tandem mass spectrometry. [Link]

  • ResearchGate. Microwave synthesis of lansoprazole drug intermediate. [Link]

  • Google Patents. CN103288799A - The synthetic method of lansoprazole and the lansoprazole synthesized by the method.
  • FIRST Kits. Lansoprazole |Gastrointestinal Compounding Kit |Azurity. [Link]

  • Google Patents.
  • FDA. Draft Guidance on Lansoprazole Active Ingredient. [Link]

  • PubChem. Lansoprazole. [Link]

  • Sanis Health Inc. PRODUCT MONOGRAPH Pr LANSOPRAZOLE Lansoprazole Delayed-Release Capsules USP 15 mg and 30 mg H , K -ATPase Inhibitor. [Link]

  • PharmGKB. Annotation of CPIC Guideline for lansoprazole, omeprazole, pantoprazole and CYP2C19. [Link]

  • Teva Canada. lansoprazole delayed-release capsules. [Link]

Sources

A Comparative In Vitro Efficacy Analysis: Lansoprazole vs. 5-Hydroxy Lansoprazole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

This guide provides an in-depth comparison of the in vitro efficacy of the proton pump inhibitor (PPI) lansoprazole and its primary metabolite, 5-hydroxy lansoprazole. Moving beyond a simple data summary, we will explore the mechanistic underpinnings of their actions, the causality behind experimental design for their evaluation, and the implications of their comparative potency for drug development and research.

Introduction: The Parent Drug, The Metabolite, and The Target

Lansoprazole is a widely prescribed PPI for treating acid-related disorders.[1][2] It functions as a prodrug, a molecule that is inactive until it undergoes a chemical transformation within the body to become an active pharmacological agent.[1][3] Its therapeutic action stems from the irreversible inhibition of the gastric H+,K+-ATPase, the enzyme system, also known as the proton pump, located at the secretory surface of gastric parietal cells, which is responsible for the final step in gastric acid secretion.[2][4]

Following administration, lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C19, to form its major metabolite, 5-hydroxy lansoprazole.[5] Understanding the biological activity of this metabolite is crucial. If it retains significant inhibitory activity against the proton pump, it could contribute to the drug's overall therapeutic effect and duration of action. Conversely, if it is inactive, its formation represents a clearance pathway that terminates the drug's action. This guide dissects the available in vitro evidence to clarify the distinct roles of these two molecules.

The Mechanism of Action: A Journey of Acid-Catalyzed Activation

The efficacy of lansoprazole is entirely dependent on its accumulation in the highly acidic environment of the parietal cell's secretory canaliculi. This acidic milieu is the key that unlocks its therapeutic potential.

  • Protonation: Lansoprazole, a weak base, freely crosses cell membranes and accumulates in the acidic canaliculi. Here, it undergoes protonation.

  • Conversion: The protonated form is unstable and rapidly converts into a reactive tetracyclic sulfenamide intermediate.[3][6]

  • Covalent Bonding: This active sulfenamide is the pharmacologically active species. It forms a stable, covalent disulfide bond with sulfhydryl (cysteine) groups on the luminal surface of the H+,K+-ATPase.[1][3][7]

  • Irreversible Inhibition: This covalent modification leads to the irreversible inactivation of the proton pump. Acid secretion can only resume once new H+,K+-ATPase enzyme units are synthesized and inserted into the cell membrane.[1]

G cluster_0 Systemic Circulation (Neutral pH) cluster_1 Parietal Cell Canaliculus (Acidic pH) Lanso_prodrug Lansoprazole (Prodrug) Lanso_protonated Protonated Lansoprazole Lanso_prodrug->Lanso_protonated Accumulation Sulfenamide Active Sulfenamide (Tetracyclic Intermediate) Lanso_protonated->Sulfenamide Acid-Catalyzed Conversion ProtonPump H+,K+-ATPase (Proton Pump) Sulfenamide->ProtonPump Binds to Cysteine Residues InactivatedPump Inactivated Pump (Covalent Bond) ProtonPump->InactivatedPump Irreversible Inhibition H_ion H+ Secretion Blocked InactivatedPump->H_ion

Caption: Mechanism of Lansoprazole Activation and Action.

Physicochemical Properties: A Tale of Two Molecules

The structural difference between lansoprazole and its 5-hydroxy metabolite—the addition of a single hydroxyl group—has significant implications for their chemical properties. These properties, particularly pKa, are critical determinants of a PPI's ability to accumulate in acidic spaces.

PropertyLansoprazole5-Hydroxy LansoprazoleRationale for Importance
Molecular Formula C₁₆H₁₄F₃N₃O₂SC₁₆H₁₄F₃N₃O₃S[8]Defines the basic structure and mass.
Molecular Weight 369.4 g/mol [2]385.36 g/mol [8]Affects diffusion and transport characteristics.
pKa (Pyridine) ~4.0 - 4.16[9]Not reported, but expected to be similarThe pKa of the pyridine nitrogen is crucial for accumulation in the acidic parietal cell canaliculi.
Solubility Low aqueous solubility[9]Soluble in Methanol, DMSO[8]Influences formulation and bioavailability.

Experimental Framework for In Vitro Efficacy Assessment

To objectively compare the efficacy of lansoprazole and 5-hydroxy lansoprazole, a robust in vitro assay is required that directly measures their impact on the target enzyme. The gold-standard method is the H+,K+-ATPase inhibition assay.

Causality Behind Experimental Choice: Why not a simple cell viability assay? Because we are investigating a specific mechanism—enzyme inhibition. A direct enzymatic assay provides quantitative, target-specific data (like an IC₅₀ value) that a broader cellular assay cannot. It isolates the interaction between the drug and its target, removing confounding variables like cell permeability or off-target effects, which can be studied separately. This approach ensures that we are measuring the intended pharmacodynamic effect.

G cluster_workflow H+,K+-ATPase Inhibition Assay Workflow start Isolate Gastric Microsomes (Rich in H+,K+-ATPase) incubate Incubate Microsomes with Test Compound (Lansoprazole or 5-Hydroxy Lansoprazole) at Acidic pH start->incubate add_atp Initiate Reaction by adding Mg-ATP incubate->add_atp measure Measure ATPase Activity (Quantify Phosphate Release) add_atp->measure calculate Calculate % Inhibition and Determine IC50 Value measure->calculate

Sources

The Inactivity of 5-Hydroxy Lansoprazole at the Gastric Proton Pump: A Comparative Guide to PPI Metabolite Pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Proton Pump Inhibitor Prodrug and its Metabolic Fate

Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders. Their mechanism of action is a sophisticated example of targeted drug delivery: as inactive prodrugs, they circulate systemically before accumulating in the highly acidic secretory canaliculi of gastric parietal cells.[1][2][3] This acidic environment catalyzes their conversion into a reactive tetracyclic sulfenamide, the active form that irreversibly inhibits the H+/K+-ATPase (the proton pump) by forming covalent disulfide bonds with cysteine residues on the enzyme.[4][5][6] This targeted activation ensures that their potent acid-suppressing effect is localized to the site of action.

Following administration, PPIs like lansoprazole, omeprazole, pantoprazole, and rabeprazole are extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, particularly CYP2C19 and CYP3A4.[7][8] This biotransformation leads to the formation of various metabolites, such as hydroxylated and sulfone derivatives. A primary metabolite of lansoprazole is 5-hydroxy lansoprazole, formed mainly by CYP2C19.[1] A crucial question for drug development and clinical pharmacology is whether these metabolites retain any inhibitory activity against the H+/K+-ATPase. This guide provides a comparative analysis of the inhibitory effects of 5-hydroxy lansoprazole and other major PPI metabolites, grounded in experimental evidence and established pharmacological principles.

The Consensus on PPI Metabolites: A General Lack of Direct Proton Pump Inhibition

The prevailing scientific consensus, supported by numerous pharmacological studies and product information, is that the major circulating metabolites of PPIs, including 5-hydroxy lansoprazole, are pharmacologically inactive with respect to direct inhibition of the gastric H+/K+-ATPase.[8][9][10] Their formation represents a clearance pathway, converting the lipophilic parent drug into more water-soluble compounds for excretion.

The necessity of the prodrug's specific chemical structure for acid-catalyzed rearrangement is central to this inactivity. The metabolic modifications, such as the addition of a hydroxyl group to form 5-hydroxy lansoprazole, alter the molecule's electronic and structural properties, preventing the necessary conformational change into the active sulfenamide within the parietal cell canaliculus. Therefore, even if these metabolites were to accumulate in the acidic space, they would not efficiently inhibit the proton pump.

While direct, comparative IC50 values for PPI metabolites on H+/K+-ATPase are scarce in the literature—likely because their activity is negligible—the data for parent compounds highlight the potent inhibition achieved only by the activated prodrug.

Compound Target Reported IC50 Assay Conditions Citation
OmeprazoleH+/K+-ATPase~50 nMIsolated human gastric glands (acid accumulation)[11]
OmeprazoleH+/K+-ATPase~1.7 µM - 4 µMIsolated gastric membrane vesicles (ATPase activity)[11][12]
PantoprazoleH+/K+-ATPase~6.8 µMIsolated gastric membrane vesicles (ATPase activity)[13]
LansoprazoleH+/K+-ATPase59 nM - 360 nMIsolated parietal cells (acid accumulation)[12]
5-Hydroxy Lansoprazole H+/K+-ATPase Not reported; considered inactive N/A[1][9]
Lansoprazole Sulfone H+/K+-ATPase Not reported; considered inactive N/A[1][9]
Rabeprazole Thioether H+/K+-ATPase No significant antisecretory activity N/A[10]

Table 1: Comparative inhibitory concentrations of parent PPIs. Note the absence of reported inhibitory activity for their major metabolites against the H+/K+-ATPase.

Visualizing PPI Metabolism: The Pathway to Inactivation

The metabolic journey of a PPI from an active prodrug to inactive metabolites is a critical aspect of its pharmacology. The following diagram illustrates the primary metabolic pathways for lansoprazole, highlighting the generation of its inactive hydroxylated and sulfone metabolites.

PPI_Metabolism cluster_lansoprazole Lansoprazole Metabolism cluster_liver Hepatic Metabolism (Liver) lansoprazole Lansoprazole (Prodrug) active_form Sulfenamide (Active Inhibitor) lansoprazole->active_form Acidic Environment (Parietal Cell) cyp2c19 CYP2C19 lansoprazole->cyp2c19 cyp3a4 CYP3A4 lansoprazole->cyp3a4 inhibition H+/K+-ATPase Inhibition active_form->inhibition Covalent Bonding hydroxy_lanso 5-Hydroxy Lansoprazole (Inactive Metabolite) cyp2c19->hydroxy_lanso lanso_sulfone Lansoprazole Sulfone (Inactive Metabolite) cyp3a4->lanso_sulfone

Caption: Metabolic activation and inactivation pathways of Lansoprazole.

A New Frontier: Off-Target Activity of a Lansoprazole Metabolite

While 5-hydroxy lansoprazole is inert at the proton pump, recent research has uncovered a novel and potentially significant off-target activity for a subsequent metabolite. A 2022 study reported that 5-hydroxy lansoprazole sulfide (5HLS) , an end metabolite of lansoprazole, exhibits anticancer activity in triple-negative breast cancer models.[14][15] Intriguingly, 5HLS was found to be more potent than the parent lansoprazole in inhibiting fatty acid synthase (FASN), a key enzyme in de novo lipid synthesis that is overexpressed in many cancers.[14]

This finding opens a new avenue of research, suggesting that PPI metabolites, while inactive against their primary target, may possess other biological activities that could contribute to the broader pharmacological profile of the parent drug, particularly with long-term use. This underscores the importance of characterizing the full spectrum of metabolite activity beyond the intended therapeutic target.

Experimental Protocols for Assessing H+/K+-ATPase Inhibition

To empirically determine the inhibitory potential of a compound against the gastric proton pump, a robust in vitro assay is essential. The following protocols describe the standard methodologies for isolating the enzyme and measuring its activity.

Protocol 1: Isolation of H+/K+-ATPase-Enriched Gastric Microsomes

This protocol is foundational for obtaining a functional enzyme preparation for in vitro screening. The rationale is to isolate the membrane fractions (microsomes) from gastric parietal cells that are rich in H+/K+-ATPase.

Materials:

  • Fresh sheep or rabbit stomach

  • Ice-cold saline

  • Homogenization Buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)

  • Resuspension Buffer (e.g., 250 mM sucrose, 5 mM Tris-HCl, pH 7.4)

  • Sucrose solutions (10% and 37% w/v)

  • Dounce homogenizer, refrigerated centrifuge, and ultracentrifuge

Step-by-Step Methodology:

  • Tissue Preparation: Immediately after sourcing, open the stomach and thoroughly wash the mucosal surface with ice-cold saline to remove contents.[16][17]

  • Mucosal Scraping: Gently scrape the gastric mucosa from the fundus region using a glass slide to collect the parietal cell-rich layer.[17]

  • Homogenization: Homogenize the scrapings in ice-cold Homogenization Buffer. This step mechanically disrupts the cells to release their organelles.[16]

  • Differential Centrifugation:

    • Perform a low-speed centrifugation (e.g., 10,000 x g for 20 min) to pellet nuclei and cell debris.

    • Transfer the supernatant to an ultracentrifuge tube and perform a high-speed centrifugation (e.g., 100,000 x g for 60 min) to pellet the microsomal fraction, which contains the membrane-bound H+/K+-ATPase.[16]

  • Sucrose Gradient Purification (Optional but Recommended): For higher purity, resuspend the microsomal pellet and layer it onto a discontinuous sucrose gradient. Ultracentrifugation (e.g., 150,000 x g for 2 hours) will separate the membranes based on density, with the H+/K+-ATPase-enriched vesicles localizing at the interface between the 10% and 37% sucrose layers.[16]

  • Final Preparation: Collect the vesicle fraction, dilute it with Resuspension Buffer, and pellet it one final time via ultracentrifugation. Resuspend the final pellet in a minimal volume, determine the protein concentration (e.g., via Bradford assay), and store at -80°C.

Protocol 2: In Vitro H+/K+-ATPase Activity Assay (Phosphate Release Method)

This assay directly measures the enzymatic function of the H+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. Inhibition is measured by a reduction in Pi release.

Materials:

  • H+/K+-ATPase enriched microsomes (from Protocol 1)

  • Test compounds (e.g., 5-hydroxy lansoprazole) and positive control (e.g., omeprazole)

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl2, 10 mM KCl)

  • ATP solution (2 mM)

  • Reagents for phosphate detection (e.g., Fiske-Subbarow reagent or a malachite green-based reagent)[17][18]

  • Spectrophotometer

Step-by-Step Methodology:

  • Pre-incubation: Pre-incubate the enzyme preparation with various concentrations of the test compound (and omeprazole as a positive control) for a defined period (e.g., 30-60 minutes) at 37°C. For PPIs like omeprazole, this pre-incubation should be done under acidic conditions (e.g., pH 6.1) to allow for activation, before neutralizing to pH 7.4 for the ATPase activity measurement.[12]

  • Initiate Reaction: Start the enzymatic reaction by adding ATP to the mixture. The K+ in the assay buffer stimulates the ATPase activity.[19]

  • Incubation: Incubate the reaction mixture for a set time (e.g., 20-30 minutes) at 37°C, allowing ATP hydrolysis to occur.[19]

  • Stop Reaction: Terminate the reaction by adding a stop solution, typically an acidic reagent like trichloroacetic acid (TCA).[19]

  • Phosphate Detection: Add the colorimetric phosphate detection reagent (e.g., ammonium molybdate mixture). The released Pi will react to form a colored complex.[17]

  • Measurement: Measure the absorbance of the solution at the appropriate wavelength (e.g., 660 nm). The amount of Pi released is proportional to the enzyme activity.[17]

  • Data Analysis: Construct a dose-response curve by plotting the percentage of enzyme inhibition against the logarithm of the test compound's concentration. From this curve, the IC50 value can be calculated.

Assay_Workflow cluster_prep Enzyme Preparation cluster_assay Inhibition Assay start Gastric Mucosa Scraping homogenize Homogenization start->homogenize centrifuge1 Differential Centrifugation homogenize->centrifuge1 ultracentrifuge Ultracentrifugation centrifuge1->ultracentrifuge microsomes H+/K+-ATPase Enriched Microsomes ultracentrifuge->microsomes preincubate Pre-incubate Enzyme with Test Compound & Control microsomes->preincubate add_atp Initiate Reaction (Add ATP + K+) preincubate->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop Reaction (Add TCA) incubate->stop_reaction detect_pi Colorimetric Detection of Inorganic Phosphate (Pi) stop_reaction->detect_pi measure Measure Absorbance detect_pi->measure analyze Calculate % Inhibition & IC50 Value measure->analyze

Caption: Experimental workflow for H+/K+-ATPase isolation and inhibition assay.

Conclusion and Future Directions

The recent discovery of off-target FASN inhibition by the lansoprazole metabolite 5-hydroxy lansoprazole sulfide highlights a compelling new area for investigation. Future research should aim to:

  • Systematically screen a wider range of PPI metabolites against various biological targets to uncover potential off-target effects that could have long-term clinical implications.

  • Further elucidate the mechanism and potential therapeutic applications of FASN inhibition by 5HLS in oncology.

  • Confirm the lack of H+/K+-ATPase activity of major PPI metabolites using standardized in vitro assays to definitively close the loop on their primary target activity.

This comprehensive understanding of both on-target inactivity and potential off-target actions of metabolites is essential for a complete pharmacological assessment and the future development of safer, more effective therapies.

References

  • Shin, J. M., & Sachs, G. (2013). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility, 19(1), 25–35. [Link]

  • Ishizaki, T., & Horai, Y. (1999). Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole. Alimentary Pharmacology & Therapeutics, 13 Suppl 3, 27–36. [Link]

  • The Medical University of Varna. (n.d.). The metabolic pathways of the proton pump inhibitors (PPIs) and the major cytochrome P450 (CYP) isoenzymes involved. ResearchGate. [Link]

  • Strand, D. S., Kim, D., & Peura, D. A. (2017). 25 Years of Proton Pump Inhibitors: A Comprehensive Review. Gut and Liver, 11(1), 27–37. [Link]

  • Gardner, J. D., & Perrier, C. V. (2007). Review article: Understanding the pharmacodynamic and pharmacokinetic differences between proton pump inhibitors - Focus on pKa and metabolism. Alimentary Pharmacology & Therapeutics, 25(Suppl. 1), 1-13. [Link]

  • Sachs, G., Shin, J. M., & Howden, C. W. (2006). Review Article: The Clinical Pharmacology of Proton Pump Inhibitors. Current Gastroenterology Reports, 8(6), 463-470. [Link]

  • Lind, T., Cederberg, C., Ekenved, G., Haglund, U., & Olbe, L. (1983). Inhibitory action of omeprazole on acid formation in gastric glands and on H+,K+-ATPase isolated from human gastric mucosa. Agents and Actions, 13(5-6), 425-429. [Link]

  • Beil, W., Staar, U., & Sewing, K. F. (1992). Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability. British Journal of Pharmacology, 106(4), 838–842. [Link]

  • El-Sayed, O., et al. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. Journal of Medicinal Chemistry, 65(20), 13681-13691. [Link]

  • Hersey, S. J., & Sachs, G. (1995). The site of action of pantoprazole in the gastric H+/K(+)-ATPase. Biochemical Pharmacology, 49(7), 881-888. [Link]

  • Vimer, S., et al. (2016). Measuring In Vitro ATPase Activity for Enzymatic Characterization. Journal of Visualized Experiments, (114), 54362. [Link]

  • ResearchGate. (2016). What are the current updated methods to perform in-vitro assay of gastric h+/k+ atpase activity?. ResearchGate. [Link]

  • Synapse. (2025). 5-Hydroxy Lansoprazole Sulfide. Synapse. [Link]

  • Williams, M. P., & Sercombe, J. (1999). Review article: the pharmacokinetics of rabeprazole in health and disease. Alimentary Pharmacology & Therapeutics, 13 Suppl 3, 3–10. [Link]

  • Miura, M., et al. (2005). Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes. British Journal of Clinical Pharmacology, 59(4), 438–445. [Link]

  • Small Molecule Pathway Database (SMPDB). (n.d.). Rabeprazole Metabolism Pathway. SMPDB. [Link]

  • Asian Journal of Pharmacy and Pharmacology. (2016). In vitro H+ -K + ATPase inhibition activity of Carissa carandas Linn. leaves extract. Asian Journal of Pharmacy and Pharmacology, 2(4), 108-112. [Link]

  • Manjunatha, J., et al. (2016). In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract. Journal of Basic and Clinical Pharmacy, 7(4), 103–109. [Link]

  • Lambrecht, N., et al. (2011). Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000. PLoS One, 6(11), e27694. [Link]

  • Shin, J. M., & Sachs, G. (2013). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility, 19(1), 25-35. [Link]

  • National Center for Biotechnology Information. (2023). Proton Pump Inhibitors (PPI). StatPearls. [Link]

  • Gralnek, I. M., et al. (2024). Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors. Frontiers in Pharmacology, 15, 1356333. [Link]

  • Small Molecule Pathway Database (SMPDB). (n.d.). Pantoprazole Action Pathway. SMPDB. [Link]

  • Shin, J. M., & Sachs, G. (2013). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (n.d.). Lansoprazole. PubChem. [Link]

  • Dr.Oracle. (2025). Does omeprazole (Proton Pump Inhibitor) inhibit stomach acid production?. Dr.Oracle. [Link]

  • Medicosis Perfectionalis. (2021, November 14). Proton Pump Inhibitors Mechanism of Action. YouTube. [Link]

  • Kromer, W. (1999). Basic aspects of selectivity of pantoprazole and its pharmacological actions. Drugs of Today, 35(Suppl C), 3-10. [Link]

  • Ljungström, M., et al. (1988). Specific labelling of gastric H+,K+-ATPase by omeprazole. Biochimica et Biophysica Acta, 955(2), 293-301. [Link]

  • Weiser, T., & Gögelein, H. (1998). The gastric H,K-ATPase blocker lansoprazole is an inhibitor of chloride channels. British Journal of Pharmacology, 124(4), 629–636. [Link]

  • Savarino, V., et al. (2007). A review of rabeprazole in the treatment of acid-related diseases. Expert Opinion on Pharmacotherapy, 8(17), 3047-3061. [Link]

  • Miura, M., et al. (2005). Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes. ResearchGate. [Link]

  • Sachs, G., et al. (1995). Gastric acid secretion: activation and inhibition. Annual Review of Physiology, 57, 711-730. [Link]

  • Weiser, T., & Gögelein, H. (1998). The Gastric H,K-ATPase Blocker Lansoprazole Is an Inhibitor of Chloride Channels. British Journal of Pharmacology, 124(4), 629-636. [Link]

  • Sachs, G., et al. (1995). Gastric acid secretion: Activation and inhibition. ResearchGate. [Link]

  • Iijima, K., et al. (2018). Non-invasive method for the assessment of gastric acid secretion. Annals of Translational Medicine, 6(1), 16. [Link]

  • Wang, C., et al. (2024). Discovery of a Covalent Small-Molecule eEF1A1 Inhibitor via Structure-Based Virtual Screening. Journal of Medicinal Chemistry. [Link]

Sources

Comparison Guide: Establishing an In Vitro-In Vivo Correlation (IVIVC) for Lansoprazole and its Primary Metabolite, 5-Hydroxy Lansoprazole

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide for researchers, scientists, and drug development professionals.

Introduction: The Predictive Power of IVIVC in Formulation Science

In modern pharmaceutical development, establishing a predictive mathematical relationship between a dosage form's in vitro properties and its in vivo performance is a cornerstone of efficient, science-driven progress. This relationship, known as an In Vitro-In Vivo Correlation (IVIVC), is defined by the U.S. Food and Drug Administration (FDA) as a model that links an in vitro property, typically drug dissolution, to an in vivo response, such as plasma drug concentration.[1] For oral dosage forms, a well-established IVIVC can serve as a surrogate for bioequivalence studies, streamline formulation changes, and justify dissolution specifications, ultimately accelerating drug development and ensuring product quality.[2][3]

This guide provides an in-depth comparison and methodology for developing a Level A IVIVC, the most rigorous type, focusing on lansoprazole, a proton pump inhibitor, and the resulting pharmacokinetic profile of its primary active metabolite, 5-hydroxy lansoprazole. Lansoprazole is formulated as enteric-coated, delayed-release capsules to protect the acid-labile drug from degradation in the stomach.[4][5] Its Biopharmaceutics Classification System (BCS) Class II status (low solubility, high permeability) makes its absorption rate-limited by its dissolution, rendering it an ideal candidate for IVIVC development.[1][6][7]

We will explore the causal links between experimental choices in both in vitro dissolution and in vivo pharmacokinetic studies, present the requisite data in a comparative format, and provide the detailed protocols necessary for replication. The focus will be on correlating the in vitro release of the parent drug, lansoprazole, with its in vivo absorption, which is the scientifically standard approach. The subsequent appearance of the 5-hydroxy lansoprazole metabolite will be discussed as a critical pharmacokinetic outcome dependent on the initial absorption of the parent drug.

The Physicochemical and Metabolic Landscape

Understanding the properties of lansoprazole is critical to designing meaningful IVIVC studies.

  • BCS Classification: Lansoprazole is a BCS Class II compound, meaning its absorption is limited by its dissolution rate.[6][7][8] This is the foundational principle upon which its IVIVC is built; if the drug can be dissolved, it will likely be absorbed.

  • Acid Instability: Lansoprazole degrades rapidly in acidic environments.[4] This necessitates an enteric-coated formulation that bypasses the stomach (pH 1-2.5) and releases the drug in the higher pH of the small intestine (pH ~6.8). This characteristic dictates the two-stage dissolution method required for in vitro testing.

  • Metabolism: Upon absorption, lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[9] The major active metabolite formed via CYP2C19 is 5-hydroxy lansoprazole.[9][10][11] The pharmacokinetic profile of this metabolite is therefore directly influenced by the rate and extent of the parent drug's absorption and the patient's metabolic phenotype (e.g., poor vs. extensive metabolizers of CYP2C19).[12]

In Vitro Studies: Simulating Gastrointestinal Transit

The goal of the in vitro dissolution study is to mimic the conditions the dosage form encounters in the human body. For a delayed-release capsule like lansoprazole, this involves a two-stage process.[13][14]

Experimental Workflow: Two-Stage Dissolution Testing

The workflow ensures the enteric coat's integrity is challenged before assessing the drug's release in simulated intestinal fluid.

InVitro_Workflow cluster_acid Acid Stage (Simulated Gastric Fluid) cluster_buffer Buffer Stage (Simulated Intestinal Fluid) A Prepare 0.1 N HCl Media B Set up USP Apparatus II (Paddles, 75 RPM, 37°C) A->B C Introduce DR Capsules (n=6) into 500 mL Media B->C D Run for 60 minutes C->D E Withdraw aliquot at 60 min for analysis D->E F Add 400 mL buffer concentrate to remaining 475 mL in vessel E->F Proceed to Buffer Stage G Adjust pH to 6.8 (Total Volume = 900 mL) F->G H Continue rotation (75 RPM, 37°C) G->H I Withdraw samples at 10, 20, 30, 45, 60 min H->I J Analyze all samples via HPLC-UV at 285 nm I->J K K J->K Calculate % Dissolved vs. Time

Caption: Workflow for two-stage in vitro dissolution of lansoprazole DR capsules.

Protocol: USP Dissolution Method for Lansoprazole DR Capsules

This protocol is based on established pharmacopeial methods.[4][13][14]

Apparatus: USP Apparatus II (Paddles) Rotation Speed: 75 RPM Temperature: 37 ± 0.5°C

1. Acid Stage (1 hour): a. Prepare 500 mL of 0.1 N Hydrochloric Acid (HCl) as the dissolution medium. b. Place one lansoprazole capsule in each vessel. c. After 60 minutes, withdraw an aliquot of the medium to quantify any premature drug release. d. Rationale: This stage tests the acid resistance of the enteric coating. Per FDA guidelines, not more than 10% of the drug should be released.[14]

2. Buffer Stage (1 hour): a. To the remaining medium in the vessel, add a pre-warmed buffer concentrate to raise the pH to 6.8. The final volume is typically 900 mL. b. Rationale: This stage simulates the neutral pH of the small intestine, where the enteric coating should dissolve and release the drug. c. Continue paddle rotation and withdraw samples at specified time points (e.g., 10, 20, 30, 45, and 60 minutes). d. Replace the withdrawn volume with fresh pH 6.8 buffer to maintain sink conditions. e. Analyze the samples using a validated HPLC-UV method at ~285 nm.

Comparative Data: Dissolution Profiles

To establish a Level A IVIVC, one must test at least two, and preferably three, formulations with different release rates (e.g., slow, medium, fast).[2]

Time (min)Formulation A (Fast) % DissolvedFormulation B (Medium) % DissolvedFormulation C (Slow) % Dissolved
Acid Stage
60< 5%< 5%< 5%
Buffer Stage
70 (10)453015
80 (20)755535
90 (30)927858
105 (45)989175
120 (60)999685

In Vivo Studies: Measuring Systemic Exposure

The in vivo arm of the study quantifies the rate and extent of drug absorption in human subjects.

Experimental Workflow: Human Pharmacokinetic Study

A crossover study design is ideal as it minimizes inter-subject variability.[15]

InVivo_Workflow A Recruit & Screen Healthy Volunteers (n=24) B Randomized, Two-Way Crossover Dosing A->B C Administer Formulation A or B (Fasting, Single 30 mg dose) B->C D Serial Blood Sampling (0 to 24 hours post-dose) C->D E Plasma Separation via Centrifugation D->E F Bioanalysis via LC-MS/MS (Quantify Lansoprazole & 5-Hydroxy Lansoprazole) E->F G Washout Period (7-10 days) F->G Period 1 Complete H Administer alternate formulation G->H I Repeat Steps D, E, F H->I J Calculate PK Parameters (AUC, Cmax, Tmax) I->J K K J->K Generate Plasma Concentration-Time Profiles

Caption: Workflow for a typical in vivo pharmacokinetic bioequivalence study.

Protocol: Single-Dose, Crossover Bioequivalence Study

1. Study Design: a. Conduct an open-label, randomized, single-dose, two-period crossover study in healthy adult volunteers under fasting conditions.[16] b. A washout period of at least 7 days should separate the two dosing periods.

2. Dosing and Sampling: a. Subjects receive a single 30 mg capsule of one of the test formulations. b. Collect serial blood samples into EDTA-containing tubes at pre-dose (0 hr) and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24 hours). c. Centrifuge blood samples to separate plasma, which is then stored at -80°C until analysis.

3. Bioanalysis: a. Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of lansoprazole and 5-hydroxy lansoprazole in plasma.[10][17][18] b. Rationale: LC-MS/MS provides the necessary selectivity and sensitivity to measure drug concentrations accurately over a wide dynamic range, distinguishing the parent drug from its metabolites.

Comparative Data: Key Pharmacokinetic Parameters

The following table presents representative pharmacokinetic data for lansoprazole and its 5-hydroxy metabolite following a single 30 mg oral dose.[10][11]

ParameterLansoprazole5-Hydroxy Lansoprazole
Tmax (hr) 2.0 (± 0.7)2.1 (± 0.8)
Cmax (ng/mL) 1047 (± 344)111.2 (± 41.8)
AUC₀₋₂₄ (ng·hr/mL) 3388 (± 1484)317.0 (± 81.2)
t½ (hr) 2.24 (± 1.43)2.31 (± 1.18)
(Data presented as mean ± SD, sourced from a study in healthy Chinese male subjects)[10][11]

Developing the Level A IVIVC: Bridging the Gap

A Level A IVIVC represents a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile. This is the highest level of correlation and is the most valuable from a regulatory perspective.[1]

Logical Framework: From In Vivo Data to a Predictive Model

The process involves mathematically transforming plasma concentration data into an absorption profile, which can then be directly compared to the dissolution data.

IVIVC_Logic cluster_invitro In Vitro Arm cluster_invivo In Vivo Arm VitroData Dissolution Data (% Drug Dissolved vs. Time) Correlation Point-to-Point Correlation (% Dissolved vs. % Absorbed) VitroData->Correlation VivoData Plasma Concentration Data (Concentration vs. Time) Deconvolution Deconvolution Modeling (e.g., Wagner-Nelson Method) VivoData->Deconvolution AbsorptionData Absorption Profile (% Drug Absorbed vs. Time) Deconvolution->AbsorptionData AbsorptionData->Correlation Model Establish Predictive IVIVC Model Correlation->Model

Caption: Logical process for establishing a Level A In Vitro-In Vivo Correlation.

The core steps are:

  • Obtain Data: Gather in vitro dissolution profiles and in vivo plasma concentration profiles for at least two formulations with different release rates.[2]

  • Deconvolution: Use the in vivo plasma data to calculate the cumulative fraction of the drug absorbed over time. This is achieved using mathematical models like the Wagner-Nelson or Loo-Riegelman methods. This step essentially removes the influence of drug elimination kinetics to reveal the absorption profile.

  • Correlation: Plot the percent of drug dissolved in vitro against the percent of drug absorbed in vivo for each formulation at matching time points.

  • Model Validation: Evaluate the predictability of the model. This involves using the dissolution data from a given formulation to predict its in vivo plasma profile and comparing this prediction to the actual observed data. The prediction error for key parameters like Cmax and AUC should be within acceptable limits (typically <10-15%).

Conclusion and Implications

This guide outlines a systematic, evidence-based approach to developing an IVIVC for a BCS Class II drug, using lansoprazole as a case study. By meticulously correlating the in vitro dissolution of lansoprazole from its delayed-release formulation with its in vivo absorption, researchers can build a powerful predictive tool. The pharmacokinetics of the primary metabolite, 5-hydroxy lansoprazole, serve as a critical downstream measurement of systemic exposure, but the foundational correlation is, and must be, between the dosage form's performance and the parent drug's entry into the bloodstream.

A validated Level A IVIVC allows for the use of in vitro dissolution testing as a surrogate for in vivo bioequivalence studies, significantly reducing the time, cost, and ethical burden of clinical trials during post-approval manufacturing changes. It enhances product understanding, supports the establishment of clinically relevant dissolution specifications, and represents a key element in a modern, Quality by Design (QbD) approach to pharmaceutical manufacturing.

References

  • Title: Pharmacokinetic properties of lansoprazole (30-mg enteric-coated capsules) and its metabolites: A single-dose, open-label study in healthy Chinese male subjects Source: PubMed
  • Title: Pharmacokinetic differences between lansoprazole enantiomers in r
  • Title: Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correl
  • Title: Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes Source: PubMed
  • Title: Pharmacokinetic Properties of Lansoprazole (30-mg Enteric-Coated Capsules)
  • Title: Clinical pharmacokinetics of lansoprazole Source: PubMed
  • Title: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correl
  • Title: Formulation and in-vitro evaluation of delayed release multiple unit pellets of Lansoprazole in capsules. Source: Research Journal of Pharmacy and Technology
  • Title: Assessment of the Pharmacopeial Analytical Methodologies in the Dissolution Test of Enteric-Coated Lansoprazole Prepar
  • Title: In vitro-In vivo Correlation: Perspectives on Model Development Source: PubMed Central
  • Title: FDA's Experience on IVIVC-New Drug Products Source: FDA
  • Title: Determination of lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone in human plasma for CYP2C19 and CYP3A4 phenotyping Source: OUCI
  • Title: Profiling biopharmaceutical deciding properties of absorption of lansoprazole enteric-coated tablets using gastrointestinal simul
  • Title: New FDA Draft Guidance for Industry on Bioequivalence Studies Source: gmp-compliance.org
  • Title: Investigation of the bioequivalence of two lansoprazole formulations in healthy Chinese volunteers after a single oral administr
  • Title: BCS D
  • Title: Formulation and Evaluation of fast dissolving tablets of Lansoprazole by Solubility Enhancement Technique Source: Current Research in Pharmaceutical Sciences
  • Title: Determination of lansoprazole and its metabolites 5' -hydroxy lansoprazole and lansoprazole sulphone in human plasma by reversed-phase HPLC Source: Europe PMC
  • Title: 406S057 Lansoprazole Clinpharm BPCA Source: FDA
  • Title: Lansoprazole Delayed-Release Capsules USP, 15 mg (OTC)
  • Title: Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma Source: Bentham Open Archives
  • Title: Convolution Study On Lansoprazole Delayed-Release Capsules - Application of Similarity Factor To in - Vitro Dissolution Source: Scribd
  • Title: Solubility study of lansoprazole.
  • Title: (PDF)
  • Title: Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers Source: PubMed
  • Title: Determination of lansoprazole and its metabolites in plasma by high-performance liquid chromatography using a loop column. Source: Semantic Scholar
  • Title: Prediction of the in vivo performance of enteric coated pellets in the fasted state under selected biorelevant dissolution conditions Source: PubMed
  • Title: Pharmacodynamics and Pharmacokinetics of a New Type of Compound Lansoprazole Capsule in Gastric Ulcer Rats and Beagle Dogs: Importance of Adjusting Oxidative Stress and Inflamm

Sources

A Guide to Inter-Laboratory Comparison of 5-Hydroxy Lansoprazole Potassium Salt Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a robust inter-laboratory comparison for the quantification of 5-hydroxy lansoprazole potassium salt. It is intended for researchers, scientists, and drug development professionals seeking to establish consistency and reliability in analytical measurements across different laboratory settings. This document outlines the scientific rationale, a harmonized analytical protocol, and the statistical framework necessary for a successful comparative study.

Introduction: The Imperative for Inter-Laboratory Concordance

In pharmaceutical development and manufacturing, the ability to obtain consistent and reproducible analytical results across different laboratories is paramount. An inter-laboratory comparison, also known as a proficiency test, is a powerful tool for assessing the performance of analytical methods and ensuring that different laboratories can produce comparable data. This is particularly critical for the quantification of active pharmaceutical ingredients (APIs) and their metabolites, such as 5-hydroxy lansoprazole, a primary metabolite of the proton pump inhibitor lansoprazole.

Establishing a harmonized approach to the quantification of this compound ensures data integrity for a variety of applications, including pharmacokinetic studies, bioequivalence assessments, and quality control of drug products. This guide is designed to provide a practical, scientifically-grounded framework for such a comparison, drawing upon established analytical techniques and regulatory guidance.

Scientific Background: 5-Hydroxy Lansoprazole

Lansoprazole is metabolized in the liver by the cytochrome P450 (CYP) enzyme system, primarily CYP2C19 and to a lesser extent CYP3A4.[1][2] The major active metabolite formed is 5-hydroxy lansoprazole. The stereoselective metabolism of lansoprazole means that the disposition of its enantiomers can be significantly affected by an individual's CYP2C19 genotype.[2] Accurate quantification of 5-hydroxy lansoprazole is therefore crucial for understanding the complete pharmacokinetic profile of the parent drug.

The potassium salt of 5-hydroxy lansoprazole is often used as a reference standard in analytical testing due to its improved stability and handling characteristics compared to the free form.

cluster_0 Metabolic Pathway Lansoprazole Lansoprazole 5-Hydroxy Lansoprazole 5-Hydroxy Lansoprazole Lansoprazole->5-Hydroxy Lansoprazole Hydroxylation CYP2C19 / CYP3A4 CYP2C19 / CYP3A4 CYP2C19 / CYP3A4->Lansoprazole

Metabolism of Lansoprazole to 5-Hydroxy Lansoprazole.

Harmonized Analytical Protocol: A Self-Validating System

To ensure comparability of results, all participating laboratories must adhere to a single, well-defined analytical protocol. The following method, based on a compilation of established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, is recommended for its high sensitivity and specificity.[3][4]

Materials and Reagents
  • Reference Standard: this compound (purity ≥ 98%)

  • Internal Standard (IS): Omeprazole or a stable isotope-labeled 5-hydroxy lansoprazole.

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid and ammonium acetate.

  • Matrix: Drug-free human plasma (or other relevant matrix).

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Experimental Protocol

Step 1: Preparation of Stock and Working Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with the same diluent as the working standards.

Step 2: Sample Preparation (Protein Precipitation) This method is chosen for its simplicity and efficiency in removing the majority of plasma proteins.

  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Step 3: Chromatographic and Mass Spectrometric Conditions

ParameterConditionRationale
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for the analyte and internal standard.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileEnsures good peak shape and ionization efficiency in positive ion mode.
Gradient Start with 10% B, ramp to 90% B over 3 min, hold for 1 min, return to initial conditions and equilibrate for 1 min.Allows for efficient elution and separation of the analyte from matrix components.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Injection Volume 5 µLA standard volume for modern LC-MS/MS systems.
Ionization Mode ESI PositiveProvides good sensitivity for 5-hydroxy lansoprazole.
MRM Transitions 5-Hydroxy Lansoprazole: m/z 386.1 -> 220.1Internal Standard (Omeprazole): m/z 346.1 -> 198.0These transitions are specific and provide good signal intensity.

Inter-Laboratory Comparison Study Design

A well-structured study design is crucial for obtaining meaningful data. The following workflow is recommended:

cluster_0 Study Workflow A Centralized Preparation of Samples (Blank, Low, Mid, High Conc.) B Distribution to Participating Labs A->B C Analysis using Harmonized Protocol B->C D Data Submission to Central Coordinator C->D E Statistical Analysis of Results D->E F Issuance of Comparison Report E->F

Inter-Laboratory Comparison Workflow.

Participating Laboratories

A minimum of five laboratories should be recruited to ensure statistical significance. Each laboratory must confirm their capability to perform the harmonized protocol.

Test Samples

A central organizing body will prepare and distribute the following samples to each participating laboratory:

  • Blank Matrix: To assess specificity and for the preparation of calibration curves.

  • Quality Control (QC) Samples: Prepared in the matrix at three concentration levels:

    • Low QC (LQC): 3 times the Lower Limit of Quantification (LLOQ).

    • Medium QC (MQC): In the middle of the calibration range.

    • High QC (HQC): At approximately 80% of the Upper Limit of Quantification (ULOQ).

  • Unknown Samples: At least two different concentrations, blinded to the participating laboratories.

Data Reporting

Each laboratory will be required to submit the following data:

  • Raw data for all injections (calibration standards, QCs, and unknowns).

  • Calculated concentrations for all QC and unknown samples.

  • A summary of any deviations from the harmonized protocol.

Data Analysis and Acceptance Criteria

The analysis of the submitted data will be based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) and United States Pharmacopeia (USP) <1225> guidelines.[5][6][7][8][9][10][11][12][13][14]

Performance Characteristics
  • Accuracy: The closeness of the mean result to the true value.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratories variations: different days, different analysts, different equipment, etc.

    • Reproducibility: The precision between laboratories.

Acceptance Criteria
Performance CharacteristicAcceptance Criteria
Accuracy The mean value should be within ±15% of the nominal value (±20% at the LLOQ).
Repeatability (CV%) ≤ 15% (≤ 20% at the LLOQ).
Intermediate Precision (CV%) ≤ 15% (≤ 20% at the LLOQ).
Reproducibility (CV%) ≤ 20% across all laboratories.

Hypothetical Data Comparison

The following table illustrates how the results from different laboratories for an unknown sample with a nominal concentration of 100 ng/mL might be presented and evaluated.

LaboratoryMeasured Conc. 1 (ng/mL)Measured Conc. 2 (ng/mL)Measured Conc. 3 (ng/mL)Mean (ng/mL)Accuracy (%)CV (%)
Lab 198.5101.299.899.8-0.21.4
Lab 2105.6103.2104.5104.44.41.2
Lab 395.396.894.195.4-4.61.4
Lab 4110.1112.5108.9110.510.51.6
Lab 592.194.593.393.3-6.71.3
Overall 100.7 0.7 6.6

In this hypothetical example, all laboratories have met the acceptance criteria for accuracy and repeatability. The overall reproducibility is also well within the acceptable limit of 20%.

Conclusion

A successful inter-laboratory comparison for the quantification of this compound is achievable with a well-defined, harmonized protocol and a clear set of acceptance criteria. This guide provides the necessary framework to ensure that participating laboratories can generate comparable and reliable data, ultimately contributing to the overall quality and consistency of pharmaceutical development and manufacturing processes. Adherence to the principles of scientific integrity and established regulatory guidelines is the cornerstone of such a collaborative effort.

References

  • Song, M., Gao, X., Hang, T., & Wen, A. (2008). Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1181-1186. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • Chinese Journal of New Drugs and Clinical Remedies. (2006). LC-MS/MS determination of lansoprazole and its metabolites in human plasma. [Link]

  • U.S. Pharmacopeia. (n.d.). <1225> Validation of Compendial Procedures. [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • USP-NF. (n.d.). <1225> Validation of Compendial Procedures. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Chinese Journal of Clinical Pharmacology and Therapeutics. (n.d.). Determination of lansoprazole and its metabolites 5' -hydroxy lansoprazole and lansoprazole sulphone in human plasma by reversed-phase HPLC. [Link]

  • Kostolanská, K., Peš, O., Zendulka, O., Máchal, J., & Juřica, J. (2019). Determination of lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone in human plasma for CYP2C19 and CYP3A4 phenotyping. Chemical Papers, 73(12), 2955-2963. [Link]

  • Bentham Open. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. [Link]

  • ACS Publications. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). Sensitive Analytical Liquid Chromatography-Tandem Mass Spectroscopy Method for the Estimation of Dexlansoprazole in Pharmaceutical Formulations. [Link]

  • Miura, M., Tada, H., Yasui-Furukori, N., Uno, T., & Tateishi, T. (2005). Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 623-628. [Link]

  • National Institutes of Health. (n.d.). Quantification of Lansoprazole in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of-Flight Mass Spectrometry. [Link]

  • OUCI. (n.d.). Determination of lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone in human plasma for CYP2C19 and CYP3A4 phenotyping. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Development and validation of RP-HPLC method for the estimation of Lansoprazole in tablet dosage form. [Link]

  • ResearchGate. (2025). analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. [Link]

  • Granthaalayah Publications and Printers. (2022). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. [Link]

  • Katsuki, H., Yagi, H., Arimori, K., Fujisawa, T., & Nakano, M. (2001). Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes. British Journal of Clinical Pharmacology, 52(5), 555-561. [Link]

  • World Journal of Pharmaceutical Research. (2024). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

Sources

A Comparative Analysis of 5-hydroxy Lansoprazole and 5-hydroxy Omeprazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of gastric acid suppression, the proton pump inhibitors (PPIs) lansoprazole and omeprazole stand as cornerstone therapies. While the parent drugs are extensively studied, a deeper understanding of their metabolic fate is crucial for a comprehensive pharmacological assessment. This guide provides an in-depth comparative analysis of their primary metabolites, 5-hydroxy lansoprazole and 5-hydroxy omeprazole, focusing on their metabolic generation, pharmacological activity, and the experimental methodologies required for their evaluation.

Introduction: The Significance of Hydroxylated Metabolites

Lansoprazole and omeprazole are extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[1][2] The hydroxylation at the 5-position of the benzimidazole ring is a major metabolic pathway for both drugs, leading to the formation of 5-hydroxy lansoprazole and 5-hydroxy omeprazole, respectively. The enzymatic activity of CYP2C19 and, to a lesser extent, CYP3A4, is paramount in this transformation.[3][4] Understanding the pharmacological profile of these metabolites is critical, as their activity, or lack thereof, contributes to the overall therapeutic efficacy and potential for drug-drug interactions of the parent compounds.

Metabolic Pathways and Pharmacokinetics: A Tale of Two Enantiomers

The formation of 5-hydroxy lansoprazole and 5-hydroxy omeprazole is a stereoselective process, influenced by the chirality of the parent drug and the genetic polymorphism of the CYP2C19 enzyme.[4]

Lansoprazole Metabolism: Lansoprazole is a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is preferentially metabolized by CYP2C19 to form 5-hydroxy lansoprazole.[5] Conversely, the (R)-enantiomer has a higher plasma concentration, suggesting a slower metabolism via this pathway.[5] Individuals who are poor metabolizers for CYP2C19 exhibit significantly higher plasma levels of the parent drug and altered metabolite profiles.

Omeprazole Metabolism: Omeprazole is also a racemic mixture. The formation of 5-hydroxy omeprazole is a primary metabolic route, predominantly catalyzed by CYP2C19.[6] Similar to lansoprazole, CYP2C19 genetic polymorphisms significantly impact the pharmacokinetics of omeprazole, with poor metabolizers showing increased plasma concentrations of the parent drug.[6]

The following diagram illustrates the metabolic conversion of lansoprazole and omeprazole to their 5-hydroxy metabolites, highlighting the key enzymes involved.

Metabolic Pathways of Lansoprazole and Omeprazole cluster_0 Lansoprazole Metabolism cluster_1 Omeprazole Metabolism lansoprazole Lansoprazole hydroxy_lansoprazole 5-hydroxy lansoprazole lansoprazole->hydroxy_lansoprazole CYP2C19 (major) CYP3A4 (minor) omeprazole Omeprazole hydroxy_omeprazole 5-hydroxy omeprazole omeprazole->hydroxy_omeprazole CYP2C19 (major) CYP3A4 (minor) Workflow for H+,K+-ATPase Inhibition Assay cluster_workflow Experimental Workflow start Isolate Gastric Vesicles activate Acid-activate Metabolites and Controls start->activate setup Prepare Assay Plate with Vesicles activate->setup add_inhibitors Add Serial Dilutions of Test Compounds setup->add_inhibitors initiate Initiate Reaction with ATP add_inhibitors->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction and Detect Phosphate incubate->terminate analyze Calculate % Inhibition and IC50 terminate->analyze

Experimental workflow for H+,K+-ATPase inhibition assay.

Protocol: HPLC Method for Simultaneous Quantification in In Vitro Metabolism Studies

This protocol enables the accurate measurement of the formation of the 5-hydroxy metabolites from their parent drugs in a microsomal incubation system.

Objective: To quantify the formation of 5-hydroxy lansoprazole and 5-hydroxy omeprazole in a human liver microsome (HLM) assay.

Materials:

  • Human liver microsomes

  • Lansoprazole and omeprazole

  • 5-hydroxy lansoprazole and 5-hydroxy omeprazole analytical standards

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Internal standard (e.g., another PPI not being tested)

  • HPLC system with UV or MS/MS detection

Procedure:

  • Incubation: In a microcentrifuge tube, combine HLMs, the parent drug (lansoprazole or omeprazole), and phosphate buffer. Pre-warm to 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Sampling: At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject the sample onto a suitable C18 column. Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile). [1][3][7]6. Detection and Quantification: Monitor the elution of the parent drug and its 5-hydroxy metabolite using UV or MS/MS detection. Construct a standard curve using the analytical standards to quantify the concentration of the formed metabolite.

  • Data Analysis: Plot the concentration of the metabolite formed over time to determine the rate of metabolism.

Toxicological Considerations

The available toxicological data for 5-hydroxy lansoprazole and 5-hydroxy omeprazole are limited. In general, the side effect profiles of the parent drugs, lansoprazole and omeprazole, are similar, including potential for headache, diarrhea, and nausea. [2]Long-term use of PPIs has been associated with an increased risk of certain adverse events, but the specific contribution of their metabolites to these effects is not well-defined. [8]Further in vitro and in vivo toxicological studies are warranted to fully characterize the safety profiles of these metabolites.

Conclusion and Future Directions

The comparative analysis of 5-hydroxy lansoprazole and 5-hydroxy omeprazole reveals key differences in their pharmacological activity. While 5-hydroxy omeprazole is largely considered inactive, 5-hydroxy lansoprazole is an active metabolite that may contribute to the therapeutic effect of its parent drug and possesses a downstream metabolite with potential off-target activity.

For researchers and drug development professionals, these distinctions are significant. The activity of 5-hydroxy lansoprazole may have implications for dosing strategies, especially in individuals with different CYP2C19 genotypes. Furthermore, the discovery of off-target effects for a lansoprazole metabolite highlights the importance of comprehensive metabolite profiling in drug discovery and development.

Future research should focus on:

  • Precisely quantifying the H+,K+-ATPase inhibitory potency of 5-hydroxy lansoprazole and its enantiomers.

  • Conducting broader screening of both 5-hydroxy lansoprazole and 5-hydroxy omeprazole for potential off-target activities.

  • Performing detailed in vitro and in vivo toxicological studies to establish the safety profiles of these metabolites.

By elucidating the distinct characteristics of these primary metabolites, we can achieve a more nuanced understanding of the pharmacology of lansoprazole and omeprazole, ultimately leading to more informed therapeutic strategies.

References

  • Dailly, E., et al. (2010). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 887-892.
  • EverydayMeds. (2026). Omeprazole vs Lansoprazole Comparison.
  • Dailly, E., et al. (2010). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. PubMed.
  • Dostalek, M., et al. (2014). Differential Effects of Omeprazole and Lansoprazole Enantiomers on Aryl Hydrocarbon Receptor in Human Hepatocytes and Cell Lines. PLoS ONE, 9(6), e98232.
  • Semantic Scholar. (n.d.). Improved HPLC method for determination of four PPIs, omeprazole, pantoprazole, lansoprazole and rabeprazole in human plasma.
  • Nagaya, H., et al. (1985). Omeprazole, a specific inhibitor of gastric (H+-K+)-ATPase, is a H+-activated oxidizing agent of sulfhydryl groups. The Journal of Biological Chemistry, 260(8), 4947-4953.
  • EverydayMeds. (2026). Lansoprazole vs Omeprazole: Quick Comparison.
  • Paulmichl, M., et al. (2000). The gastric H,K-ATPase blocker lansoprazole is an inhibitor of chloride channels. British Journal of Pharmacology, 129(4), 598-604.
  • Subeesh, V., et al. (2009). Simultaneous estimation of four proton pump inhibitors - Lansoprazole, omeprazole, pantoprazole and rabeprazole: Development of a novel generic HPLC-UV method and its application to clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 937-942.
  • Lind, T., et al. (1983). Inhibitory action of omeprazole on acid formation in gastric glands and on H+,K+-ATPase isolated from human gastric mucosa. Scandinavian Journal of Gastroenterology, 18(7), 817-822.
  • Miura, M., et al. (2004). Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes. European Journal of Clinical Pharmacology, 60(4), 259-265.
  • Tassaneeyakul, W., et al. (2001). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British Journal of Clinical Pharmacology, 52(3), 289-294.
  • Wallmark, B., et al. (1987). Inhibition of (H+ + K+)-ATPase by omeprazole in isolated gastric vesicles requires proton transport. Biochimica et Biophysica Acta (BBA) - Biomembranes, 897(1), 45-54.
  • Synapse. (2025).
  • Paulmichl, M., et al. (2000). The Gastric H,K-ATPase Blocker Lansoprazole Is an Inhibitor of Chloride Channels. British Journal of Pharmacology, 129(4), 598-604.
  • Wallmark, B., et al. (1985). The mechanism for inhibition of gastric (H+ + K+)-ATPase by omeprazole. Biochimica et Biophysica Acta (BBA) - Biomembranes, 817(1), 47-56.
  • Ishida, S., et al. (2023).
  • Zhang, Y., et al. (2022). Simultaneous Determination of Multiple Acid-Suppressing Drugs by UPLC-MS/MS Method and Application for Pharmacokinetics Study. Journal of Analytical Methods in Chemistry, 2022, 9876543.
  • Drugs.com. (n.d.). Lansoprazole vs Omeprazole Comparison.
  • Li, X., et al. (2012). Determination of 5-Hydroxylansoprazole/Lansoprazole Sulfone by HPLC-MS/MS in Incubation System in Vitro. Chinese Pharmaceutical Journal, 47(1), 49-53.
  • U.S. Food and Drug Administration. (2015). Pharmacology Review(s) - 208056Orig1s000.
  • PubChem. (n.d.). Hydroxyomeprazole.
  • Li, X. Q., et al. (2004). Comparison of inhibitory effects of the proton pump-inhibiting drugs omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole on human cytochrome P450 activities. Drug Metabolism and Disposition, 32(8), 821-827.
  • Beil, W., et al. (2006). Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000. BMC Gastroenterology, 6, 1.
  • Delchier, J. C., et al. (1995). Comparison of lansoprazole with omeprazole on 24-hour intragastric pH, acid secretion and serum gastrin in healthy volunteers. Alimentary Pharmacology & Therapeutics, 9(5), 505-510.
  • Liu, J. Y., et al. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. Journal of Medicinal Chemistry, 65(20), 13681-13691.
  • Sachs, G., et al. (2007). The gastric HK-ATPase: structure, function, and inhibition. Pflügers Archiv - European Journal of Physiology, 455(1), 1-18.
  • Paulmichl, M., et al. (2000). The gastric H,K-ATPase blocker lansoprazole is an inhibitor of chloride channels.
  • Martelli, A., et al. (1998). Evaluation of omeprazole genotoxicity in a battery of in vitro and in vivo assays. Toxicology, 130(1), 29-41.
  • Lapointe, T. K., et al. (2010). Antioxidant pre-treatment prevents omeprazole-induced toxicity in an in vitro model of infectious gastritis. Free Radical Biology and Medicine, 49(5), 786-791.
  • Verywell Health. (2025). Lansoprazole vs.
  • Keeling, D. J., et al. (1987). The specificity of omeprazole as an (H+ + K+)-ATPase inhibitor depends upon the means of its activation. Biochemical Pharmacology, 36(3), 339-344.
  • Sachs, G., et al. (2006). The Gastric H,K ATPase as a Drug Target: Past, Present, and Future. Journal of Clinical Gastroenterology, 40 Suppl 2, S3-S9.
  • Nagaya, H., & Satoh, H. (1992). [Possible mechanisms for (H+ + K+)-ATPase inhibition by proton pump inhibitors, omeprazole, lansoprazole and SCH 28080]. Nihon Rinsho. Japanese Journal of Clinical Medicine, 50(1), 26-32.
  • U.S. Food and Drug Administration. (2006). Pharmacology Review(s) - 21-850.
  • Al-Dossari, G. A., et al. (2021). Omeprazole vs Lansoprazole in the Management of Gastroesophageal Reflux Disease: A Systematic Literature Review.
  • Adinortey, M. B., et al. (2018). In vitro H+/K+-ATPase Inhibition, Antiradical Effects of a Flavonoid-rich Fraction of Dissotis rotundifolia, and In silico PASS Prediction of its Isolated Compounds. Pharmacognosy Research, 10(4), 369-376.
  • Figura, N., et al. (1997). In-vitro activity of lansoprazole against Helicobacter pylori. The Journal of Antimicrobial Chemotherapy, 39(5), 585-590.
  • Cayman Chemical. (n.d.). 5-hydroxy Omeprazole.
  • Dostalek, M., et al. (2014).
  • ResearchGate. (n.d.). (A) (S)‐(5‐hydroxyomeprazole [OH‐OME]/omeprazole [OME])
  • Taylor & Francis. (n.d.). Off-target activity – Knowledge and References.
  • Satoh, H. (2014). Discovery of Lansoprazole and its Unique Pharmacological Properties Independent from Anti-secretory Activity. Yakugaku Zasshi, 134(5), 627-633.
  • de Souza, T. O., et al. (2020). Pharmacological Effects and Toxicogenetic Impacts of Omeprazole: Genomic Instability and Cancer. International Journal of Molecular Sciences, 21(15), 5439.
  • Glasgow Caledonian University. (n.d.). Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry.

Sources

A Deep Dive into the Comparative Statistical Analysis of Lansoprazole and its Primary Metabolite, 5-Hydroxy Lansoprazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of lansoprazole and its principal active metabolite, 5-hydroxy lansoprazole. Intended for researchers, scientists, and professionals in drug development, this document delves into the critical statistical analysis of their comparative data, underpinned by pharmacokinetic principles, pharmacogenomic influences, and robust bioanalytical methodologies. We will explore the causal relationships behind their metabolic pathways and provide actionable insights into designing and interpreting studies that compare these two compounds.

The Metabolic Journey: From Prodrug to Active Metabolite

Lansoprazole, a widely prescribed proton pump inhibitor (PPI), is administered as a racemic mixture of (R)- and (S)-enantiomers.[1] It is a prodrug that is converted to its active form in the acidic environment of the stomach's parietal cells, where it inhibits the H+/K+-ATPase enzyme system, the final step in gastric acid production.[2] The primary metabolic pathway for lansoprazole in the liver is hydroxylation to form 5-hydroxy lansoprazole, a reaction predominantly catalyzed by the cytochrome P450 enzyme, CYP2C19.[1][3] Another significant metabolic route is the formation of lansoprazole sulfone, which is mediated by CYP3A4.[1][3]

The metabolic conversion to 5-hydroxy lansoprazole is of particular interest as this metabolite also possesses pharmacological activity. Understanding the dynamic interplay between the parent drug and its active metabolite is crucial for a complete assessment of the drug's overall efficacy and safety profile.

lansoprazole Lansoprazole (Racemic Mixture) s_lanso (S)-Lansoprazole lansoprazole->s_lanso r_lanso (R)-Lansoprazole lansoprazole->r_lanso cyp2c19 CYP2C19 s_lanso->cyp2c19 cyp3a4 CYP3A4 r_lanso->cyp3a4 hydroxy_lanso 5-Hydroxy Lansoprazole cyp2c19->hydroxy_lanso sulfone Lansoprazole Sulfone cyp3a4->sulfone

Caption: Metabolic pathway of lansoprazole highlighting the roles of CYP2C19 and CYP3A4.

The Influence of Pharmacogenomics: The CYP2C19 Polymorphism

The clinical pharmacokinetics of lansoprazole are significantly influenced by genetic polymorphisms in the CYP2C19 gene.[1] Individuals can be classified into three main phenotype groups based on their CYP2C19 genotype:

  • Extensive Metabolizers (EMs): Carry two functional alleles.

  • Intermediate Metabolizers (IMs): Carry one functional and one non-functional allele.

  • Poor Metabolizers (PMs): Carry two non-functional alleles.

This genetic variation has a profound impact on the plasma concentrations of both lansoprazole and 5-hydroxy lansoprazole. In PMs, the reduced activity of CYP2C19 leads to a decreased formation of 5-hydroxy lansoprazole and consequently, a higher plasma concentration of the parent drug, lansoprazole.[3][4] Conversely, in EMs, the metabolism is more rapid, resulting in lower plasma levels of lansoprazole and higher levels of 5-hydroxy lansoprazole.[3][4]

A Statistical Comparison of Pharmacokinetic Parameters

A head-to-head comparison of the pharmacokinetic profiles of lansoprazole and 5-hydroxy lansoprazole reveals significant differences that are largely dictated by the individual's CYP2C19 genotype. The following table summarizes key pharmacokinetic parameters that are typically evaluated.

ParameterLansoprazole5-Hydroxy LansoprazoleKey Considerations
AUC (Area Under the Curve) Significantly higher in PMs compared to EMs.[5][6]Lower in PMs compared to EMs.[5][6]Reflects overall drug exposure.
Cmax (Maximum Concentration) Significantly higher in PMs compared to EMs.[5][6]Lower in PMs compared to EMs.[5][6]Indicates the peak plasma concentration.
t½ (Half-life) Longer in PMs due to slower metabolism.[2]Shorter and more consistent across genotypes.Represents the time taken for the plasma concentration to reduce by half.
Metabolic Ratio (AUCmetabolite / AUCparent) Not applicableSignificantly lower in PMs, indicating reduced metabolic activity.[5]A key metric for phenotyping studies.

Note: The stereoselective metabolism of lansoprazole adds another layer of complexity. The (S)-enantiomer is preferentially metabolized by CYP2C19, leading to a greater impact of CYP2C19 polymorphisms on its pharmacokinetics compared to the (R)-enantiomer.[5][6][7]

Experimental Design and Methodologies for Comparative Analysis

A robust comparative analysis of lansoprazole and 5-hydroxy lansoprazole necessitates a well-designed pharmacokinetic study and validated bioanalytical methods.

Pharmacokinetic Study Protocol

A typical clinical study to compare the pharmacokinetics of lansoprazole and 5-hydroxy lansoprazole would involve the following steps:

  • Subject Recruitment and Genotyping: A cohort of healthy volunteers is recruited and genotyped for CYP2C19 to ensure representation from different metabolizer groups.

  • Drug Administration: A single oral dose of lansoprazole is administered to the subjects.

  • Serial Blood Sampling: Blood samples are collected at predefined time points over a 24-hour period.

  • Plasma Separation and Storage: Plasma is separated from the blood samples and stored at -80°C until analysis.

  • Bioanalysis: Plasma samples are analyzed to determine the concentrations of lansoprazole and 5-hydroxy lansoprazole.

  • Pharmacokinetic Analysis: The concentration-time data is used to calculate the pharmacokinetic parameters for both compounds.

  • Statistical Analysis: Statistical tests are performed to compare the pharmacokinetic parameters between the different CYP2C19 genotype groups.

cluster_study Pharmacokinetic Study Workflow A Subject Recruitment & Genotyping B Lansoprazole Administration A->B C Serial Blood Sampling B->C D Plasma Separation C->D E Bioanalysis (LC-MS/MS) D->E F Pharmacokinetic Parameter Calculation E->F G Statistical Analysis F->G

Caption: A typical workflow for a pharmacokinetic study comparing lansoprazole and its metabolite.

Bioanalytical Method Validation

Accurate quantification of lansoprazole and 5-hydroxy lansoprazole in plasma is paramount. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[8][9] A validated bioanalytical method should meet the following criteria:

  • Selectivity: The ability to differentiate and quantify the analytes in the presence of other components in the matrix.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.

A detailed protocol for the determination of lansoprazole and its metabolites in plasma can be found in the literature.[10]

Statistical Approaches for Comparative Data Analysis

The statistical analysis of comparative data for lansoprazole and 5-hydroxy lansoprazole should be tailored to the study design and objectives. Key statistical methods include:

  • Descriptive Statistics: To summarize the pharmacokinetic parameters (mean, standard deviation, median, range) for each compound and genotype group.

  • Analysis of Variance (ANOVA): To compare the means of pharmacokinetic parameters across the different CYP2C19 genotype groups.

  • t-tests: To compare the means of pharmacokinetic parameters between two specific groups (e.g., EMs vs. PMs).

  • Non-parametric tests (e.g., Kruskal-Wallis, Mann-Whitney U): To be used if the data does not follow a normal distribution.

  • Correlation and Regression Analysis: To explore the relationship between the metabolic ratio and the CYP2C19 genotype.

Conclusion and Future Directions

The statistical analysis of comparative data between lansoprazole and 5-hydroxy lansoprazole is a multifaceted process that requires a deep understanding of their metabolic relationship, the profound influence of pharmacogenomics, and the application of rigorous experimental and analytical techniques. The significant inter-individual variability in the pharmacokinetics of lansoprazole, primarily driven by CYP2C19 polymorphisms, underscores the importance of personalized medicine approaches in optimizing its therapeutic use.

Future research should focus on further elucidating the clinical implications of the altered pharmacokinetic profiles in different metabolizer groups. For instance, investigating the correlation between the plasma concentrations of lansoprazole and 5-hydroxy lansoprazole and clinical outcomes, such as healing rates of erosive esophagitis and adverse event profiles, would provide valuable information for dose optimization strategies.

References

  • Miura, M., et al. (2005). Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes. British Journal of Clinical Pharmacology, 59(2), 169-176. [Link]

  • PharmGKB. Lansoprazole Pathway, Pharmacokinetics. [Link]

  • Miura, M., et al. (2005). Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes. ProQuest. [Link]

  • Delhotal-Landes, B., et al. (1991). Clinical pharmacokinetics of lansoprazole. Clinical Pharmacokinetics, 21(5), 339-350. [Link]

  • Xu, H. R., et al. (2010). The effect of CYP2C19 activity on pharmacokinetics of lansoprazole and its active metabolites in healthy subjects. Pharmaceutical Biology, 48(8), 947-952. [Link]

  • Kostolanská, K., et al. (2019). Determination of lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone in human plasma for CYP2C19 and CYP3A4 phenotyping. Chemical Papers, 73(12), 2955-2963. [Link]

  • Xu, H. R., et al. (2010). The effect of CYP2C19 activity on pharmacokinetics of lansoprazole and its active metabolites in healthy subjects. Informa UK Limited. [Link]

  • Katsuki, H., et al. (2001). Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes. Journal of Pharmacology and Experimental Therapeutics, 298(2), 643-650. [Link]

  • Miura, M., et al. (2005). Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes. Springer Medizin. [Link]

  • Dunn, A. J., & Johnson, K. E. (2013). Quantification of Lansoprazole in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of-Flight Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2013, 851073. [Link]

  • Li, W., et al. (2004). Determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by reversed-phase HPLC. Yao Xue Xue Bao, 39(1), 54-57. [Link]

  • Synapse. 5-Hydroxy Lansoprazole Sulfide - Drug Targets, Indications, Patents. [Link]

  • Rajkumar, T., et al. (2010). Development and validation of RP-HPLC method for the estimation of Lansoprazole in tablet dosage form. Journal of Chemical and Pharmaceutical Research, 2(6), 291-295. [Link]

  • Talluri, M. V., et al. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. The Open Analytical Chemistry Journal, 9, 1-8. [Link]

  • U.S. Food and Drug Administration. (2004). Statistical Review and Evaluation: Lansoprazole. [Link]

  • Hsu, W. H., et al. (2020). Comparison of the efficiency of two different proton pump inhibitor formula in treatment of patients with atypical gastroesophageal reflux disease: a prospective randomized study. Journal of Gastroenterology and Hepatology, 35(12), 2096-2102. [Link]

  • Simon, T. J., et al. (1996). The comparative effects of lansoprazole, omeprazole, and ranitidine in suppressing gastric acid secretion. Clinical Pharmacology & Therapeutics, 60(1), 80-88. [Link]

  • Fandy, D. M., et al. (2012). Comparative pharmacokinetics and safety of lansoprazole oral capsules and orally disintegrating tablets in healthy subjects. International Journal of Clinical Pharmacology and Therapeutics, 50(8), 573-581. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Hydroxy Lansoprazole Potassium Salt

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemical compounds we handle. The proper disposal of laboratory waste is not merely a regulatory hurdle; it is a cornerstone of ensuring a safe working environment, protecting our communities, and maintaining ecological integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Hydroxy Lansoprazole Potassium Salt, a key metabolite of the proton pump inhibitor Lansoprazole.

While specific safety data sheets (SDS) for this compound are not widely available, its structural similarity to the parent compound, Lansoprazole, allows us to establish a robust and cautious disposal plan based on well-documented procedures for Lansoprazole and general principles of non-hazardous pharmaceutical waste management.[1][2][3]

Hazard Identification and Risk Assessment

Before handling any waste, a thorough understanding of the compound's potential hazards is essential. Based on data from the parent compound, Lansoprazole, we can infer the primary risks.

Inferred Hazard Profile (from Lansoprazole SDS):

  • Skin Irritation: May cause skin irritation upon contact.[4]

  • Eye Irritation: Can cause serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or powder.[4]

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all stages of handling and disposal.

Hazard Classification GHS Pictogram Required Personal Protective Equipment (PPE)
Skin Irritant (Category 2)Nitrile or latex gloves, lab coat.[5]
Eye Irritant (Category 2A)Safety glasses with side shields or goggles.[6]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationUse in a well-ventilated area. A NIOSH-certified respirator may be required if dust generation is unavoidable.[4]
Waste Classification: A Critical First Step

Proper disposal begins with correct classification. Pharmaceutical waste is broadly categorized as either hazardous (regulated by the Resource Conservation and Recovery Act - RCRA) or non-hazardous.[7]

This compound does not appear on the EPA's P- or U-lists of hazardous wastes and does not meet the typical characteristics of ignitability, corrosivity, reactivity, or toxicity as defined by the RCRA.[8] Therefore, it is classified as non-RCRA, non-hazardous pharmaceutical waste .[7][9]

However, the term "non-hazardous" can be misleading. While not federally regulated as hazardous, this waste can still pose risks to the environment and should never be disposed of in regular trash or flushed down the drain.[7][9][10] Many states and local municipalities have specific, stricter regulations, often requiring incineration for such materials to prevent contamination of landfills and water systems.[9]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper segregation and disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_path Segregation & Disposal Path Start Identify Waste: 5-Hydroxy Lansoprazole Potassium Salt Assess Assess Contamination: Is waste mixed with RCRA hazardous materials? Start->Assess Hazardous Segregate as RCRA Hazardous Waste Assess->Hazardous Yes NonHazardous Segregate as Non-RCRA Pharmaceutical Waste Assess->NonHazardous No Containerize Place in designated, sealed, and labeled waste container. Hazardous->Containerize Follow specific hazardous waste protocols NonHazardous->Containerize Pickup Arrange for disposal via certified waste management vendor (for incineration). Containerize->Pickup

Sources

Navigating the Handling of 5-Hydroxy Lansoprazole Potassium Salt: A Guide to Laboratory Safety and Operational Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of active pharmaceutical ingredients (APIs) and their metabolites is paramount to both personal safety and the integrity of research. This guide provides essential, immediate safety and logistical information for the handling of 5-Hydroxy Lansoprazole Potassium Salt, a metabolite of the proton-pump inhibitor Lansoprazole.[1][2][3] Given that comprehensive toxicological data for this specific metabolite is not extensively published, our protocols are grounded in the established safety profiles of the parent compound, Lansoprazole, advocating for a cautious and proactive approach to safety.

Understanding the Compound: A Profile of this compound

This compound (CAS No. 1329613-29-7) is a primary metabolite of Lansoprazole, an API widely used to reduce stomach acid.[1][3] As with many pharmaceutical compounds, particularly those in powder form, the primary risks during handling are associated with inhalation of airborne particles and direct contact with skin and eyes. While specific occupational exposure limits for this metabolite have not been established, guidelines for the parent compound, Lansoprazole, suggest a controlled environment to minimize exposure.[4]

Key Compound Information:

PropertyValueSource
Chemical Name potassium;2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazol-5-olate[2]
CAS Number 1329613-29-7[1][2][3]
Molecular Formula C16H13F3KN3O3S[3]
Molecular Weight 423.45 g/mol [3]
Physical Form Solid (likely a powder)[4][5]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Chemical safety gogglesNitrile or latex glovesLab coatN95-rated respirator or use of a ventilated balance enclosure
Solution Preparation Chemical safety gogglesNitrile or latex glovesLab coatNot generally required if performed in a fume hood
Handling Solid Compound Chemical safety gogglesNitrile or latex glovesLab coatN95-rated respirator if outside of a containment system
Spill Cleanup Chemical safety gogglesHeavy-duty nitrile glovesDisposable coverallsP100-rated respirator

The causality behind these choices is rooted in risk mitigation. For instance, weighing is a primary source of aerosolized particles, necessitating respiratory protection. When handling solutions, the risk of inhalation decreases, but splash protection for eyes and skin remains crucial.

Experimental Workflow: Safe Handling from Receipt to Disposal

The following workflow provides a step-by-step methodology for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation & Handling cluster_post Post-Handling & Disposal A Receipt & Inspection: Verify container integrity. B Don PPE: Refer to PPE table. A->B Proceed if intact C Work in a Ventilated Area: Chemical fume hood or ventilated enclosure. B->C D Weighing: Use an analytical balance within a ventilated enclosure. C->D E Dissolution: Add solvent to the solid slowly to prevent splashing. D->E F Decontamination: Wipe down surfaces with 70% ethanol. E->F After experiment G Doffing PPE: Remove gloves, lab coat, then eye protection. F->G H Hand Washing: Thoroughly wash hands with soap and water. G->H I Waste Segregation: Collect contaminated PPE and materials. H->I J Disposal: Follow institutional guidelines for chemical waste. I->J

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:
  • Receipt and Inspection: Upon receiving the compound, inspect the container for any signs of damage or leakage.

  • Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in the table above.

  • Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[4]

  • Weighing and Transfer:

    • Use an anti-static weigh boat.

    • Dispense the powder carefully to avoid generating dust.

    • Close the primary container immediately after use.

  • Solution Preparation:

    • When preparing solutions, add the solvent to the solid to minimize the potential for aerosolization.

    • Ensure the vessel is appropriately sized to prevent splashing.

  • Decontamination:

    • After handling, decontaminate all surfaces and equipment. A 70% ethanol solution is generally effective for this purpose.

    • Wipe down the exterior of the primary container before returning it to storage.

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination: gloves, lab coat, and finally, eye protection.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[4]

Spill and Exposure Management

In Case of a Spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel immediately.

  • Alert: Notify your laboratory supervisor and environmental health and safety (EHS) department.

  • Contain: For small spills, and if you are trained to do so, cover the spill with an absorbent material. Avoid dry sweeping, which can generate dust.[4]

  • Clean-up: Wearing appropriate PPE (including respiratory protection), gently scoop the material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[5]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound should be treated as chemical waste.

  • Solid Waste: This includes contaminated gloves, wipes, weigh boats, and any spilled material. Collect this waste in a clearly labeled, sealed container.

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.

  • Empty Containers: Empty containers may retain product residue and should be disposed of as chemical waste.

Consult your institution's EHS department for specific disposal protocols.[6] In general, pharmaceutical waste should not be disposed of in regular trash or flushed down the sewer system.[6]

Conclusion: A Culture of Safety

The responsible handling of this compound, and indeed any laboratory chemical, is predicated on a foundational culture of safety. By understanding the potential hazards, utilizing appropriate engineering controls and PPE, and having clear plans for routine handling and emergencies, researchers can ensure a safe and productive laboratory environment. The guidance provided here serves as a comprehensive starting point, but should always be supplemented by institution-specific training and protocols.

References

  • Moehs Ibérica. LANSOPRAZOLE Safety Data Sheet. [Link]

  • PubChem. This compound. [Link]

  • U.S. Food and Drug Administration. Disposal of Unused Medicines: What You Should Know. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.